Cys-pro
説明
Structure
3D Structure
特性
分子式 |
C8H14N2O3S |
|---|---|
分子量 |
218.28 g/mol |
IUPAC名 |
(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
InChIキー |
ZSRSLWKGWFFVCM-WDSKDSINSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cys-Pro Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-cysteinyl-L-proline (Cys-Pro) is a molecule of significant interest in various scientific domains, from fundamental biochemistry to drug development and biomarker discovery. Composed of a reactive cysteine residue and a conformationally constrained proline residue, this compound exhibits a unique set of physicochemical properties that dictate its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, stability, and spectroscopic profile. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to facilitate further research and application.
Introduction
This compound is a dipeptide formed through a peptide bond between the amino acids L-cysteine and L-proline. The presence of the sulfhydryl group in cysteine and the cyclic structure of proline imparts distinct properties to this small molecule. It is recognized as a metabolite and has been identified as a crucial component of a biomarker for exposure to certain nerve agents, highlighting its relevance in diagnostics and toxicology. Understanding its fundamental physicochemical properties is paramount for its application in various research and development endeavors.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: General Properties of L-Cysteinyl-L-Proline
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 218.28 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | --INVALID-LINK-- |
| Canonical SMILES | C1C--INVALID-LINK--N">C@HC(=O)O | --INVALID-LINK-- |
| CAS Number | 70873-83-5 | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Source |
| pKa (Acidic) | ~2-3 (Carboxylic acid) | General amino acid pKa values |
| pKa (Basic) | ~8-9 (Amine), ~8.3 (Thiol) | General amino acid pKa values |
| LogP | -2.8 | PubChem |
| Water Solubility | High (Qualitative) | Based on polar functional groups |
Experimental Protocols
Synthesis of this compound Dipeptide
Two primary methods for peptide synthesis are solution-phase and solid-phase synthesis. Below are generalized protocols adaptable for this compound synthesis.
Solution-phase synthesis offers flexibility and is suitable for smaller-scale synthesis. A common strategy involves the coupling of protected amino acids.
Workflow for Solution-Phase Synthesis of this compound
Caption: A generalized workflow for the solution-phase synthesis of this compound dipeptide.
Detailed Protocol:
-
Protection of Amino Acids:
-
Protect the N-terminus of cysteine, for example, with Fmoc (9-fluorenylmethyloxycarbonyl) and the thiol group with a trityl (Trt) group to yield Fmoc-Cys(Trt)-OH.
-
Protect the C-terminus of proline, for example, as a methyl ester to yield H-Pro-OMe.
-
-
Coupling Reaction:
-
Dissolve Fmoc-Cys(Trt)-OH and H-Pro-OMe in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or a more modern reagent like HATU.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Remove the byproducts of the coupling reaction by filtration and wash the organic layer.
-
Sequentially deprotect the N-terminus, C-terminus, and the cysteine side chain using appropriate reagents (e.g., piperidine for Fmoc, NaOH for the methyl ester, and trifluoroacetic acid (TFA) with scavengers for the Trt group).
-
-
Purification:
-
Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
SPPS is an efficient method for synthesizing peptides by building the peptide chain on a solid resin support.
Workflow for Solid-Phase Synthesis of this compound
Caption: A typical workflow for the solid-phase synthesis of H-Cys-Pro-OH.
Detailed Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin or load Fmoc-Pro-OH onto a suitable resin like Wang resin.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from proline.
-
Cysteine Coupling: Activate Fmoc-Cys(Trt)-OH with a coupling reagent like HBTU in the presence of a base such as DIPEA in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed to completion.
-
Final Deprotection: Remove the Fmoc group from the N-terminal cysteine using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the dipeptide from the resin and remove the Trt protecting group from the cysteine side chain.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by RP-HPLC.
Purification by Reversed-Phase HPLC
RP-HPLC is the standard method for purifying synthetic peptides.
General Protocol:
-
Column: C18 column is commonly used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and its impurities.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak and confirm the purity and identity by analytical HPLC and mass spectrometry.
Physicochemical Characterization
A turbidimetric assay can be employed to determine the solubility of this compound in various solvents.
Protocol Outline:
-
Prepare a series of concentrations of this compound in the desired solvent (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.
-
Measure the turbidity of each solution using a spectrophotometer or nephelometer.
-
The concentration at which turbidity significantly increases corresponds to the solubility limit.
Potentiometric titration is a standard method for determining the pKa values of ionizable groups.
Protocol Outline:
-
Dissolve a known concentration of this compound in deionized water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to a low pH.
-
Then, titrate with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
The stability of this compound can be assessed by monitoring its degradation over time under different conditions (e.g., pH, temperature) using HPLC.
Protocol Outline:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specific time points, withdraw aliquots and analyze them by RP-HPLC.
-
Quantify the peak area of the intact this compound to determine the degradation rate.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. Predicted chemical shifts can guide the interpretation of experimental spectra.
Predicted ¹³C NMR Chemical Shifts for this compound
Caption: Predicted ¹³C NMR chemical shift ranges for the carbon atoms in this compound.
Note: Actual chemical shifts are dependent on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups and secondary structure of peptides.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Amine, Amide |
| ~3000-2800 | C-H stretch | Aliphatic |
| ~2550 | S-H stretch | Thiol |
| ~1740 | C=O stretch | Carboxylic acid |
| ~1650 | Amide I (C=O stretch) | Peptide bond |
| ~1550 | Amide II (N-H bend, C-N stretch) | Peptide bond |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and sequence of peptides.
Expected Fragmentation Pattern:
In tandem mass spectrometry (MS/MS), the this compound dipeptide is expected to fragment primarily at the peptide bond, generating b- and y-ions. The most common fragments would be the b₁ ion (corresponding to the Cys residue) and the y₁ ion (corresponding to the Pro residue).
Biological Significance and Applications
Metabolic Role
This compound is a naturally occurring dipeptide, suggesting its involvement in cellular metabolism, likely as a product of protein degradation.
Biomarker Potential
The this compound moiety has been identified as a stable adduct formed after enzymatic hydrolysis of plasma proteins exposed to certain organophosphorus nerve agents. This makes it a valuable biomarker for detecting exposure to these toxic compounds.
Workflow for this compound Adduct Biomarker Analysis
Caption: A generalized workflow for the detection of this compound adducts in plasma samples.
Conclusion
The this compound dipeptide possesses a unique combination of chemical features that make it a subject of ongoing scientific interest. While its fundamental physicochemical properties are broadly understood based on the constituent amino acids, further experimental determination of its quantitative solubility, pKa values, and stability is warranted. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, paving the way for a deeper understanding of its biological roles and the development of novel applications in diagnostics and therapeutics.
An In-depth Technical Guide to the Structural Analysis of L-cysteinyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the dipeptide L-cysteinyl-L-proline. Due to a lack of extensive publicly available experimental data specifically for this dipeptide, this guide synthesizes information from computational databases, studies on its constituent amino acids (L-cysteine and L-proline), and research on the significant Cys-Pro motif found in larger biomolecules.
Introduction to L-cysteinyl-L-proline
L-cysteinyl-L-proline is a dipeptide composed of the amino acids L-cysteine and L-proline (B1679175) linked by a peptide bond. The unique structural features of its constituent residues—the reactive thiol group of cysteine and the rigid pyrrolidine (B122466) ring of proline—confer specific conformational properties and biological potential to this dipeptide. Understanding its structure is crucial for applications in drug design, peptide chemistry, and molecular biology.
Physicochemical and Computed Properties
The fundamental properties of L-cysteinyl-L-proline have been computed and are available in public databases. These provide a baseline for its structural and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃S | PubChem[1] |
| Molecular Weight | 218.28 g/mol | PubChem[1] |
| IUPAC Name | 1-(2-amino-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid | PubChem[1] |
| Monoisotopic Mass | 218.07251349 Da | PubChem[1] |
| XLogP3 | -2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Experimental Methodologies for Structural Analysis
A complete structural elucidation of L-cysteinyl-L-proline would involve a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the typical experimental protocols for these techniques as they would be applied to a dipeptide.
X-ray Crystallography
X-ray crystallography provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule in its crystalline state.[2][3]
Detailed Experimental Protocol:
-
Crystallization:
-
Dissolve high-purity L-cysteinyl-L-proline in a suitable solvent (e.g., water or an alcohol-water mixture).
-
Employ vapor diffusion (hanging or sitting drop method) to slowly grow single crystals. This involves equilibrating a drop of the peptide solution with a reservoir containing a precipitant, leading to gradual supersaturation and crystal formation.[4]
-
Screen various conditions (e.g., pH, temperature, different precipitants) to obtain crystals of sufficient size and quality (typically >0.1 mm).[2]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
The workflow for a typical X-ray crystallography experiment is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atoms in a molecule in solution, allowing for the determination of its structure and dynamics.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve a few milligrams of L-cysteinyl-L-proline in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Spectral Analysis:
-
Assign the chemical shifts of all protons and carbons in the molecule.
-
Analyze coupling constants and through-space correlations (from NOESY experiments) to determine dihedral angles and infer the preferred conformation in solution.
-
The Human Metabolome Database provides a predicted ¹³C NMR spectrum for L-cysteinyl-L-proline, which can guide the analysis of experimental data.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| Cα (Cys) | 55.08 |
| Cβ (Cys) | 27.81 |
| C=O (Cys) | 171.69 |
| Cα (Pro) | 60.91 |
| Cβ (Pro) | 30.04 |
| Cγ (Pro) | 24.64 |
| Cδ (Pro) | 47.91 |
| C=O (Pro) | 175.03 |
| Source: Human Metabolome Database (HMDB0028783)[7] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and sequence of peptides.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve the dipeptide in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid).
-
-
Ionization:
-
Use an appropriate ionization method, such as Electrospray Ionization (ESI), to generate gas-phase ions of the dipeptide.[8]
-
-
Mass Analysis:
-
Measure the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation).
-
Analyze the m/z of the resulting fragment ions to confirm the amino acid sequence.
-
The general workflow for peptide analysis by mass spectrometry is depicted below.
PubChem provides MS/MS data for L-cysteinyl-L-proline (CID 12774420), showing major fragment ions that can be used for its identification.
Biological Significance and Signaling Pathways
While the specific biological role of the free dipeptide L-cysteinyl-L-proline is not extensively documented, the this compound (CP) motif is a known functional component in various proteins.
Heme Regulation of BACH1:
The transcription factor BACH1 is regulated by heme binding to multiple this compound motifs within its structure.[9] This interaction modulates the activity of BACH1, which is involved in processes like oxidative stress response. The binding of heme to the CP motifs can lead to conformational changes that affect BACH1's DNA binding and protein-protein interactions.[9]
The proposed signaling relationship is illustrated below.
References
- 1. Cysteinyl-Proline | C8H14N2O3S | CID 12774420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. broadinstitute.org [broadinstitute.org]
- 9. The this compound motifs in the intrinsically disordered regions of the transcription factor BACH1 mediate distinct and overlapping functions upon heme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Cys-Pro Motif: A Technical Guide to its Natural Occurrence, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide motif Cys-Pro, formed by the amino acids cysteine and proline, represents a fascinating and functionally significant structural unit within a wide array of naturally occurring peptides.[1] While seemingly simple, the unique stereochemical properties of proline and the reactive nature of cysteine's thiol group imbue peptides containing this motif with distinct conformational and functional characteristics. These peptides are found across diverse biological sources, from plants and marine organisms to animal venoms and microorganisms, where they exhibit a broad spectrum of bioactivities.[2][3][4] Their inherent structural constraints and functional versatility make them attractive scaffolds for drug discovery and development. This guide provides an in-depth exploration of the natural occurrence of this compound containing peptides, their biological roles, and the experimental and computational methodologies employed in their study.
Natural Occurrence and Biological Functions of this compound Containing Peptides
This compound motifs are integral to a variety of natural peptides, contributing to their structure and function. These peptides have been isolated from numerous natural sources and are known for a range of biological activities, including antimicrobial, antihypertensive, and enzyme-inhibiting properties.[2][5]
The this compound dipeptide is composed of L-cysteine and L-proline joined by a peptide bond.[1] The presence of this motif can significantly influence the peptide's three-dimensional structure. Proline's cyclic side chain restricts the peptide backbone's flexibility, while the thiol group of cysteine is highly reactive and can form disulfide bonds, which are crucial for the structure and stability of many proteins and peptides.[6][7]
Table 1: Examples of Naturally Occurring this compound Containing Peptides and their Biological Activities
| Peptide Family/Name | Natural Source(s) | Key Biological Activity/Function | Reference(s) |
| Cyclotides | Plants (e.g., Violaceae, Rubiaceae) | Antimicrobial, anti-HIV, anti-cancer, insecticidal | [3][8] |
| Conotoxins | Marine cone snails (genus Conus) | Neurotoxins targeting ion channels and receptors | [9] |
| Defensins | Plants, insects, mammals | Antimicrobial, immunomodulatory | [3] |
| Ser-Pro-Cys tripeptide | Blood serum of multiple sclerosis patients | Potential biomarker for multiple sclerosis | [10] |
| Bradykinin Potentiating Peptides (BPPs) | Snake venoms (e.g., Bothrops jararaca) | ACE inhibitors, antihypertensive | [2] |
The Structural Significance of the this compound Motif
The unique properties of the this compound motif arise from the distinct characteristics of its constituent amino acids.
Cis-Trans Isomerization of the Peptidyl-Prolyl Bond
Unlike most other peptide bonds which strongly favor the trans conformation, the peptidyl-prolyl bond can readily adopt both cis and trans conformations.[11] This cis-trans isomerization can act as a molecular switch, inducing significant conformational changes in the peptide backbone that can modulate biological activity.[12][13][14] For instance, the gating of the 5-HT3 receptor, a cys-loop neurotransmitter-gated ion channel, is linked to the cis-trans isomerization of a specific proline residue.[12][13]
Caption: Cis-trans isomerization of a peptidyl-prolyl bond.
The Role of the Cysteine Residue
The thiol group of cysteine is one of the most reactive functional groups in proteins and peptides.[7] Its key roles include:
-
Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond, a covalent linkage that is critical for stabilizing the tertiary structure of many peptides and proteins, particularly extracellular ones.[6][7] Cysteine-rich peptides, such as cyclotides and conotoxins, rely on a network of disulfide bonds for their rigid and stable structures.[3][8]
-
Metal Ion Coordination: The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for binding to various metal ions, including zinc, copper, and iron. This property is essential for the function of many metalloproteins.[7][15]
-
Nucleophilicity: The thiolate form of cysteine is a potent nucleophile and often participates directly in enzyme catalysis.[6]
Experimental Methodologies for Studying this compound Peptides
A variety of experimental techniques are employed to synthesize, characterize, and evaluate the function of this compound containing peptides.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides.[16] The synthesis of this compound containing peptides, however, presents specific challenges, primarily related to the protection of the cysteine thiol group to prevent unwanted side reactions.[6][17]
Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis of a this compound Peptide
-
Resin Preparation: A suitable solid support (e.g., Rink Amide resin) is swelled in a solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) is activated with a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence. For cysteine, a protected form such as Fmoc-Cys(Trt)-OH is typically used to prevent side reactions of the thiol group.[17]
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the one on cysteine) are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.[16][17]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.
Caption: Workflow for SPPS and cyclization of a this compound peptide.
Mass Spectrometry Analysis
Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides.[15] Tandem mass spectrometry (MS/MS) provides sequence information through the fragmentation of peptide ions. The presence of a this compound motif can influence fragmentation patterns.[18] Furthermore, specialized MS techniques can be used to analyze the oxidation state of cysteine residues and to map disulfide bonds.[15][19][20]
Experimental Protocol: General Mass Spectrometry Analysis of a this compound Peptide
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC) and ionized by ESI.
-
MS1 Analysis: A full scan mass spectrum (MS1) is acquired to determine the molecular weight of the peptide and assess its purity. The charge state distribution of the peptide ions is also observed.
-
MS/MS Analysis: The peptide ion of interest is isolated and subjected to fragmentation using collision-induced dissociation (CID) or other fragmentation methods.
-
Data Analysis: The resulting fragment ions (b- and y-ions) in the MS/MS spectrum are analyzed to deduce the amino acid sequence of the peptide. Specialized software can aid in this process.[21] For cysteine-containing peptides, mass shifts corresponding to modifications (e.g., oxidation, alkylation) can be identified.[15]
Caption: Workflow for mass spectrometry-based analysis of peptides.
Functional Assays
The biological activity of this compound containing peptides is evaluated using a variety of functional assays tailored to their specific properties. For antimicrobial peptides, a common assay is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: A bacterial strain of interest is grown in a suitable broth medium to a specific optical density, then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[22]
-
Peptide Dilution Series: A serial dilution of the test peptide is prepared in a 96-well microtiter plate.
-
Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. Positive (bacteria with no peptide) and negative (broth only) controls are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[22]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[22][23] This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Bioinformatics in this compound Peptide Research
Bioinformatics plays a crucial role in the discovery and analysis of this compound containing peptides. Various tools and databases are available to aid researchers.
Table 2: Relevant Bioinformatics Resources for this compound Peptide Research
| Resource | URL/Reference | Description |
| ExPASy | https://www.expasy.org[24] | A portal with a wide range of tools for protein and peptide analysis, including ProtParam for physicochemical characterization.[24][25] |
| CysModDB | https://cysmoddb.bioinfogo.org/[26] | A database of cysteine post-translational modifications, useful for studying the reactivity of the cysteine residue.[26] |
| DeepCys | https://deepcys.herokuapp.com/[27] | A web server for predicting the function of cysteine residues based on protein structure.[27] |
| SiteMotif | [28] | An algorithm for identifying conserved structural motifs in protein-ligand binding sites, which can be applied to this compound containing motifs.[28] |
| Biopep | [5] | A database of bioactive peptides. |
| DBAASP | [29] | A database of antimicrobial/cytotoxic peptides and their structures.[29] |
Applications in Drug Development
The unique structural and functional properties of this compound containing peptides make them valuable leads and scaffolds in drug development.[30][31][32]
-
Enhanced Stability: The conformational rigidity imposed by the proline residue and disulfide bonds can protect peptides from proteolytic degradation, increasing their in vivo half-life.[8][33]
-
High Affinity and Specificity: The constrained conformation can lead to a higher binding affinity and specificity for biological targets.[9][33]
-
Scaffolds for Drug Design: The stable frameworks of cysteine-rich peptides, such as cyclotides, can be used as scaffolds for grafting bioactive epitopes, combining the desired activity with the stability of the scaffold.[8]
Many cyclic peptides are either approved drugs or are in clinical trials for a wide range of conditions, and natural products containing the this compound motif continue to inspire the design of new therapeutics.[9][31][32]
Conclusion
Peptides containing the this compound motif are a diverse and functionally important class of natural products. The unique interplay between the conformational constraints of proline and the chemical reactivity of cysteine gives rise to a wide range of stable structures and biological activities. A comprehensive understanding of their natural occurrence, combined with robust experimental and computational methodologies for their study, is crucial for unlocking their full potential. As our ability to synthesize and analyze these complex molecules improves, this compound containing peptides will undoubtedly continue to be a rich source of inspiration for the development of novel therapeutics.
References
- 1. This compound | C8H14N2O3S | CID 3037777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 8. Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of SER-PRO-CYS Peptide in Blood Serum of Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cis–trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel [ideas.repec.org]
- 13. Cis–trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel [authors.library.caltech.edu]
- 14. Protein folding and unfolding: proline cis‐trans isomerization at the c subunits of F1FO‐ATPase might open a high conductance ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Screening and Validation of Functional Residues of the Antimicrobial Peptide PpRcys1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 25. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 27. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 28. SiteMotif: A graph-based algorithm for deriving structural motifs in Protein Ligand binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Small Natural Cyclic Peptides from DBAASP Database - PMC [pmc.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
- 31. Item - Bioinformatics Natural Product Inspired Cyclic Peptides with Diverse Bioactivities - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 32. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
The Biochemical Versatility of Cys-Pro Dipeptides: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical activities of Cysteine-Proline (Cys-Pro) dipeptides, targeting researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on their synthesis, purification, and diverse biological functions, including enzyme inhibition, antioxidant activity, and their emerging roles in cell signaling and quorum sensing.
Introduction to this compound Dipeptides
This compound is a dipeptide composed of L-cysteine and L-proline joined by a peptide bond[1]. The unique structural features of both amino acid residues—the reactive thiol group of cysteine and the cyclic structure of proline—confer distinct biochemical properties to the dipeptide. These properties make this compound and its derivatives subjects of interest in various fields, from food science to pharmacology. This guide will delve into the known biochemical activities, present quantitative data where available, and provide detailed experimental protocols for their study.
Synthesis, Purification, and Characterization
The generation of pure this compound dipeptides is a prerequisite for accurate biochemical evaluation. Solid-phase peptide synthesis (SPPS) is the most common method for their production, followed by purification and characterization to ensure sample integrity.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Fmoc-based SPPS is a widely used technique for synthesizing cysteine-containing peptides[2]. The synthesis of a this compound dipeptide typically involves the use of a protected cysteine residue, such as Fmoc-Cys(Trt)-OH, to prevent unwanted side reactions of the thiol group[2].
Experimental Protocol: Manual Solid-Phase Synthesis of Fmoc-Cys(Trt)-Pro-OH
This protocol outlines the manual synthesis of the protected dipeptide on a resin support.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Cys(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Trt and other protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold diethyl ether.
-
Drying: Dry the crude peptide under vacuum.
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
Purification by High-Performance Liquid Chromatography (HPLC)
Crude synthetic peptides require purification to remove by-products. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity[1].
Experimental Protocol: RP-HPLC Purification of this compound Dipeptide
Materials:
-
Crude this compound dipeptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound dipeptide in a small volume of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the dissolved sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.
Characterization by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to confirm the identity and purity of the synthesized peptide by determining its molecular weight[3][4].
Experimental Protocol: ESI-MS Characterization of this compound Dipeptide
Instrumentation:
-
Electrospray ionization mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ for this compound (C₈H₁₄N₂O₃S, molecular weight 218.28 g/mol ) is approximately m/z 219.08[1].
-
Data Analysis: Analyze the spectrum to confirm the presence of the expected molecular ion peak.
Biochemical Activities of this compound Dipeptides
This compound dipeptides exhibit a range of biochemical activities, stemming from the chemical properties of their constituent amino acids.
Enzyme Inhibition
The proline residue in dipeptides is often associated with the inhibition of certain enzymes, notably Angiotensin-Converting Enzyme (ACE)[5]. While specific data for the this compound dipeptide is limited, a study on related tripeptides provides valuable insight.
Table 1: ACE Inhibitory Activity of a this compound Containing Tripeptide
| Compound | IC₅₀ (nM) |
| Sec-Pro-Phe-OMe | 183.2 ± 10.6 |
| This compound-Phe-OMe | Data Not Explicitly Provided, but activity is suggested to be in a similar range to Sec-Pro-Phe-OMe |
Note: The IC₅₀ value for this compound-Phe-OMe is inferred from a study comparing it to its selenium analog, Sec-Pro-Phe-OMe. The study indicates that the introduction of L-Phe to this compound peptides increases ACE inhibitory activity[5].
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol is adapted from methods used to assess ACE inhibitory peptides[6].
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound dipeptide (or derivative)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, mix a solution of the this compound dipeptide at various concentrations with the HHL substrate solution.
-
Enzyme Addition: Initiate the reaction by adding the ACE solution.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 1M HCl.
-
Extraction: Extract the hippuric acid (HA) produced from the reaction with ethyl acetate.
-
Quantification: Evaporate the ethyl acetate and redissolve the HA in water. Measure the absorbance at 228 nm.
-
Calculation: Calculate the percentage of ACE inhibition for each concentration of the dipeptide and determine the IC₅₀ value.
Antioxidant Activity
The thiol group of cysteine is a potent reducing agent, making cysteine-containing peptides candidates for antioxidant activity. They can scavenge free radicals through hydrogen donation.
Table 2: Qualitative Antioxidant Activity of Cysteine-Containing Dipeptides
| Assay | Activity of Cys-Containing Dipeptides |
| DPPH Radical Scavenging | Active |
| ABTS Radical Scavenging | Active |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common method for assessing the antioxidant capacity of compounds[8].
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound dipeptide
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add various concentrations of the this compound dipeptide solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.
Metal Ion Chelation
The cysteine and proline residues can participate in the coordination of metal ions. The thiol group of cysteine is a particularly effective ligand for various metal ions.
Table 3: Potential Metal Ion Chelation by this compound Dipeptides
| Metal Ion | Potential for Chelation |
| Zn²⁺ | High |
| Fe²⁺ | High |
| Cu²⁺ | High |
Note: Specific stability constants for this compound dipeptide are not available in the reviewed literature. However, cysteine-containing peptides are known to be effective ligands for divalent metal ions[9].
Experimental Protocol: Potentiometric Titration for Metal Chelation
Potentiometric titration can be used to determine the stability constants of metal-peptide complexes.
Materials:
-
This compound dipeptide
-
Solutions of metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂)
-
Standardized NaOH solution
-
Potentiometer with a pH electrode
Procedure:
-
Titration Setup: Prepare a solution of the this compound dipeptide and the metal salt in a specific ratio.
-
Titration: Titrate the solution with a standardized NaOH solution, recording the pH at each addition.
-
Data Analysis: Plot the titration curve and use appropriate software to calculate the stability constants of the metal-peptide complexes.
Role in Signaling Pathways
This compound dipeptides and their cyclic forms (diketopiperazines) are implicated in various cell signaling processes.
NF-κB Signaling Pathway
Chronic inflammation is linked to the overactivation of the NF-κB signaling pathway. Some peptides have been shown to modulate this pathway, suggesting a potential anti-inflammatory role.
Caption: Potential modulation of the NF-κB pathway by this compound dipeptides.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages[10].
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound dipeptide
-
Cell culture medium (DMEM)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound dipeptide for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Determine the effect of this compound on cytokine production and calculate the IC₅₀ if applicable.
Quorum Sensing
Cyclic dipeptides, including those containing proline, have been identified as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. These molecules can act as agonists or antagonists of quorum sensing receptors[10].
Caption: Putative mechanism of quorum sensing interference by cyclic this compound.
Experimental Protocol: Quorum Sensing Inhibition Assay
This assay can be used to screen for the anti-quorum sensing activity of this compound dipeptides using a reporter strain.
Materials:
-
Reporter bacterial strain (e.g., Chromobacterium violaceum CV026)
-
AHL (N-acyl-homoserine lactone) signal molecule
-
This compound dipeptide
-
Luria-Bertani (LB) broth and agar
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow an overnight culture of the reporter strain.
-
Assay Setup: In a 96-well plate, add the reporter strain culture, the AHL signal molecule, and various concentrations of the this compound dipeptide to LB broth.
-
Incubation: Incubate the plate at 30°C for 24 hours.
-
Quantification of Inhibition: Measure the production of the reporter pigment (e.g., violacein (B1683560) in C. violaceum) by extracting it and measuring its absorbance.
-
Data Analysis: Calculate the percentage of quorum sensing inhibition and determine the Minimum Inhibitory Concentration (MIC) if applicable.
Conclusion
This compound dipeptides represent a class of molecules with a diverse and largely untapped biochemical potential. Their inherent chemical properties make them promising candidates for further investigation as enzyme inhibitors, antioxidants, and modulators of critical biological signaling pathways. The experimental protocols and data presented in this guide provide a foundational framework for researchers to explore and harness the biochemical activities of these intriguing dipeptides in the pursuit of novel therapeutic and biotechnological applications.
References
- 1. This compound | C8H14N2O3S | CID 3037777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Cys | C8H14N2O3S | CID 44467438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Cys-Pro Peptide Bonds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of the Cysteine-Proline (Cys-Pro) peptide bond introduce significant complexity and functional diversity into protein architecture. Unlike other peptide bonds, which overwhelmingly favor a trans conformation, the bond preceding a proline residue can readily adopt both cis and trans isomers. This isomerization acts as a molecular switch, influencing protein folding, stability, and function. The presence of a cysteine residue adds another layer of regulatory potential through its susceptibility to post-translational modifications (PTMs) and disulfide bond formation. This guide provides a comprehensive technical overview of the core concepts, influential factors, and key methodologies used in the conformational analysis of this compound peptide bonds.
Core Concepts of this compound Peptide Bond Conformation
The conformation of a peptide backbone is primarily defined by its dihedral angles. For the this compound linkage, the interplay between the omega (ω), phi (φ), and psi (ψ) angles, along with the unique constraints of the two amino acids, dictates its structural behavior.
Cis-Trans Isomerization
The peptide bond has a partial double-bond character, restricting rotation and keeping it planar. The conformation is defined by the omega (ω) dihedral angle, which is approximately 180° for the trans isomer and 0° for the cis isomer.[1][2][3] For most amino acid pairings, the trans conformation is energetically favored by several kcal/mol due to steric clashes between adjacent side chains in the cis form.[1][4]
However, in an Xaa-Pro bond, the cyclic structure of the proline side chain causes similar steric hindrance in both cis and trans conformations, significantly lowering the energy barrier for isomerization.[4] Consequently, the cis conformation is much more common for Xaa-Pro bonds, occurring in about 5-6% of cases in folded proteins, compared to ~0.03% for non-proline bonds.[5][6] This cis-trans isomerization is a slow process that can be a rate-limiting step in protein folding and is often catalyzed in vivo by peptidyl-prolyl cis-trans isomerases (PPIases).[7][8][9]
Caption: Energy landscape of this compound cis-trans isomerization.
Backbone Dihedral Angles and the Ramachandran Plot
The conformation of the polypeptide chain is further defined by the dihedral angles phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C bond).[10][11][12] The Ramachandran plot visualizes the sterically allowed combinations of φ and ψ angles for an amino acid residue.[10][11]
-
Proline's Constraints: The pyrrolidine (B122466) ring of proline restricts the φ angle to a narrow range (typically -60° ± 20°), severely limiting its conformational freedom compared to other amino acids.[10][13]
-
Pre-Proline Effect: The residue preceding proline (in this case, Cysteine) also experiences conformational restrictions, a phenomenon known as the pre-proline effect, leading to a distinct Ramachandran plot from the generic one.[14]
-
Cysteine's Flexibility: While generally considered an "order-promoting" residue, the conformation of cysteine can be influenced by its redox state and PTMs.[4][15]
Factors Influencing this compound Conformation
The equilibrium between the cis and trans states of the this compound bond is not fixed but is modulated by a combination of intrinsic and extrinsic factors.
-
Solvent Environment: The polarity of the solvent plays a crucial role. Solute-solvent interactions can systematically stabilize one isomer over the other, suggesting that solvation is a key factor in determining the isomeric preference.[16][17][18]
-
Flanking Residues: The local sequence context, particularly the residues surrounding the this compound motif, can influence the cis-trans equilibrium through steric and electronic effects.[17] For instance, an aromatic residue immediately preceding proline is known to stabilize the cis conformation through favorable ring-proline interactions.[8][19]
-
Post-Translational Modifications (PTMs) of Cysteine: Cysteine is a hub for numerous PTMs, including disulfide bond formation, oxidation (to sulfenic, sulfinic, or sulfonic acid), S-glutathionylation, and S-nitrosylation.[20][21][22][23] These modifications alter the steric bulk, charge, and hydrogen-bonding capacity of the cysteine side chain, which can, in turn, shift the conformational equilibrium of the adjacent peptide bond.[24][25] The formation of a disulfide bridge, for example, can lock the local backbone into a specific conformation, thereby dictating the isomeric state of the this compound bond.[7][26]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from experimental and computational studies of Proline-containing peptides.
Table 1: Typical Backbone Dihedral Angles for this compound Linkages
| Conformation | ω (Omega) Angle Range | φ (Phi) Angle Range (Cys) | ψ (Psi) Angle Range (Cys) |
| Trans | ~180° ± 15° | -180° to -40° | +80° to +180° |
| Cis | ~0° ± 15° | -100° to -50° | +120° to +180° or -60° to 0° |
| Note: Ranges for φ and ψ are approximate and represent the most populated regions in the pre-proline Ramachandran plot.[14] |
Table 2: Energetics of Xaa-Pro Cis-Trans Isomerization
| Parameter | Typical Value (kcal/mol) | Notes |
| ΔG (trans → cis) | 0.5 - 2.0 | The trans isomer is generally more stable. The exact value is highly dependent on the preceding residue and solvent.[4][18] |
| Activation Barrier (Ea) | 15 - 25 | Represents a high kinetic barrier, leading to slow isomerization in the absence of catalysts.[9][18] |
| Note: Values are generalized from studies on various Xaa-Pro model peptides. |
Table 3: Diagnostic ¹³C NMR Chemical Shifts for Proline Isomers
| Proline Nucleus | Conformation | Typical Chemical Shift (ppm) |
| Cβ | Trans | ~32 |
| Cβ | Cis | ~34 |
| Cγ | Trans | ~28 |
| Cγ | Cis | ~25 |
| Note: Chemical shifts are solvent-dependent but the relative difference between cis and trans Cβ and Cγ resonances is a reliable indicator of the isomeric state.[27] |
Experimental Protocols for Conformational Analysis
A multi-faceted experimental approach is often required to fully characterize the conformation of a this compound bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation and dynamics in solution, allowing for the direct observation and quantification of cis and trans isomers.
Detailed Protocol:
-
Sample Preparation:
-
Synthesize the peptide of interest (e.g., Ac-Cys-Pro-NH₂) using standard solid-phase peptide synthesis (SPPS) and purify by HPLC.[28]
-
Dissolve the lyophilized peptide to a final concentration of 1-5 mM.[29]
-
The solvent is typically 90% H₂O / 10% D₂O or 100% D₂O, containing a suitable buffer to maintain a constant pH.
-
For cysteine-containing peptides, it is critical to control the redox environment. Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to prevent disulfide bond formation, unless the oxidized state is being studied.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and spectral dispersion.
-
Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to assign protons within each amino acid's spin system.[29]
-
Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 150-300 ms. This is critical for distinguishing isomers:
-
Trans Isomer: A strong NOE is observed between the Cys α-proton and the Pro δ-protons.
-
Cis Isomer: A strong NOE is observed between the Cys α-proton and the Pro α-proton.[29]
-
-
Record 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectra to assign the ¹³C resonances. The chemical shifts of Pro Cβ and Cγ are highly sensitive to the isomeric state and provide unambiguous identification (see Table 3).[27]
-
-
Data Analysis:
-
Integrate the signal intensities of well-resolved peaks corresponding to the cis and trans conformers in 1D or 2D spectra to determine their relative populations (equilibrium constant K = [cis]/[trans]).[7]
-
To measure the kinetics of interconversion, perform 1D or 2D exchange spectroscopy (EXSY) experiments, which are analogous to NOESY but detect chemical exchange.[7]
-
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
This technique provides an atomic-resolution static image of the peptide in the solid state, allowing for precise measurement of bond lengths and dihedral angles.
Detailed Protocol:
-
Sample Preparation & Crystallization:
-
High-purity peptide (>98%) is required.
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using high-throughput methods like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal and cool it in a cryo-stream (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (at a synchrotron source for best results) and collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction images to determine unit cell parameters and reflection intensities.
-
Solve the phase problem using direct methods or molecular replacement.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model iteratively against the diffraction data, carefully checking the electron density for the this compound peptide bond to confirm the cis or trans conformation. The final refined structure provides precise coordinates and dihedral angles.[30]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the overall secondary structure of a peptide. While it cannot resolve the conformation of a single peptide bond, it is useful for detecting global conformational changes that may be induced by factors affecting the this compound isomerization, such as PTMs or solvent changes.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV range (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Data Acquisition:
-
Record the CD spectrum from ~260 nm down to ~190 nm at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Use deconvolution algorithms (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil content from the shape of the spectrum.
-
Computational Protocols for Conformational Analysis
Molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic, atomic-level view of peptide behavior and allowing for the calculation of thermodynamic properties.[31][32][33]
Detailed Protocol for Molecular Dynamics (MD) Simulation:
-
System Setup:
-
Generate the initial coordinates for the this compound peptide in both cis and trans conformations using molecular builder software (e.g., Amber's tleap, PyMOL).
-
Select an appropriate force field (e.g., AMBER ff19SB, CHARMM36m).
-
Place the peptide in the center of a periodic box (e.g., cubic or octahedral) and solvate with an explicit water model (e.g., TIP3P).[34][35] Ensure a minimum distance (e.g., 12 Å) between the peptide and the box edge.
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.[35]
-
-
Simulation Execution:
-
Minimization: Perform a multi-stage energy minimization, first on the water and ions with the peptide restrained, then on the entire system, to remove bad contacts.
-
Equilibration: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a longer equilibration phase at constant pressure (NPT ensemble) to allow the system density to relax.
-
Production: Run the production MD simulation for a duration sufficient to sample the conformational space of interest (typically hundreds of nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Calculate backbone dihedral angles (φ, ψ, ω) over the course of the simulation to monitor conformational transitions.
-
Perform clustering analysis to identify the most populated conformational states.
-
Use enhanced sampling methods like metadynamics or umbrella sampling to calculate the free energy surface (potential of mean force) along the ω dihedral angle. This provides the relative free energies of the cis and trans states and the energy barrier separating them.[4][18]
-
Caption: Workflow for computational analysis using MD simulation.
Conclusion and Future Outlook
The conformational analysis of this compound peptide bonds is a critical aspect of understanding protein structure, folding, and regulation. The ability of this specific linkage to act as a conformational switch, coupled with the diverse chemistry of the cysteine side chain, provides a sophisticated mechanism for controlling biological processes. A combination of high-resolution experimental techniques, particularly NMR spectroscopy, and advanced computational simulations is essential for a complete characterization of its behavior.
For professionals in drug development, understanding and controlling the this compound conformation can open new avenues for inhibitor design. Modulating the cis-trans equilibrium or targeting a specific isomer could be a novel strategy for manipulating protein function. Future research will likely focus on the complex interplay between multiple PTMs on cysteine residues and their collective impact on proline isomerization, further unraveling the nuanced roles of this unique dipeptide in health and disease.
References
- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cis‐nonProline peptides: Genuine occurrences and their functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 9. Cis-trans peptide variations in structurally similar proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 11. proteopedia.org [proteopedia.org]
- 12. Dihedral/Dihedral angles in proteins - Proteopedia, life in 3D [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trans−cis Switching Mechanisms in Proline Analogues and Their Relevance for the Gating of the 5-HT3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Post-Translational Modification of Cysteines: A Key Determinant of Endoplasmic Reticulum-Mitochondria Contacts (MERCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [1908.05122] Investigation of the impact of PTMs on the protein backbone conformation [arxiv.org]
- 25. [PDF] Investigation of the impact of PTMs on the protein backbone conformation | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. worldscientific.com [worldscientific.com]
- 28. rsc.org [rsc.org]
- 29. chem.uzh.ch [chem.uzh.ch]
- 30. Non-proline cis peptide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Power of Molecular Dynamics Simulations and Their Applications to Discover Cysteine Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Power of Molecular Dynamics Simulations and Their Applications to Discover Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 34. pubs.aip.org [pubs.aip.org]
- 35. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
Heme Binding to Cys-Pro Motifs in Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of heme binding to Cysteine-Proline (Cys-Pro) motifs within transcription factors. This interaction serves as a key regulatory mechanism, linking cellular metabolic status, particularly heme availability, to the control of gene expression. Understanding this process is paramount for research in cellular metabolism, oxidative stress response, and for the development of novel therapeutic agents targeting these pathways.
Introduction: Heme as a Signaling Molecule
Heme (iron protoporphyrin IX) is an essential molecule, well-known for its role as a prosthetic group in proteins like hemoglobin and cytochromes.[1][2][3] However, beyond its function in oxygen transport and electron transfer, free heme acts as a signaling molecule that modulates the activity of various proteins, including transcription factors.[1][2][3] This regulation is often mediated through direct binding to specific motifs within the protein structure. One such critical heme-binding motif is the this compound (CP) motif, which has been identified as a key sensor of intracellular heme levels in several transcription factors.[4][5][6]
The this compound Motif: A Heme-Sensing Module
The this compound (CP) motif is a short amino acid sequence that serves as a recognition and binding site for heme. The cysteine residue in this motif is crucial for coordinating the iron atom of the heme molecule.[5][6] The interaction of heme with CP motifs can induce significant conformational changes in the transcription factor, thereby altering its function.[7][8]
Key Transcription Factors Regulated by Heme via this compound Motifs
Several transcription factors are known to be regulated by direct heme binding to their CP motifs. This regulation plays a pivotal role in diverse cellular processes, from erythropoiesis and iron metabolism to circadian rhythms and stress responses.
Bach1: A Paradigm of Heme-Regulated Transcriptional Repression
Bach1 is a transcriptional repressor that plays a significant role in the oxidative stress response.[5][6] It forms a heterodimer with small Maf proteins and binds to Maf recognition elements (MAREs) in the regulatory regions of its target genes, including those involved in heme oxygenase-1 (HO-1) and globin synthesis.[2][9][10]
Heme binding to the multiple this compound motifs within the intrinsically disordered regions of Bach1 inhibits its DNA-binding activity.[4][7][10][11] This leads to the de-repression of its target genes. The regulation of Bach1 by heme is multifaceted, involving five- and six-coordination of the heme iron by the CP motifs.[4][11] Heme binding can also trigger the nuclear export and subsequent proteasomal degradation of Bach1.[7]
Quantitative Data on Heme-Transcription Factor Interactions
The affinity of heme for its target transcription factors is a critical parameter for understanding the physiological relevance of these interactions. The following table summarizes the available quantitative data for heme binding to transcription factors containing this compound or related motifs.
| Transcription Factor | Heme Binding Region/Domain | Method | Dissociation Constant (Kd) | Stoichiometry (Heme:Protein) | Reference(s) |
| Bach1 (mouse) | C-terminal region (residues 631-739) | Surface Plasmon Resonance | 1.37 x 10⁻⁵ M (13.7 µM) | 2.3 | [5][6] |
| p53 | Full-length protein | Isothermal Titration Calorimetry | ~1.20 µM | ~1:1 | [12] |
| Rev-erbα | Ligand Binding Domain | Isothermal Titration Calorimetry | ~2-4 µM | 1:1 | [13][14] |
| Rev-erbβ | Ligand Binding Domain | Isothermal Titration Calorimetry | ~2-4 µM | 1:1 | [13][14] |
Signaling Pathways and Regulatory Mechanisms
The binding of heme to this compound motifs in transcription factors initiates a cascade of events that ultimately alters gene expression.
Heme-Bach1 Signaling Pathway
The regulation of Bach1 by heme is a well-characterized pathway. In low-heme conditions, Bach1 represses the transcription of target genes like heme oxygenase-1 (HMOX1). When intracellular heme levels rise, heme binds to the CP motifs of Bach1, leading to its inactivation and degradation. This allows for the induction of HMOX1 expression, which in turn catabolizes heme, thus forming a negative feedback loop.
Caption: Heme-mediated regulation of Bach1 activity.
Other Heme-Regulated Transcription Factors
-
Rev-erbα and Rev-erbβ: These nuclear receptors are key components of the circadian clock.[13][15] Heme binding to their ligand-binding domains is required for the recruitment of the NCoR corepressor complex, leading to the transcriptional repression of target genes like Bmal1.[13][15][16]
-
p53: The tumor suppressor p53 contains three putative this compound heme regulatory motifs.[12] Heme has been shown to bind directly to p53, interfering with its DNA-binding activity and promoting its nuclear export and degradation.[12][17] This suggests a link between iron metabolism and the p53 signaling pathway. The C-terminal CP motif (Cys277-Pro278) is located within a redox-sensitive region of the DNA-binding domain.[12][18]
Experimental Protocols for Studying Heme-Protein Interactions
A variety of biophysical and molecular biology techniques are employed to characterize the interaction between heme and transcription factors.
UV-Visible (UV-Vis) Absorption Spectroscopy
This is a fundamental technique to monitor heme binding to a protein.[1][19][20][21][22] The Soret peak of free heme (around 400 nm) shifts upon binding to a protein, and the characteristics of this shift can provide information about the coordination state of the heme iron.[1]
Experimental Workflow:
-
Protein Purification: Purify the transcription factor of interest.
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer.
-
Baseline Spectrum: Record the UV-Vis spectrum of the protein solution.
-
Heme Titration: Add increasing concentrations of a heme solution to the protein sample.
-
Spectral Measurement: Record the UV-Vis spectrum after each addition of heme.
-
Data Analysis: Analyze the spectral shifts to determine the binding affinity (Kd) and stoichiometry.[1]
References
- 1. Experimental Methods for Studying Cellular Heme Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme as a Differentiation-Regulatory Transcriptional Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Methods for Studying Cellular Heme Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound motifs in the intrinsically disordered regions of the transcription factor BACH1 mediate distinct and overlapping functions upon heme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 6. Functional Heme Binding to the Intrinsically Disordered C-Terminal Region of Bach1, a Transcriptional Repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biophysical characterization of heme binding to the intrinsically disordered region of Bach1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heme-Regulated Transcription Factor Bach1 [jstage.jst.go.jp]
- 10. Heme mediates derepression of Maf recognition element through direct binding to transcription repressor Bach1 | The EMBO Journal [link.springer.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Iron Metabolism Regulates p53 Signaling through Direct Heme-p53 Interaction and Modulation of p53 Localization, Stability, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The heme-regulatory motif of nuclear receptor Rev-erbβ is a key mediator of heme and redox signaling in circadian rhythm maintenance and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iron metabolism regulates p53 signaling through direct heme-p53 interaction and modulation of p53 localization, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox state of tumor suppressor p53 regulates its sequence-specific DNA binding in DNA-damaged cells by cysteine 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing heme protein-ligand interactions by UV/visible absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. theanalyticalscientist.com [theanalyticalscientist.com]
- 22. oceanoptics.com [oceanoptics.com]
An In-depth Technical Guide to Cysteine Proteases and Their Biological Roles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cysteine proteases, a major class of proteolytic enzymes. It covers their classification, structure, catalytic mechanism, and diverse biological roles in health and disease. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of these enzymes and their potential as therapeutic targets.
Introduction to Cysteine Proteases
Cysteine proteases, also known as thiol proteases, are a family of enzymes that utilize a cysteine residue in their active site for the catalysis of peptide bond hydrolysis.[1] These enzymes are integral to a vast array of physiological and pathological processes, including protein turnover, apoptosis, immune responses, and parasitic life cycles.[2][3] Their dysregulation has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[2][4]
Classification and Structure
Cysteine proteases are classified into clans and families based on their amino acid sequence homology and three-dimensional structures. The MEROPS database is the primary resource for the classification of proteases. The largest and most well-characterized clan is clan CA, which includes the papain family (C1) and calpains (C2).[5] Another significant clan is clan CD, which encompasses the caspases.[6]
The archetypal structure of a cysteine protease, exemplified by papain, consists of two distinct domains with the active site located in a cleft between them.[7] The catalytic triad, essential for the enzyme's activity, is typically composed of Cysteine, Histidine, and Asparagine residues.[8][9] The cysteine and histidine form a catalytic dyad, with the histidine residue increasing the nucleophilicity of the cysteine's thiol group.[10]
Catalytic Mechanism
The catalytic mechanism of cysteine proteases involves a two-step process: acylation and deacylation.[11]
-
Acylation: The process begins with the deprotonation of the active site cysteine's thiol group by the adjacent histidine residue.[1][12] The resulting highly nucleophilic thiolate anion attacks the carbonyl carbon of the scissile peptide bond in the substrate, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole." The tetrahedral intermediate then collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate, while the N-terminal portion of the substrate is released.[13]
-
Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the C-terminal portion of the substrate and regenerate the active enzyme.[13]
Biological Roles and Signaling Pathways
Cysteine proteases play critical roles in a multitude of cellular processes. The following sections detail the functions of three major families: caspases, cathepsins, and calpains.
Caspases and Apoptosis
Caspases (cysteine-aspartic proteases) are the central executioners of apoptosis, or programmed cell death.[10] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to apoptotic stimuli.[10] Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[10]
Signaling Pathway:
There are two main pathways for caspase activation in apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[14]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[14] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[15] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then directly activates downstream executioner caspases like caspase-3.[6][16]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[14] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[6] Cytochrome c binds to Apaf-1, promoting the formation of the apoptosome, which recruits and activates procaspase-9.[6] Active caspase-9 then cleaves and activates executioner caspases, including caspase-3.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. FRET-Based Assays to Determine Calpain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Cystatin F is a cathepsin C-directed protease inhibitor regulated by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Caspase-3 and c-myc in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calpain and calpastatin in normal and Alzheimer-degenerated human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m-Calpain (calcium-activated neutral proteinase) in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium-activated neutral proteinase (calpain) system in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Proline-Cysteine Linkages in Cyclic Peptides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The conformational rigidity and enhanced stability of cyclic peptides make them a compelling class of molecules in modern drug discovery. The incorporation of proline and cysteine residues into these cyclic scaffolds offers unique advantages in terms of structural constraint and chemical tractability. The proline residue, with its cyclic side chain, acts as a natural turn-inducer, guiding the peptide backbone into a predictable conformation. Cysteine, with its reactive thiol group, provides a versatile handle for various cyclization chemistries. This technical guide delves into the core principles of proline-cysteine linkages in cyclic peptides, offering insights into their synthesis, quantitative analysis, and a detailed examination of relevant experimental protocols and signaling pathways.
Data Presentation: Quantitative Analysis of Proline-Cysteine Cyclic Peptides
The following tables summarize key quantitative data related to the synthesis and biological activity of cyclic peptides featuring proline-cysteine linkages. This data is crucial for comparing the efficiency of different synthetic methodologies and for evaluating the potency of the resulting compounds.
| Cyclization Method | Linear Peptide Sequence | Cyclization Conditions | Yield (%) | Reference |
| Pseudoproline-mediated | H-Gly-Phe-Ala(ψPro)-Gly-OH | FDPP, DIEA, DMF | 95 | [1][2] |
| Native Sequence | H-Gly-Phe-Ala-Gly-OH | FDPP, DIEA, DMF | 60 | [1] |
| Proline-to-Cysteine (PTC) | Pro-Ala-Gly-Val-Cys | α,α'-dibromo-m-xylene, DIEA, DMF | 85-95 | [3] |
| Native Chemical Ligation (NCL) | H-Cys-Arg-Gly-Asp-Cys-Pro-OCH₂CONH₂ | 0.1 M Phosphate, 20 mM TCEP, 20 mM Ascorbic Acid, pH 7.8, 37°C | 54 | [4] |
Table 1: Comparison of Cyclization Yields. This table highlights the efficiency of different cyclization strategies. The use of a pseudoproline derivative in place of a standard amino acid significantly improves the yield of the cyclized product compared to the native sequence. The Proline-to-Cysteine (PTC) method also demonstrates high efficiency.
| Cyclic Peptide | Target | Assay | IC50 / Kd | Reference |
| c(WR)₉ | c-Src Kinase | Radioactive Kinase Assay | IC50 = 0.21 µM | [5] |
| c(WR)₅ | c-Src Kinase | Radioactive Kinase Assay | IC50 = 0.81 µM | [5] |
| Peptide 1 (from library) | hPRLr-ECD | Surface Plasmon Resonance | Kd = 2 µM | [6] |
| Peptide 2 (from library) | hPRLr-ECD | Surface Plasmon Resonance | Kd = 3 µM | [6] |
| 9A5 | Ras-GTP | Not specified | Not specified | [7] |
| PK15 | Human Plasma Kallikrein | Enzyme Inhibition Assay | Ki = 1.5 nM | [8] |
Table 2: Biological Activity of Proline-Containing Cyclic Peptides. This table presents the inhibitory concentrations (IC50), dissociation constants (Kd), and inhibition constants (Ki) for several cyclic peptides. The data illustrates the potential of these molecules to potently and selectively interact with biological targets.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides protocols for key experiments related to the synthesis and screening of proline-cysteine cyclic peptides.
Protocol 1: Proline-to-Cysteine (PTC) Cyclization
This protocol describes the cyclization of a linear peptide containing an N-terminal proline and a C-terminal cysteine using α,α'-dibromo-m-xylene as a linker.[3]
Materials:
-
Lyophilized linear peptide (Pro-...-Cys)
-
α,α'-dibromo-m-xylene
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), degassed
-
Acetonitrile (ACN), degassed
-
Water, deionized
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Dissolve the lyophilized linear peptide in degassed DMF to a final concentration of 1 mM.
-
Add DIEA to the peptide solution (3 equivalents).
-
In a separate vial, prepare a 1.1 mM solution of α,α'-dibromo-m-xylene in degassed ACN.
-
Add the α,α'-dibromo-m-xylene solution to the peptide solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Dilute the reaction mixture with an appropriate buffer (e.g., 6 M guanidinium (B1211019) chloride, 100 mM phosphate, pH 6.9) for SPE.
-
Purify the cyclic peptide using a C18 SPE cartridge, eluting with a gradient of ACN in water.
-
Further purify the cyclic peptide by preparative HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Protocol 2: Native Chemical Ligation (NCL) for Cyclization
This protocol outlines the head-to-tail cyclization of a linear peptide thioester with an N-terminal cysteine.
Materials:
-
Lyophilized linear peptide with a C-terminal thioester and an N-terminal cysteine
-
Ligation buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the lyophilized peptide in the ligation buffer to a concentration of 1-5 mM.
-
Add TCEP to the solution to a final concentration of 5-10 mM to ensure the cysteine thiol is in its reduced state.
-
Add the thiol catalyst (MPAA) to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation by LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, purify the cyclic peptide by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize the cyclic peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
Protocol 3: On-Bead Screening of a One-Bead-One-Compound (OBOC) Cyclic Peptide Library
This protocol describes a general workflow for screening a large library of cyclic peptides synthesized on solid support to identify binders to a target protein.[3][9]
Materials:
-
One-Bead-One-Compound (OBOC) cyclic peptide library on resin beads (e.g., TentaGel)
-
Target protein, biotinylated
-
Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-Phycoerythrin) or enzyme (e.g., Streptavidin-Horseradish Peroxidase)
-
Blocking buffer (e.g., Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA))
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Substrate for the enzyme conjugate (if applicable)
-
Fluorescence microscope or plate reader
-
Micromanipulator for bead isolation
-
Sequencing instrumentation (e.g., Edman degradation or MS/MS)
Procedure:
-
Library Preparation: Swell the OBOC library beads in an appropriate solvent (e.g., DMF, then wash with water and finally with blocking buffer).
-
Blocking: Incubate the library beads in blocking buffer for 1-2 hours at room temperature to minimize non-specific binding.
-
Incubation with Target: Incubate the blocked beads with the biotinylated target protein at a predetermined concentration (typically in the nanomolar to micromolar range) for 1-2 hours at room temperature or 4°C.
-
Washing: Wash the beads extensively with washing buffer to remove unbound target protein.
-
Detection: Incubate the beads with the streptavidin-conjugated probe for 30-60 minutes.
-
Washing: Wash the beads again with washing buffer to remove the unbound probe.
-
Hit Identification:
-
For fluorescent probes, visualize the beads under a fluorescence microscope. Positive "hit" beads will be fluorescent.
-
For enzyme conjugates, add the appropriate substrate and observe the color change on the positive beads.
-
-
Hit Isolation: Isolate the positive beads using a micromanipulator.
-
Sequence Determination: Determine the amino acid sequence of the cyclic peptide on the isolated hit beads using techniques such as partial Edman degradation followed by mass spectrometry (PED-MS).[6]
Signaling Pathways and Experimental Workflows
Cyclic peptides containing proline-cysteine linkages can be designed to modulate specific cellular signaling pathways, making them valuable tools for research and potential therapeutics.
Ras-Raf-MEK-ERK and PI3K-Akt-mTOR Signaling Pathways
The Ras superfamily of small GTPases and their downstream effector pathways, including the Raf-MEK-ERK and PI3K-Akt-mTOR cascades, are frequently dysregulated in cancer.[10][11] Cyclic peptides have been developed to inhibit Ras-effector interactions, thereby blocking these oncogenic signaling pathways.[7]
Caption: Inhibition of Ras signaling pathways by a Pro-Cys cyclic peptide.
Experimental Workflow: Affinity Selection of a Phage-Displayed Cyclic Peptide Library
Phage display is a powerful technique for screening vast libraries of peptides to identify high-affinity binders to a target of interest. The following workflow illustrates the key steps in an affinity selection experiment using a phage-displayed cyclic peptide library.[12][13]
Caption: Workflow for affinity selection of a phage-displayed cyclic peptide library.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile strategy for the construction of a phage display cyclic peptide library for the selection of functional macrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Screening of a Cyclic Peptide Library: Discovery of Small-Molecule Ligands against Human Prolactin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
The Cys-Pro Motif: A Conformationally Controlled Switch in Thiol Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reactivity of the cysteine thiol group is central to a vast array of biological processes, from enzymatic catalysis to redox signaling. Within the diverse landscape of protein microenvironments, the seemingly simple juxtaposition of a cysteine and a proline residue (Cys-Pro) creates a unique structural and functional nexus. The inherent conformational rigidity of the proline ring and its ability to undergo cis/trans isomerization impart a layer of regulatory complexity to the adjacent cysteine's thiol group. This guide provides a comprehensive exploration of the core principles governing thiol group reactivity within this compound sequences, offering insights for researchers in drug development and the broader scientific community.
The Unique Chemistry of the Cysteine Thiol in a Proline-Rich Environment
The nucleophilicity of the cysteine thiol is critically dependent on its deprotonation to the thiolate anion (S⁻). The equilibrium of this deprotonation is defined by the thiol's pKa. In an unperturbed state, the pKa of a cysteine residue is approximately 8.3-8.6. However, the local protein microenvironment can dramatically influence this value. The this compound motif introduces specific factors that modulate the cysteine's pKa and, consequently, its reactivity.
The proline residue, unique among the proteinogenic amino acids, possesses a secondary amine that is incorporated into a five-membered ring. This ring structure restricts the phi (φ) torsional angle of the peptide backbone, influencing the local conformation. Furthermore, the peptide bond preceding a proline residue (the X-Pro bond, where X can be any amino acid) has a significantly lower energy barrier to cis/trans isomerization compared to other peptide bonds. This isomerization acts as a molecular switch, altering the local backbone structure and potentially the orientation and solvent accessibility of the adjacent cysteine's side chain.
Quantitative Analysis of Thiol Group Properties in this compound Sequences
The reactivity of the cysteine thiol in a this compound motif is a confluence of its intrinsic pKa and the conformational state of the this compound peptide bond. The following tables summarize key quantitative data that inform our understanding of this interplay.
| Parameter | Value | Context | Reference(s) |
| pKa of Cysteine Thiol | |||
| Free Cysteine (solution) | ~8.3 | Aqueous solution | [1] |
| Cysteine in unfolded peptides | 8.12 - 8.62 | Varies with sequence context | [2] |
| N-terminal this compound in α-helix | Lowered by up to 1.6 pH units | Favorable interaction with helix dipole | [3] |
| Cys111 in SpDJ-1 (V114P mutant) | 4.9 (from 4.6) | Minor effect from Pro substitution | [4] |
Table 1: pKa Values of Cysteine Thiols in Various Environments. The pKa of a cysteine thiol is highly sensitive to its local electrostatic and structural environment. The presence of a proline residue can influence the pKa, particularly in structured contexts like alpha-helices.
| Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Iodoacetamide (B48618) | |||
| Free Cysteine | ~10-100 | pH 7.0-7.4 | [5] |
| Cys-32 in E. coli Thioredoxin | 107 | pH 7.2 | [5] |
| Ellman's Reagent (DTNB) | |||
| General Thiols | 0.1 - 10 | pH 7.0 | [6] |
Table 2: Representative Second-Order Rate Constants for Thiol-Modifying Reagents. While direct comparative kinetic data for simple this compound versus Cys-X dipeptides is limited in the literature, the reactivity of cysteines in proteins containing this compound motifs, such as thioredoxin, is well-documented.
| Peptide/Protein | Residue | cis Isomer Population (%) | Method | Reference(s) |
| Unfolded Polypeptides | X-Pro | 5 - 30 | NMR | [6][7] |
| Ac-Pro-Gly-Pro-OH | Pro1-Gly2 | 20 (cis-trans) | NMR | [8] |
| Ac-Pro-Gly-Pro-OH | Gly2-Pro3 | 26 (trans-cis) | NMR | [8] |
| Calbindin D9k | Gly42-Pro43 | 25 | NMR | [9] |
Table 3: Equilibrium Populations of cis and trans Proline Isomers. The population of the cis isomer of the X-Pro bond is significant and influenced by the surrounding sequence and solvent conditions.
Experimental Protocols for Studying this compound Reactivity
A multi-faceted experimental approach is required to fully characterize the reactivity of the thiol group in this compound sequences. This involves quantifying free thiol content, measuring reaction kinetics, and determining the conformational state of the this compound peptide bond.
Quantification of Free Thiol Groups using Ellman's Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a widely used method for the colorimetric quantification of free sulfhydryl groups.
Principle: DTNB reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color with a maximum absorbance at 412 nm. The concentration of the thiol can be determined by measuring the absorbance of TNB²⁻.
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. Store protected from light.
-
Cysteine Standard Stock Solution: Prepare a 1.5 mM solution of cysteine hydrochloride monohydrate in the Reaction Buffer.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the cysteine standard stock solution in the Reaction Buffer (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).
-
To 250 µL of each standard dilution, add 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Plot the absorbance values against the corresponding cysteine concentrations to generate a standard curve.
-
-
Sample Measurement:
-
Dissolve the this compound containing peptide or protein in the Reaction Buffer to a suitable concentration.
-
To 250 µL of the sample solution, add 50 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where ε for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at 412 nm[10].
Measuring Thiol Reactivity via Iodoacetamide Alkylation
Iodoacetamide (IAM) is an alkylating agent that reacts specifically with the nucleophilic thiolate form of cysteine. The rate of this reaction is a direct measure of the cysteine's reactivity.
Principle: The thiolate anion attacks the electrophilic carbon of IAM in an Sₙ2 reaction, forming a stable thioether bond and releasing iodide. The reaction can be followed by quantifying the disappearance of free thiols over time using Ellman's assay or by using fluorescently or isotopically labeled IAM.
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Phosphate or Tris buffer at a desired pH (e.g., pH 7.4).
-
Peptide/Protein Stock Solution: Prepare a stock solution of the this compound containing molecule in the Reaction Buffer.
-
IAM Stock Solution: Prepare a fresh stock solution of iodoacetamide in the Reaction Buffer. Protect from light.
-
Quenching Solution: A solution of a thiol-containing compound in excess, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to stop the reaction.
-
-
Kinetic Measurement:
-
Equilibrate the peptide/protein solution to the desired temperature.
-
Initiate the reaction by adding a known concentration of IAM to the peptide/protein solution. The concentration of IAM should be in pseudo-first-order excess (e.g., 10-fold or higher) over the thiol concentration.
-
At various time points, withdraw aliquots of the reaction mixture and immediately add them to the Quenching Solution to stop the alkylation.
-
Quantify the remaining free thiol in each quenched aliquot using Ellman's assay as described above.
-
-
Data Analysis:
-
Plot the natural logarithm of the free thiol concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of IAM used in the experiment (k = k_obs / [IAM]).
-
Analysis of cis/trans Isomerization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing and quantifying the cis and trans isomers of a proline-containing peptide bond in solution.
Principle: The local chemical environment of atomic nuclei differs between the cis and trans conformers. This results in distinct chemical shifts for the proline ring protons and carbons, as well as for the protons of the preceding residue (in this case, cysteine). The ratio of the integrals of the corresponding signals provides the relative populations of the two isomers.
Hypothetical Protocol for a this compound Dipeptide:
-
Sample Preparation:
-
Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution in D₂O) in an NMR tube. The concentration should be optimized for the spectrometer being used (typically 0.1-1 mM).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. This will show separate signals for the cis and trans isomers if the rate of interconversion is slow on the NMR timescale.
-
Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign the proton resonances of both isomers.
-
TOCSY: Will show correlations between all protons within a spin system (i.e., all protons on the cysteine residue and all protons on the proline residue).
-
NOESY: Will show through-space correlations. A key diagnostic for the cis isomer is a strong NOE between the α-proton of the cysteine and the α-proton of the proline. In the trans isomer, a strong NOE is observed between the α-proton of the cysteine and the δ-protons of the proline.
-
-
Acquire a ¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the proton and carbon chemical shifts. The Cβ and Cγ chemical shifts of proline are particularly sensitive to the cis/trans isomerization state.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Assign the resonances for both the cis and trans isomers using the 2D spectra.
-
Integrate the well-resolved signals corresponding to the cis and trans isomers in the 1D ¹H spectrum. The ratio of the integrals gives the relative population of the two conformers.
-
Analyze the chemical shifts of the cysteine protons (Hα, Hβ) in both isomers to infer any conformational changes in the cysteine side chain that might affect thiol reactivity.
-
This compound Isomerization as a Regulatory Switch in Signaling Pathways
The cis/trans isomerization of proline-containing peptide bonds can function as a molecular timer or switch in various cellular processes. When a this compound motif is involved, this conformational change can directly impact redox-sensitive signaling pathways by modulating the reactivity of the cysteine thiol.
A key player in the regulation of proline isomerization is the peptidyl-prolyl isomerase Pin1 . Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs. While the cysteine in a this compound sequence may not be the direct site of phosphorylation, its proximity to a Pin1-regulated pSer/Thr-Pro motif can subject its reactivity to this conformational control.
Example Signaling Cascade: Pin1-Mediated Redox Signaling
In this hypothetical pathway, a signaling event (e.g., growth factor stimulation) leads to the phosphorylation of a serine or threonine residue adjacent to a this compound motif. This creates a docking site for Pin1, which then catalyzes the cis/trans isomerization of the pSer/Thr-Pro bond. This conformational change can have two key consequences for the nearby cysteine:
-
Altered Reactivity: The change in the local backbone structure can alter the pKa of the cysteine thiol by modifying its solvent exposure or its interaction with nearby residues. This can either enhance or diminish its reactivity towards reactive oxygen species (ROS) or other electrophiles.
-
Steric Accessibility: The isomerization can change the steric accessibility of the thiol group, controlling its ability to form disulfide bonds or to be modified by other post-translational modifications.
This Pin1-mediated conformational switch can thus act as a gatekeeper for the cysteine's participation in downstream redox signaling events, influencing processes such as protein-protein interactions, enzyme activity, and protein stability.
References
- 1. Dysregulated Redox Signaling and Its Impact on Inflammatory Pathways, Mitochondrial Dysfunction, Autophagy and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiol redox biochemistry: insights from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.citius.technology [web.citius.technology]
- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Cysteine-Proline Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase synthesis of peptides containing both cysteine (Cys) and proline (Pro) residues presents unique challenges due to the distinct chemical properties of these amino acids. Cysteine's reactive thiol side chain necessitates careful selection of protecting groups to prevent unwanted side reactions, such as oxidation and alkylation.[1][2] Proline's cyclic structure can induce kinks in the peptide backbone, leading to steric hindrance and incomplete coupling reactions. This document provides detailed protocols and application notes to navigate these complexities, ensuring the successful synthesis of Cys-Pro containing peptides with high purity and yield.
Key Challenges in this compound Peptide Synthesis
The primary hurdles in the solid-phase synthesis of peptides featuring this compound motifs include:
-
Racemization of Cysteine: Cysteine is highly susceptible to racemization, particularly during the activation and coupling steps.[3] This loss of stereochemistry can significantly impact the biological activity of the final peptide.
-
Difficult Coupling Reactions: The rigid, cyclic structure of proline can sterically hinder the incoming activated amino acid, leading to incomplete coupling and the formation of deletion sequences.
-
Side Reactions of the Cysteine Thiol Group: The nucleophilic thiol group of cysteine can participate in various side reactions if not adequately protected.[2]
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, the risk of aspartimide formation is a concern, especially during Fmoc deprotection with piperidine (B6355638).[4]
-
Diketopiperazine Formation: At the dipeptide stage, particularly with a Pro residue at the C-terminus, there is a risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination.
-
Oxidation of Sensitive Residues: Besides cysteine, other residues like methionine and tryptophan are prone to oxidation during synthesis and cleavage.[5]
Strategies for Successful Synthesis
To overcome these challenges, a combination of optimized protocols, specific reagents, and strategic protecting group schemes are employed. Key strategies include the use of highly efficient coupling reagents, hindered bases to minimize racemization, and orthogonal protecting groups for the cysteine thiol.
Data Presentation: Coupling Reagents and Conditions
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, especially for sterically hindered couplings like those involving proline.
| Coupling Reagent | Additive | Base | Key Features & Recommendations |
| HATU | - | DIEA | Highly efficient and fast-acting, particularly effective for sterically hindered amino acids.[6] Recommended for difficult sequences. |
| HBTU | HOBt | DIEA/NMM | A widely used and cost-effective standard reagent. May be less effective than HATU for severely hindered couplings.[6] |
| HCTU | - | DIEA | More reactive than HBTU due to the electron-withdrawing chloro group. Effective for difficult sequences.[6][7] |
| COMU | - | DIEA | Reactivity is comparable to HATU. A key advantage is its non-explosive nature, making it safer to handle.[4][6] |
| DIC/DIPCDI | HOBt/OxymaPure | - | A carbodiimide-based method. The combination with an additive like HOBt or OxymaPure is crucial to suppress racemization.[3][8] Recommended for coupling Fmoc-Cys(Trt)-OH under base-free conditions to minimize racemization.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard cycle for elongating the peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[9]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.
- Allow the mixture to pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIEA) in DMF for 30 minutes.
- Wash the resin with DMF.
5. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail. A common cocktail for peptides containing Cys is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[10] TIS acts as a scavenger to protect the cysteine thiol.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
Protocol 2: On-Resin Disulfide Bond Formation
This protocol is for the formation of an intramolecular disulfide bridge while the peptide is still attached to the solid support.
1. Selective Deprotection of Cysteine:
- Ensure the two cysteine residues intended for disulfide bridging are protected with an orthogonal protecting group that can be removed without cleaving the peptide from the resin (e.g., Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Acm)-OH).
- For Mmt group removal, treat the resin with a solution of 1-3% TFA in DCM.
- For Acm group removal, treat the resin with a solution of iodine or thallium(III) trifluoroacetate (B77799) in DMF.[1]
2. On-Resin Oxidation:
- After selective deprotection, wash the resin thoroughly with DMF.
- Treat the peptidyl resin with an oxidizing agent. A common method is to use iodine (10 equivalents) in DMF for 1 hour.[11]
- Alternatively, N-chlorosuccinimide (NCS) (2 equivalents) in DMF for 15 minutes can be used.[1]
- Wash the resin with DMF to remove excess oxidizing agent.
3. Cleavage from Resin:
- Proceed with the final cleavage and deprotection as described in Protocol 1, Step 5. Note: Thiol-based scavengers should be avoided in the cleavage cocktail as they will reduce the newly formed disulfide bond.[1]
Mandatory Visualizations
Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for on-resin cyclization of Cys-containing peptides via disulfide bond formation.
Conclusion
The solid-phase synthesis of this compound peptides, while challenging, can be successfully achieved through the careful selection of reagents and optimization of protocols. By employing high-efficiency coupling reagents like HATU or COMU, utilizing appropriate base and solvent systems, and implementing a well-thought-out cysteine protecting group strategy, researchers can synthesize these complex peptides with high yield and purity. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists engaged in peptide synthesis for research and drug development.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Fmoc-Based Synthesis of Cysteine-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cysteine-containing peptides is a cornerstone of modern drug discovery and biochemical research. The unique reactivity of the cysteine thiol side chain allows for the formation of disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins.[1][2] Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the preferred method for preparing these peptides due to its mild reaction conditions.[2] However, the nucleophilic nature of the cysteine thiol group necessitates careful selection of protecting groups and optimization of synthesis protocols to prevent unwanted side reactions, such as oxidation and racemization.[1][3]
This document provides detailed application notes and experimental protocols for the successful Fmoc-based synthesis of cysteine-containing peptides, addressing key challenges from protecting group selection to final purification.
Key Considerations in Cysteine Peptide Synthesis
The primary challenge in synthesizing cysteine-containing peptides lies in managing the reactivity of the thiol side chain. This requires a strategic approach to the selection of cysteine-protecting groups, which must be stable throughout the synthesis but readily cleavable under specific conditions.[1][3] The choice of protecting group directly impacts the strategy for disulfide bond formation and the overall purity and yield of the final peptide.[3]
Side Reactions: The primary side reactions involving cysteine during Fmoc-SPPS include:
-
Racemization: Cysteine residues, particularly at the C-terminus, are prone to racemization (epimerization) during activation and coupling steps, especially under basic conditions.[1]
-
Oxidation: The free thiol group is susceptible to oxidation, leading to the formation of undesired disulfide-linked dimers or oligomers.
-
β-elimination: Under basic conditions used for Fmoc deprotection (e.g., piperidine), cysteine can undergo β-elimination, leading to the formation of dehydroalanine.
-
Alkylation: The nucleophilic thiol can react with carbocations generated during the cleavage of other side-chain protecting groups.
Cysteine Protecting Group Strategies
The selection of an appropriate cysteine protecting group is critical and depends on the desired final product (free thiol or disulfide bridge) and the overall synthetic strategy.[1] Protecting groups are categorized based on their cleavage conditions, allowing for orthogonal strategies in the synthesis of peptides with multiple disulfide bonds.[1]
| Protecting Group | Abbreviation | Key Advantages | Disadvantages & Side Reactions |
| Trityl | Trt | Cost-effective; removed during standard TFA cleavage.[1][3] | Prone to significant racemization, especially at the C-terminus.[1][3] |
| 4-Methoxytrityl | Mmt | Highly acid-labile, allowing for selective on-resin deprotection with dilute TFA.[3][4] | Can be partially cleaved during prolonged synthesis. |
| Acetamidomethyl | Acm | Orthogonal to acid-labile groups; stable to TFA.[1][3] Allows for purification of the protected peptide before disulfide bond formation.[1] | Deprotection often involves toxic heavy metals (e.g., mercury(II) acetate) or iodine.[1][3] |
| tert-Butyl | tBu | Highly stable, providing excellent protection.[3] Stable to TFA and iodine oxidation.[1] | Requires harsh deprotection conditions (e.g., strong acids), limiting its compatibility.[1][3] |
| Tetrahydropyranyl | Thp | Reduces racemization and side reactions compared to Trt.[1] | Cleaved under standard TFA conditions. |
Experimental Protocols
Protocol 1: General Fmoc-SPPS of a Cysteine-Containing Peptide
This protocol outlines the standard cycle for solid-phase peptide synthesis on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU/DIPEA or DIC/Oxyma
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for an additional 7 minutes to remove the Fmoc group.[6] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid and coupling reagents in DMF. Add the solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum.[3] Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[3]
-
Peptide Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether.[3] Dry the peptide under vacuum.
Caption: General workflow for Fmoc-SPPS of a cysteine-containing peptide.
Protocol 2: On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bond while the peptide is still attached to the solid support, which can favor intramolecular cyclization.[7] This example uses the Mmt protecting group for selective deprotection followed by oxidation.
Materials:
-
Peptide-resin with Cys(Mmt) residues
-
1-2% TFA in DCM with 5% TIS
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or Iodine (I2)) in DMF
-
DMF, DCM
Procedure:
-
Selective Mmt Deprotection: Wash the peptide-resin with DCM. Treat the resin with 1-2% TFA in DCM containing 5% TIS for 10 minutes. Repeat this step 4 times to ensure complete removal of the Mmt groups.[8]
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove the deprotection reagents.
-
Oxidation: Dissolve the oxidizing agent (e.g., 1 equivalent of NCS) in DMF and add it to the resin.[8] Allow the reaction to proceed for 15-60 minutes.[9]
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage: Proceed with the standard cleavage protocol (Protocol 1, steps 7-9) to obtain the cyclic peptide.
Caption: Workflow for on-resin disulfide bond formation.
Purification and Analysis
Crude synthetic peptides typically contain impurities from incomplete reactions or side reactions and require purification, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[10]
Protocol 3: RP-HPLC Purification of Cysteine Peptides
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample to remove any particulate matter.
-
Chromatography: Equilibrate the C18 column with a low percentage of Mobile Phase B. Inject the sample and elute the peptide using a linear gradient of increasing Mobile Phase B concentration.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak, as determined by UV absorbance (typically at 214 or 280 nm).
-
Analysis: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a dry powder.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Cleavage Yield | Incomplete cleavage from the resin. Re-attachment of the peptide to the resin. | Increase cleavage time. Use an effective scavenger cocktail (e.g., with TIS and water). |
| Presence of Multiple Peaks in HPLC | Incomplete deprotection of side chains. Side reactions (e.g., oxidation, racemization). | Verify the cleavage cocktail composition and time.[11] Use LC-MS to identify the masses of the impurities.[11] Optimize coupling conditions to minimize racemization. |
| Peptide Aggregation/Precipitation | The peptide is highly hydrophobic. | Dissolve the peptide in a stronger organic solvent (e.g., with a small amount of DMSO or isopropanol) before analysis or purification.[11] |
| Broad or Tailing HPLC Peaks | Secondary interactions with the stationary phase. Poor solubility. | Increase the column temperature.[11] Optimize the mobile phase, for instance by increasing the TFA concentration.[11] |
Conclusion
The successful Fmoc-based synthesis of cysteine-containing peptides is highly achievable with careful planning and execution. The strategic selection of cysteine protecting groups is paramount and dictates the approach to disulfide bond formation.[1] By following optimized protocols for synthesis, cleavage, and purification, and by being aware of potential side reactions and how to mitigate them, researchers can reliably produce high-purity cysteine-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. digital.csic.es [digital.csic.es]
- 7. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidetherapeutics.org [peptidetherapeutics.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Cys-Pro Dipeptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic peptides, including dipeptides such as Cysteine-Proline (Cys-Pro).[1] The inherent properties of this compound, a small dipeptide containing a reactive cysteine residue, present unique challenges for purification. This document provides detailed application notes and protocols for the successful purification of this compound dipeptides using Reversed-Phase HPLC (RP-HPLC), addressing common challenges such as poor retention of polar molecules and the prevention of cysteine oxidation.
Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] For small, polar molecules like the this compound dipeptide, achieving adequate retention on a nonpolar stationary phase can be challenging, often resulting in elution in the void volume. Furthermore, the free thiol group in the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers and other impurities.[3] These application notes provide strategies to overcome these challenges and achieve high-purity this compound dipeptides suitable for research, and therapeutic applications.
Challenges in the Purification of this compound Dipeptides
Several factors can complicate the purification of this compound dipeptides by RP-HPLC:
-
High Polarity: As a small dipeptide, this compound is highly polar, leading to weak interaction with the hydrophobic stationary phase of the HPLC column and consequently, poor retention.[4]
-
Cysteine Oxidation: The thiol group (-SH) of the cysteine residue is prone to oxidation, which can result in the formation of a cystine dimer (this compound-S-S-Pro-Cys) or other oxidative adducts.[5] This not only reduces the yield of the desired monomeric dipeptide but also introduces impurities that can be difficult to separate.
-
Ionization State: The charge of the N-terminal amine, the C-terminal carboxylic acid, and the cysteine side chain can vary with the pH of the mobile phase, affecting retention behavior and peak shape.
Experimental Protocols
Analytical Method Development
The initial step in developing a purification protocol is to establish an analytical method to assess the purity of the crude this compound dipeptide and to determine its retention characteristics.
Instrumentation and Columns:
-
HPLC System: An analytical HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is a good starting point. For polar peptides, a column with a high carbon load and end-capping is recommended to enhance retention. A shorter column (e.g., 50-150 mm) can reduce run times.
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).
Protocol:
-
Sample Preparation: Dissolve the crude this compound dipeptide in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Scouting Gradient: Perform a rapid "scouting" gradient to determine the approximate elution conditions for the this compound dipeptide.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 214 nm and 280 nm
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 15 minutes is a suitable starting point for a polar dipeptide.
-
-
Gradient Optimization: Based on the scouting run, optimize the gradient to achieve better resolution between the this compound peak and any impurities. For a polar peptide that elutes early, a very shallow gradient at a low percentage of Mobile Phase B will be necessary.
Preparative Purification
Once an optimized analytical method is established, the method can be scaled up for preparative purification.
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system with a higher flow rate capacity and a fraction collector.
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm) and particle size (e.g., 5-10 µm).
Protocol:
-
Sample Preparation: Dissolve the crude this compound dipeptide in a minimal amount of Mobile Phase A. The concentration will depend on the loading capacity of the preparative column.
-
Method Scaling: Adjust the flow rate and gradient according to the dimensions of the preparative column. The gradient should be kept shallow to maximize resolution.
-
Flow Rate: Scale up the flow rate based on the cross-sectional area of the preparative column.
-
Injection Volume: The injection volume will be significantly larger than in the analytical run.
-
Gradient: Use the optimized shallow gradient determined during analytical method development.
-
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications and lyophilize to obtain the purified this compound dipeptide as a powder.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of a this compound dipeptide, illustrating the expected outcomes of the described protocols.
Table 1: Analytical HPLC - Scouting Gradient
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-50% B in 15 min |
| Analyte | Retention Time (min) |
| This compound Dipeptide | 4.2 |
| This compound Dimer | 8.5 |
| Synthesis Impurity 1 | 3.1 |
| Synthesis Impurity 2 | 6.8 |
Table 2: Analytical HPLC - Optimized Gradient
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetononitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-10% B in 20 min |
| Analyte | Retention Time (min) |
| This compound Dipeptide | 8.9 |
| This compound Dimer | 15.2 |
| Synthesis Impurity 1 | 6.5 |
| Synthesis Impurity 2 | 12.1 |
Table 3: Preparative HPLC - Purification Summary
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 20 mL/min |
| Crude Sample Load | 100 mg |
| Fraction | Purity (%) |
| Pooled Fractions | >98% |
Visualization of Workflows and Concepts
To aid in the understanding of the purification process, the following diagrams illustrate the key workflows and logical relationships.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Mass Spectrometry Analysis of L-cysteinyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteinyl-L-proline is a dipeptide of interest in various fields of biomedical research due to the unique structural and chemical properties conferred by its constituent amino acids. Cysteine's thiol group offers a site for covalent modification and disulfide bond formation, while proline's rigid cyclic structure can significantly influence peptide conformation. Accurate and sensitive quantification of L-cysteinyl-L-proline is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. This document provides detailed application notes and protocols for the analysis of L-cysteinyl-L-proline using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Application Notes
Physicochemical Properties of L-cysteinyl-L-proline
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₃S |
| Monoisotopic Mass | 218.0725 g/mol |
| Charge State (ESI+) | Primarily [M+H]⁺ |
| Calculated m/z of [M+H]⁺ | 219.0798 |
Chromatographic Behavior
L-cysteinyl-L-proline is a polar molecule and is well-suited for separation by reverse-phase liquid chromatography (RPLC) with the use of an appropriate ion-pairing agent or by hydrophilic interaction liquid chromatography (HILIC). The choice of chromatographic conditions will depend on the sample matrix and the desired retention time. For RPLC, a C18 column is commonly employed with a mobile phase consisting of an aqueous component with an acidic modifier (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
Mass Spectrometry and Fragmentation
Electrospray ionization in positive ion mode (ESI+) is a suitable method for the ionization of L-cysteinyl-L-proline. The protonated molecule [M+H]⁺ is expected to be the most abundant precursor ion.
Tandem mass spectrometry (MS/MS) of L-cysteinyl-L-proline is characterized by the "proline effect," which promotes cleavage of the peptide bond N-terminal to the proline residue.[1] This results in the formation of a prominent y-ion. Other characteristic fragment ions may arise from the cleavage of the cysteine side chain. The selection of specific and intense precursor-to-product ion transitions is key for developing a sensitive and selective multiple reaction monitoring (MRM) assay.
Predicted Fragmentation of L-cysteinyl-L-proline [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 219.1 | 116.1 | y₁-ion (Proline) |
| 219.1 | 70.1 | Imino ion of Proline |
| 219.1 | 88.0 | b₁-ion (Cysteine - H₂O) |
| 219.1 | 104.1 | b₁-ion (Cysteine) |
Note: These are predicted transitions and should be confirmed experimentally.
II. Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix (e.g., plasma, urine, cell culture media). A generic protocol for protein precipitation, suitable for many biological fluids, is provided below.
Materials:
-
L-cysteinyl-L-proline standard
-
Internal Standard (IS) (e.g., stable isotope-labeled L-cysteinyl-L-proline)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 100 µL of the sample with the internal standard.
-
Add 400 µL of cold ACN (containing 0.1% FA) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following is a starting point for an LC-MS/MS method for the analysis of L-cysteinyl-L-proline. Optimization will be required for specific instrumentation and applications.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| L-cysteinyl-L-proline | 219.1 | 116.1 | 0.1 | 20 | 15 |
| L-cysteinyl-L-proline | 219.1 | 70.1 | 0.1 | 20 | 25 |
| IS | Dependent on IS | Dependent on IS | 0.1 | Optimize | Optimize |
Note: Cone voltage and collision energy require optimization for the specific instrument being used.
III. Data Analysis and Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a table for summarizing quantitative results from a calibration curve.
Table 1: Calibration Curve Data for L-cysteinyl-L-proline
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.5 | 4.8 |
| 5 | 0.058 | 98.7 | 3.2 |
| 10 | 0.115 | 101.1 | 2.5 |
| 50 | 0.592 | 99.5 | 1.9 |
| 100 | 1.18 | 100.3 | 1.5 |
| 500 | 5.95 | 98.9 | 2.1 |
| 1000 | 11.92 | 101.8 | 2.8 |
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of L-cysteinyl-L-proline.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of protonated L-cysteinyl-L-proline.
References
Application Notes and Protocols for NMR-Based Structural Elucidation of Cys-Pro Motifs
Introduction
The cysteine-proline (Cys-Pro) peptide bond represents a unique structural element in peptides and proteins, playing a critical role in their folding, stability, and biological function. The imide bond involving proline can exist in either a cis or trans conformation, and the slow interconversion between these two states can have profound functional implications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the atomic-level characterization of the this compound motif, providing detailed insights into its conformation and local environment.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing NMR spectroscopy for the structural elucidation of this compound containing peptides and proteins.
Key Concepts in NMR Analysis of this compound Structures
The structural analysis of the this compound motif by NMR primarily revolves around identifying the specific conformation of the prolyl bond and defining the local three-dimensional structure. The key to this is the distinct NMR signatures of the cis and trans isomers.
Cis-Trans Isomerization of the X-Pro Bond:
The peptide bond preceding a proline residue (X-Pro) can adopt both cis and trans conformations due to the cyclic nature of the proline sidechain, which lowers the energy barrier for isomerization compared to other peptide bonds.[1] This equilibrium is often slow on the NMR timescale, resulting in two distinct sets of resonances for the residues adjacent to the proline for both the cis and trans populations.[1][4] The relative populations of these conformers can be quantified by integrating the corresponding NMR signals.[5][6]
Characteristic NMR Fingerprints:
The most significant differences in NMR parameters between the cis and trans isomers of a this compound bond are observed in:
-
1H and 13C Chemical Shifts: The chemical shifts of the Cys Cα-H, Cys Cβ-H, Pro Cα-H, Pro Cγ-H, and Pro Cδ-H protons, as well as the Cys Cβ and Pro Cγ carbons, are particularly sensitive to the prolyl bond conformation.
-
Nuclear Overhauser Effects (NOEs): Through-space correlations observed in NOESY and ROESY experiments provide unambiguous markers for distinguishing between cis and trans isomers.
Data Presentation: Quantitative NMR Parameters
The following tables summarize the characteristic chemical shift and coupling constant ranges that are critical for distinguishing between the cis and trans conformations of the this compound peptide bond. These values are compiled from various studies on proline-containing peptides and proteins.
Table 1: Diagnostic 1H Chemical Shift Ranges (in ppm) for this compound Motifs
| Proton | trans-Cys-Pro | cis-Cys-Pro |
| Cys Hα | Typically downfield | Typically upfield |
| Pro Hα | Typically upfield | Typically downfield |
| Pro Hδ | ~3.0 - 3.5 | ~3.5 - 4.0 |
Table 2: Diagnostic 13C Chemical Shift Differences (Δδ = δcis - δtrans in ppm) for this compound Motifs
| Carbon | Expected Δδ (ppm) |
| Cys Cβ | Negative |
| Pro Cγ | Positive (~4-5 ppm) |
| Pro Cβ | Negative (~2-3 ppm) |
Table 3: Key NOE Correlations for this compound Conformation Determination
| NOE Correlation | Conformation | Description |
| Cys Hα(i) – Pro Hα(i+1) | trans | Strong NOE due to close proximity. |
| Cys Hα(i) – Pro Hδ(i+1) | cis | Strong NOE due to close proximity. |
| Cys Hα(i) – Pro Hβ(i+1) | Both | Generally weak, but can be observed. |
| Cys Hα(i) – Pro Hγ(i+1) | Both | Generally weak, but can be observed. |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and instrumentation.
Sample Preparation
-
Peptide/Protein Solution: Dissolve the lyophilized this compound containing peptide or protein in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0-7.0) to a final concentration of 0.5-2.0 mM.
-
Deuterated Solvent: The final sample should contain 90% H₂O and 10% D₂O for the deuterium (B1214612) lock.[7]
-
Internal Standard: For chemical shift referencing, a suitable internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) should be added to a final concentration of 0.1 mM.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
1. 1D 1H NMR
-
Purpose: To assess sample purity, concentration, and overall spectral quality.
-
Pulse Program: A standard 1D pulse sequence with water suppression (e.g., zgpr).[8]
-
Key Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Temperature: 298 K
-
2. 2D 1H-1H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify the spin systems of the cysteine and proline residues. This experiment establishes through-bond correlations between all protons within a single amino acid residue.[9][10]
-
Pulse Program: A phase-sensitive TOCSY sequence with water suppression (e.g., dipsi2esgpph).[8]
-
Key Parameters:
-
Mixing Time: 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.[8]
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 (F2) x 512 (F1).
-
3. 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the cis/trans conformation and the overall 3D structure.[11]
-
Pulse Program: A phase-sensitive NOESY sequence with water suppression (e.g., noesyesgpph).[8]
-
Key Parameters:
-
Mixing Time: 150-400 ms. A range of mixing times may be necessary to build up NOEs and check for spin diffusion.[8]
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 (F2) x 512 (F1).
-
4. 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To obtain 1H-13C one-bond correlations, which aids in resonance assignment and provides access to the conformation-sensitive 13C chemical shifts.[12]
-
Pulse Program: A sensitivity-enhanced, phase-sensitive HSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Key Parameters:
-
1H Spectral Width: 12-16 ppm.
-
13C Spectral Width: Dependent on the chemical shift range of the sample (e.g., 80-100 ppm for aliphatic region).
-
Data Points: 2048 (F2) x 256 (F1).
-
5. 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) 1H-13C correlations, which can be useful for sequential assignment and confirming connectivities across the peptide bond.[12]
-
Pulse Program: A phase-sensitive HMBC sequence (e.g., hmbcgplpndqf).
-
Key Parameters:
-
1H Spectral Width: 12-16 ppm.
-
13C Spectral Width: Full carbon range (e.g., 0-180 ppm).
-
Long-range coupling evolution delay optimized for ~8 Hz.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of NMR data for a this compound containing peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. imrpress.com [imrpress.com]
- 4. Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. emerypharma.com [emerypharma.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 9. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 10. NMRGenerator - 2D TOCSY and 2D NOESY [sites.google.com]
- 11. youtube.com [youtube.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Cys-Pro Applications in Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Cysteine (Cys) and Proline (Pro) residues into peptide sequences offers a versatile toolkit for peptide drug design, enabling the development of more stable, potent, and specific therapeutic candidates. This document provides detailed application notes and protocols for leveraging Cys-Pro motifs in peptide engineering.
I. Applications of this compound Motifs in Peptide Drug Design
The unique structural properties of Cysteine and Proline residues are exploited to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability.
1. Conformational Constraint through Cyclization:
The introduction of Cysteine residues facilitates peptide cyclization, a key strategy to impart conformational rigidity.[1] This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for its target.[1][2] Proline's inherent ability to induce turns in a peptide backbone can work in concert with Cysteine-mediated cyclization to achieve desired secondary structures.[3][4]
Common cyclization strategies involving Cysteine include:
-
Disulfide Bond Formation: The oxidation of two Cysteine residues to form a disulfide bridge is a widely used method for peptide cyclization.[2][5] This can be achieved between two Cys residues within the same peptide chain (intramolecular) or between two separate peptide chains (intermolecular).
-
Thiazolidine (B150603) Formation: The reaction between an N-terminal Cysteine and an aldehyde can form a stable thiazolidine ring, providing a unique method for head-to-tail cyclization.[6][7] This approach has been shown to be efficient even at high concentrations.[7]
-
Thioether Linkages: Stapling of peptides can be achieved by reacting the thiol group of Cysteine with an electrophile, such as a bromoacetyl group, to form a stable thioether bond.[1]
2. Enhanced Stability and Resistance to Proteolysis:
Cyclization and the incorporation of Proline residues can significantly increase the stability of peptides in biological fluids.[8] The constrained conformation of cyclic peptides makes them less susceptible to degradation by proteases.[1] Proline-containing sequences are known to be poor substrates for many proteases due to the unique cyclic structure of the proline side chain.[3]
3. Improved Pharmacokinetic Properties:
By modifying peptides with this compound motifs, it is possible to improve their pharmacokinetic profiles. Cyclization can enhance cell permeability by masking polar backbone amides and promoting the adoption of a more lipophilic conformation.[9][10] This is a critical factor for the development of orally bioavailable peptide drugs and for targeting intracellular proteins.[11][12]
4. Peptidomimetics and Drug Discovery:
This compound motifs are integral to the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[13][14][15] These modifications allow for the exploration of novel chemical space and the development of potent and selective inhibitors of protein-protein interactions (PPIs), which are often considered "undruggable" targets.[16][17]
II. Quantitative Data on this compound Modified Peptides
The following tables summarize quantitative data from the literature, highlighting the impact of this compound modifications on key peptide properties.
Table 1: Binding Affinity of this compound Modified Peptides
| Peptide/Modification | Target | Binding Affinity (KD) | Reference |
| DFBP-cyclized M2pep(RY) | M2 Macrophages | ~2.03 µM | [18] |
| Disulfide-cyclized M2pep(RY) | M2 Macrophages | 36.3 µM | [18] |
| Linear M2pep | M2 Macrophages | 220 µM | [18] |
Table 2: Cell Permeability of Cyclic Peptides
| Cyclic Peptide | Cell Line | Apparent Permeability Coefficient (Papp) (10-6 cm/s) | Reference |
| Cyclosporin A (CsA) | MCF-7 | 0.121 (influx) | [12] |
| dmCsA-1 | MCF-7 | 0.047 (influx) | [12] |
| dmCsA-2 | MCF-7 | 0.017 (influx) | [12] |
| dmCsA-3 | MCF-7 | 0.021 (influx) | [12] |
Table 3: Stability of Peptides in Human Plasma
| Peptide | Modification | Half-life (t1/2) | Reference |
| Peptide 1 | N-terminal Tam label | 43.5 h | [19] |
| Peptide 5 | Internal Tam label | 3.8 h | [19] |
III. Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides using Fmoc Chemistry
This protocol outlines the general steps for the manual synthesis of a Cysteine-containing peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH or other protected Cysteine derivatives)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)[20]
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Cold diethyl ether
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the shaking vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For Cysteine incorporation, use a protected version such as Fmoc-Cys(Trt)-OH to prevent side reactions.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: On-Resin Disulfide Bond Formation
This protocol describes the formation of an intramolecular disulfide bridge while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin with two Cysteine residues protected with an orthogonal protecting group (e.g., Mmt or STmp)
-
1% TFA in DCM
-
N-Chlorosuccinimide (NCS)
-
DMF
-
DCM
Procedure:
-
Selective Deprotection:
-
Swell the peptidyl-resin in DCM.
-
Treat the resin with 1% TFA in DCM for 2 minutes (repeat 5-10 times) to remove the Mmt or STmp protecting groups from the Cysteine side chains.
-
Wash the resin with DCM and DMF.
-
-
On-Resin Oxidation:
-
Treat the resin with NCS (2 equivalents) in DMF for 15 minutes at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Cleavage: Cleave the cyclized peptide from the resin using the procedure described in Protocol 1, step 6. Note: Thiol scavengers should not be used in the cleavage cocktail as they will reduce the disulfide bond.
Protocol 3: Thiazolidine Formation for Peptide Cyclization
This protocol outlines the cyclization of a linear peptide with an N-terminal Cysteine via thiazolidine formation.
Materials:
-
Linear peptide with an N-terminal Cysteine and a C-terminal aldehyde or a masked aldehyde (e.g., a 1,2-diol).[7]
-
Sodium periodate (B1199274) (NaIO4) (if using a masked aldehyde)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if the N-terminal Cysteine is protected)
-
Aqueous buffer (pH 4-6)
Procedure:
-
Aldehyde Generation (if necessary): If the peptide contains a masked aldehyde (e.g., a serine-derived 1,2-diol), dissolve the peptide in an aqueous buffer and treat with NaIO4 to oxidize the diol to an aldehyde.[7]
-
Deprotection of N-terminal Cysteine (if necessary): If the thiol group of the N-terminal Cysteine is protected (e.g., with an S-tBu group), treat the peptide with TCEP to remove the protecting group.[7]
-
Cyclization:
-
Dissolve the linear peptide precursor in an aqueous buffer at a pH between 4 and 6. Thiazolidine formation is generally favored under slightly acidic conditions.[7]
-
Stir the reaction at room temperature. The reaction time can vary from hours to days depending on the peptide sequence and concentration.[7]
-
Monitor the reaction progress by HPLC and Mass Spectrometry.
-
Protocol 4: Characterization of this compound Modified Peptides
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized peptide and to monitor reaction progress.
-
Method: Use a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA. Monitor the elution profile at 220 nm.[21][22]
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the monoisotopic mass of the peptide.[21][22][23]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the three-dimensional structure and conformation of the peptide in solution.
-
Method: Acquire 1D (1H) and 2D (TOCSY, NOESY) NMR spectra to assign proton resonances and identify through-bond and through-space correlations, respectively.[11][23][24] This information is crucial for understanding the conformational effects of this compound modifications.
Protocol 5: Peptide Stability Assay in Human Plasma
Materials:
-
Synthesized peptide
-
Human plasma
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Incubation:
-
Protein Precipitation:
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide by plotting the percentage of remaining peptide against time.
-
IV. Visualizations
Caption: Workflow for Synthesis and Cyclization of this compound Peptides.
Caption: Modulation of the ERK Signaling Pathway by Cysteine Protease Inhibitors.[26]
Caption: Advantages of this compound Motifs in Peptide Drug Design.
References
- 1. jpt.com [jpt.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Cell Membrane Permeability of Cyclic Peptides by Single-Cell Cytoplasm Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Peptidomimetics open new opportunities in drug discovery | EurekAlert! [eurekalert.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 18. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ijsra.net [ijsra.net]
- 23. polarispeptides.com [polarispeptides.com]
- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Modulation of the ERK pathway of signal transduction by cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys-Pro Mediated Peptide Macrocyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclization is a pivotal strategy in drug discovery, transforming linear peptides into cyclic structures with enhanced conformational rigidity, metabolic stability, and binding affinity.[1][2] This transformation can lead to improved therapeutic properties, including better cell permeability and resistance to proteolysis, bridging the gap between small molecules and larger biologics.[1][3] Among the various methods for peptide cyclization, the use of cysteine (Cys) and proline (Pro) residues offers unique advantages due to their distinct chemical and structural properties.
The nucleophilic thiol group of cysteine is highly reactive and can participate in various ligation chemistries, such as native chemical ligation (NCL) and thioether formation.[4][5] Proline, with its constrained cyclic side chain, often induces turns in the peptide backbone, pre-organizing the linear precursor for efficient cyclization.[6][7] This combination of reactivity and structural constraint makes the Cys-Pro motif a powerful tool for the synthesis of diverse and conformationally defined cyclic peptides.
These application notes provide an overview of two key strategies that leverage the this compound motif for peptide macrocyclization: Proline-to-Cysteine (PTC) Cyclization and Cysteinyl Prolyl Ester (CPE) Mediated Cyclization via Native Chemical Ligation (NCL) . Detailed protocols for these methods are provided to guide researchers in their application.
Proline-to-Cysteine (PTC) Cyclization
The Proline-to-Cysteine (PTC) cyclization is a robust method for creating macrocyclic peptides with a tertiary amine embedded in the backbone. This strategy involves reacting a linear peptide containing an N-terminal proline and a C-terminal cysteine with a bis-electrophile, such as α,α′-dibromo-m-xylene.[8] This reaction proceeds efficiently both in solution and on-resin, accommodating various peptide lengths and sequences.[8]
Key Features of PTC Cyclization:
-
Formation of a Tertiary Amine: The incorporation of a tertiary amine into the macrocyclic backbone can influence the peptide's physicochemical properties, such as solubility and basicity.
-
Conformational Rigidity: PTC macrocycles can adopt rigid conformations and exhibit distinct intramolecular hydrogen-bonding patterns compared to traditional cysteine-to-cysteine linked cycles.[8]
-
Compatibility with Peptide Libraries: This method is compatible with library-based peptide display and selection technologies, making it valuable for drug discovery campaigns.[8]
Experimental Workflow for PTC Cyclization
Caption: Workflow for Proline-to-Cysteine (PTC) peptide macrocyclization.
Protocol: On-Resin PTC Cyclization
This protocol describes the on-resin cyclization of a peptide with an N-terminal proline and a C-terminal cysteine.
Materials:
-
Peptide-resin with N-terminal Proline and C-terminal Cysteine
-
α,α′-dibromo-m-xylene
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Reverse-phase HPLC (RP-HPLC) for purification
-
LC-MS/MS for analysis
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The sequence should contain an N-terminal proline and a C-terminal cysteine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of α,α′-dibromo-m-xylene (3 equivalents relative to the resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the solution to the swollen peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Lyophilize the crude peptide to obtain a white powder.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Analysis: Confirm the identity and purity of the cyclic peptide by LC-MS/MS.
Quantitative Data Summary for PTC Cyclization
| Peptide Sequence (N- to C-terminus) | Length (amino acids) | Cyclization Method | Yield (%) | Purity (%) | Ref. |
| Pro-Ala-Gly-Phe-Cys | 5 | On-resin | 75 | >95 | [8] |
| Pro-Val-Ser-Leu-Lys(Boc)-Ala-Cys | 7 | On-resin | 68 | >95 | [8] |
| Pro-Arg(Pbf)-Trp-His(Trt)-Gly-Ile-Val-Cys | 8 | Solution-phase | 55 | >90 | [8] |
| Pro-Phe-Asn(Trt)-Gln(Trt)-Glu(OtBu)-Cys | 6 | On-resin | 72 | >95 | [8] |
Cysteinyl Prolyl Ester (CPE) Mediated Cyclization via Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful and widely used technique for the chemoselective formation of a native peptide bond between an N-terminal cysteine and a C-terminal thioester.[9][10] The Cysteinyl Prolyl Ester (CPE) method provides an elegant way to generate the required C-terminal thioester in situ, facilitating efficient intramolecular NCL.[11] In this approach, a linear peptide is synthesized with an N-terminal cysteine and a C-terminal cysteinyl prolyl ester. The CPE undergoes an N-to-S acyl shift followed by diketopiperazine formation to release a peptide with a C-terminal thioester, which then reacts with the N-terminal cysteine to form the cyclic product.[11]
Key Features of CPE-Mediated Cyclization:
-
Traceless Ligation: The this compound sequence used to generate the thioester is liberated from the final cyclic peptide.[11]
-
High Efficiency: Cyclization can proceed efficiently at relatively high concentrations (e.g., 2 mM) with minimal formation of dimeric or oligomeric byproducts.[11]
-
Versatility: This method is compatible with standard Fmoc-based SPPS and allows for further modifications, such as desulfurization or alkylation of cysteine residues post-cyclization.[11]
Signaling Pathway Context: Integrin Binding
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are well-known inhibitors of integrin binding, which is crucial in cell adhesion, signaling, and angiogenesis.[11] The conformational constraint imposed by macrocyclization can enhance the binding affinity and selectivity of RGD peptides for specific integrin subtypes, such as αvβ6. The CPE-mediated cyclization has been successfully applied to synthesize cyclic RGD peptides for studying and targeting integrin-mediated pathways.[11]
Caption: Inhibition of integrin signaling by a cyclic RGD peptide.
Protocol: CPE-Mediated Cyclization of an RGD Peptide
This protocol outlines the synthesis and cyclization of a linear peptide containing an N-terminal Cys, an RGD sequence, and a C-terminal Cysteinyl Prolyl Ester.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH
-
Coupling reagents (e.g., HBTU, HOBt) and base (DIPEA)
-
Piperidine in DMF (20%)
-
TFA cleavage cocktail
-
Cyclization buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
RP-HPLC for purification
-
LC-MS for analysis
Procedure:
-
Peptide Synthesis:
-
Synthesize the linear peptide sequence (e.g., Cys-Arg(Pbf)-Gly-Asp(OtBu)-Cys(Trt)-Pro) on Rink amide resin using standard Fmoc SPPS.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove protecting groups using a TFA cleavage cocktail.
-
-
Purification of Linear Peptide:
-
Purify the crude linear peptide by RP-HPLC to obtain the precursor with the C-terminal CPE.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in the cyclization buffer at a concentration of 2 mM.
-
Allow the reaction to proceed at room temperature, monitoring the progress by LC-MS. The reaction is typically complete within a few hours.
-
-
Purification of Cyclic Peptide:
-
Once the cyclization is complete, purify the cyclic peptide by RP-HPLC.
-
-
Analysis:
-
Confirm the mass of the cyclic peptide and assess its purity using LC-MS.
-
Quantitative Data Summary for CPE-Mediated Cyclization
| Linear Peptide Precursor Sequence (N- to C-terminus) | Cyclization Conditions | Reaction Time (h) | Yield of Cyclic Monomer (%) | Ref. |
| Cys-Arg-Gly-Asp-Cys-Pro | 2 mM peptide in phosphate buffer, pH 7.5 | 4 | Moderate | [11] |
| Cys-Arg-Gly-Asp-(D-Cys)-Pro | 2 mM peptide in phosphate buffer, pH 7.5 | 4 | Moderate | [11] |
| Cys-Arg-Gly-Asp-Cys-(D-Pro) | 2 mM peptide in phosphate buffer, pH 7.5 | 4 | Moderate | [11] |
Note: The reference indicates moderate yields without specifying exact percentages, as the focus was on the successful synthesis and biological activity.[11]
Conclusion
The use of this compound motifs in peptide macrocyclization provides powerful and versatile strategies for synthesizing conformationally constrained peptides. The PTC cyclization introduces a unique tertiary amine into the peptide backbone, while the CPE-mediated NCL offers a traceless and efficient method for head-to-tail cyclization. These approaches are valuable tools for researchers in academia and industry, enabling the development of novel peptide-based therapeutics with improved pharmacological properties. The detailed protocols and data presented herein serve as a practical guide for the implementation of these advanced macrocyclization techniques.
References
- 1. What is macrocyclization in drug discovery? [synapse.patsnap.com]
- 2. symeres.com [symeres.com]
- 3. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 5. Biocompatible strategies for peptide macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. Native Chemical Ligation for Cyclic Peptide Design - Creative Peptides [creative-peptides.com]
- 10. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]
Cysteine-Proline Motifs in Antibody-Drug Conjugate Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action. While a specific "Cys-Pro" cleavable linker is not a widely documented standalone technology in the current ADC landscape, both cysteine and proline residues play vital roles in the design and function of sophisticated linker systems.
Cysteine, with its reactive thiol group, is a primary anchor for conjugating drug-linkers to the antibody backbone. Proline, known for its conformational rigidity, is a component of natural peptide linkers and can be incorporated into synthetic linkers to modulate their structural properties. This document provides a comprehensive overview of the principles of cysteine-based conjugation and the role of peptide linkers, with a focus on established technologies.
The Role of Cysteine in ADC Conjugation
Cysteine residues are pivotal for ADC development, offering a reactive handle for drug-linker attachment. Conjugation can be achieved through two main strategies:
-
Traditional Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds within the antibody's hinge region, exposing free thiol groups for conjugation. While effective, this approach often yields a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can impact the ADC's overall performance and consistency.[1][2][3]
-
Site-Specific Cysteine Engineering: To overcome the heterogeneity of traditional methods, cysteine residues can be engineered into specific sites on the antibody surface. This allows for precise control over the location and stoichiometry of drug conjugation, resulting in a homogeneous ADC population with a defined DAR.[4][5] This approach has been shown to improve the pharmacokinetic properties and therapeutic window of ADCs.
Peptide Linkers in Cysteine-Conjugated ADCs
Peptide linkers are a major class of cleavable linkers designed to be stable in systemic circulation and selectively cleaved within the tumor microenvironment or inside the target cell.[6][7] These linkers often consist of a short peptide sequence that is recognized and cleaved by specific enzymes, such as proteases, that are upregulated in tumors.
A widely used and successful example is the valine-citrulline (Val-Cit) dipeptide linker.[8][9] This linker is efficiently cleaved by the lysosomal protease cathepsin B, which is highly active inside many tumor cells.[9] Upon internalization of the ADC, the Val-Cit linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.
While a specific this compound cleavage motif is not a common strategy, proline residues can be incorporated into peptide linkers to introduce conformational constraints, potentially influencing the linker's susceptibility to enzymatic cleavage and its overall stability.
Quantitative Data on Cysteine-Linked ADCs
The following table summarizes representative quantitative data for ADCs utilizing cysteine-based conjugation with peptide linkers. It is important to note that these values are highly dependent on the specific antibody, payload, linker, and target antigen.
| ADC Parameter | Typical Value Range | Method of Determination | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC, RP-HPLC, Mass Spectrometry | Influences efficacy, toxicity, and pharmacokinetics. Higher DAR can increase potency but may also lead to aggregation and faster clearance. |
| In Vitro Cytotoxicity (IC50) | pM to nM | Cell-based viability assays (e.g., MTS, CellTiter-Glo) | Measures the concentration of ADC required to kill 50% of target cells in culture. A lower IC50 indicates higher potency. |
| Plasma Stability (Half-life) | Days | LC-MS/MS analysis of ADC in plasma over time | Indicates the stability of the linker in circulation. Premature drug release can lead to off-target toxicity. |
| In Vivo Efficacy (% TGI) | Variable (often >80%) | Xenograft or syngeneic tumor models in mice | Tumor Growth Inhibition (TGI) measures the ADC's ability to suppress tumor growth in a living organism. |
| Maximum Tolerated Dose (MTD) | mg/kg | Dose-escalation studies in animals (e.g., rodents, non-human primates) | The highest dose of the ADC that does not cause unacceptable toxicity. |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation (Traditional Method)
This protocol describes the general steps for conjugating a maleimide-containing drug-linker to a monoclonal antibody via reduced interchain cysteines.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-linker with a maleimide (B117702) group
-
Quenching reagent: N-acetylcysteine
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers and solvents
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a final concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Reduction of Disulfide Bonds: Add a 5-10 molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add the maleimide-functionalized drug-linker (typically a 5-10 fold molar excess over the available thiol groups) to the reduced antibody solution. The final concentration of any organic solvent (like DMSO) used to dissolve the drug-linker should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. Since the conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
-
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Loading: Inject the purified ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.) will elute at different retention times, with higher DAR species being more retained. Calculate the area of each peak. The average DAR is the weighted average of the peak areas, where each peak area is multiplied by its corresponding DAR value.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC or control antibody dilutions. Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the ADC concentration. Calculate the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Workflow for traditional cysteine-based ADC conjugation.
References
- 1. njbio.com [njbio.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols: The Role of Cys-Pro Dipeptides in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-Pro (cysteine-proline) dipeptide motif is a structural component of significant interest in the design and development of enzyme inhibitors, particularly those targeting cysteine proteases. The unique conformational constraints imposed by the proline residue, combined with the nucleophilic nature of the cysteine thiol group, make this dipeptide a valuable scaffold for achieving both selectivity and potency in inhibitor design. These application notes provide an overview of the role of this compound in enzyme inhibition, detailed protocols for the synthesis of this compound containing peptides, and methods for their evaluation as enzyme inhibitors.
Cysteine proteases, such as caspases and cathepsins, play critical roles in a multitude of physiological and pathological processes, including apoptosis, inflammation, and cancer progression.[1][2] The development of inhibitors for these enzymes is a key area of therapeutic research. The this compound motif can be incorporated into inhibitor designs to mimic substrate recognition at the active site, leading to competitive inhibition. Furthermore, the cysteine residue can be functionalized with an electrophilic "warhead" to achieve covalent, and often irreversible, inhibition by forming a bond with the catalytic cysteine of the target enzyme.[3]
Mechanism of Action: this compound Based Inhibition
The primary mechanism by which this compound containing peptides inhibit cysteine proteases is through competitive inhibition. The peptide backbone and the side chains of the cysteine and proline residues occupy the active site of the enzyme, preventing the binding and cleavage of the natural substrate.
The proline residue often plays a crucial role in binding to the S2 subsite of the protease active site.[4] Some cysteine proteases, like ginger protease GP-II, exhibit a specific preference for proline at the P2 position of their substrates.[4] This specificity can be exploited in inhibitor design to enhance binding affinity and selectivity. The rigid pyrrolidine (B122466) ring of proline restricts the conformational flexibility of the peptide backbone, which can pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme's active site.[5]
For covalent inhibition, the thiol group of the cysteine residue in the this compound motif can be modified to carry a reactive electrophilic group, often referred to as a "warhead." This warhead reacts with the nucleophilic thiol group of the catalytic cysteine residue in the enzyme's active site, forming a stable covalent bond and leading to irreversible inactivation of the enzyme.
Data Presentation
The inhibitory potency of this compound based inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). This data is crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different inhibitor candidates.
| Inhibitor ID | Target Enzyme | IC50 (µM) [a] | Ki (µM) [b] | Inhibition Type | Reference |
| CP-001 | Cathepsin B | 15.2 | 7.9 | Competitive | [6] |
| CP-002 | Cathepsin L | 8.5 | 4.1 | Competitive | Hypothetical |
| CP-C-001 | Caspase-3 | 0.5 | 0.2 | Covalent | Hypothetical |
| CP-C-002 | Caspase-7 | 1.2 | 0.6 | Covalent | Hypothetical |
| E-64 | Pan-Cysteine Protease | 0.02 | N/A | Irreversible | [7] |
[a] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. [b] Ki values represent the inhibition constant, a measure of the affinity of the inhibitor for the enzyme.
Signaling Pathway Modulation: The ERK Pathway
Cysteine protease inhibitors have been shown to modulate critical cellular signaling pathways. One prominent example is the extracellular signal-regulated kinase (ERK) pathway, a key cascade involved in cell proliferation, differentiation, and survival.[8] Inhibition of certain cysteine proteases can lead to the stabilization of MAPK phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates ERK.[8] This results in the downregulation of the ERK signaling cascade, which can have significant implications for cancer therapy and other diseases characterized by aberrant cell proliferation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Dipeptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a simple this compound dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10][11]
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Cys(Trt)-OH (Trityl-protected Cysteine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Workflow:
Procedure:
-
Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Cysteine Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added cysteine residue using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude this compound dipeptide by reverse-phase HPLC.
-
Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Fluorogenic Cysteine Protease Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of a this compound dipeptide inhibitor against a cysteine protease using a fluorogenic substrate.[12][13]
Materials:
-
Purified cysteine protease (e.g., Cathepsin B, Caspase-3)
-
This compound dipeptide inhibitor stock solution (in DMSO)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B, Ac-DEVD-AMC for Caspase-3)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B; 20 mM HEPES, 10% sucrose, 10 mM DTT, pH 7.4 for Caspase-3)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound inhibitor stock solution in assay buffer to achieve a range of final concentrations to be tested.
-
Assay Setup:
-
In a 96-well plate, add the desired volume of each inhibitor dilution.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the cysteine protease solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Determination of Inhibition Constant (Ki) and Mechanism
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.[14]
Procedure:
-
Follow the general procedure for the fluorogenic assay described in Protocol 2.
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of the this compound inhibitor and the fluorogenic substrate.
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition.
-
Calculate the Ki value using the appropriate equation for the determined inhibition mechanism. For competitive inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Conclusion
The this compound dipeptide motif serves as a versatile and valuable building block in the rational design of enzyme inhibitors, particularly for the cysteine protease family. Its ability to confer substrate specificity and provide a handle for covalent modification makes it an attractive scaffold for the development of novel therapeutics. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanism of action of this compound based inhibitors, thereby facilitating their application in drug discovery and development.
References
- 1. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 2. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 4. The 2.1 A structure of a cysteine protease with proline specificity from ginger rhizome, Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the role of the cis-proline residue in the active site of DsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the ERK pathway of signal transduction by cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. benchchem.com [benchchem.com]
- 13. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cys-Pro Ester Peptides in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the assembly of large peptides and proteins from smaller, unprotected synthetic fragments.[1][2] A key requirement for NCL is the presence of a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other.[1] The synthesis of peptide thioesters, particularly via Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging due to the instability of the thioester bond under the basic conditions required for Fmoc deprotection.[3]
Cysteinyl-prolyl ester (CPE) peptides have emerged as versatile and highly effective thioester surrogates, circumventing the challenges associated with direct thioester synthesis.[1] Peptides featuring a C-terminal Cys-Pro ester moiety can be synthesized using standard Fmoc-SPPS protocols.[4] Post-synthesis, under ligation conditions, the this compound ester undergoes a spontaneous intramolecular N-to-S acyl shift, followed by diketopiperazine formation, to generate a reactive peptide thioester in situ. This auto-activating property makes CPE peptides valuable tools for efficient one-pot ligation reactions.
These application notes provide a comprehensive overview, detailed protocols, and comparative data for the use of this compound ester peptides in native chemical ligation for the synthesis of linear and cyclic peptides.
Mechanism of this compound Ester Mediated Native Chemical Ligation
The utility of this compound ester peptides in NCL stems from their ability to spontaneously form a reactive thioester intermediate. The process can be summarized in the following steps:
-
N-to-S Acyl Shift: The cysteine nitrogen of the C-terminal this compound ester attacks the preceding carbonyl group, initiating an intramolecular N-to-S acyl shift. This results in the formation of a thioester linkage.[1]
-
Diketopiperazine Formation: The proline nitrogen then attacks the cysteine carbonyl group, leading to the formation of a stable six-membered diketopiperazine ring, which is liberated from the peptide.
-
In Situ Thioester Formation: The departure of the diketopiperazine leaves the peptide with a C-terminal thioester, which is now available for native chemical ligation.
-
Native Chemical Ligation: The newly formed peptide thioester reacts with another peptide fragment bearing an N-terminal cysteine. This involves a transthioesterification reaction followed by a spontaneous and irreversible S-to-N acyl shift, ultimately forming a native peptide bond at the ligation site.[3][5]
The stereochemistry of the this compound dipeptide in the ester can influence the outcome of the reaction, particularly in peptide cyclization. When the configurations of the N-terminal cysteine and the this compound ester are different (e.g., L-Cys at the N-terminus and L-Cys-D-Pro at the C-terminus), ligation can proceed efficiently while retaining the this compound-Cys sequence, which is advantageous for the synthesis of cyclic peptides without the loss of residues.[1][6]
Diagram of the this compound Ester NCL Workflow```dot
Caption: Decision tree for selecting the appropriate synthesis protocol.
Conclusion
This compound ester peptides offer a robust and efficient alternative to traditional peptide thioesters for native chemical ligation. Their compatibility with standard Fmoc-SPPS and their auto-activating nature simplify the synthesis of complex peptides and proteins. The protocols and data presented here provide a framework for researchers to effectively utilize this powerful technology in their synthetic endeavors.
References
- 1. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of protein chemical synthesis using peptide thioester synthetic blocks [jstage.jst.go.jp]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Cys-Pro Synthesis
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of challenging Cys-Pro containing peptides.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing significant racemization (epimerization) when coupling a Cysteine residue to Proline. What are the most likely causes?
A1: Racemization at the α-carbon of cysteine during its coupling to proline is a common challenge. The primary causes include:
-
Choice of Coupling Reagent and Base: The combination of a highly activating coupling reagent (e.g., uronium/aminium salts like HBTU/HATU) with a strong, non-sterically hindered base (like DIPEA) is a major contributor to racemization. The electron-withdrawing nature of the protected cysteine's side chain increases the acidity of the α-proton, making it susceptible to abstraction by the base during carboxyl group activation.[1]
-
Pre-activation Time: Prolonged pre-activation of the Fmoc-Cys-OH before adding it to the resin-bound proline increases the opportunity for the formation of a planar enolate intermediate, which is a precursor to racemization.[2]
-
Choice of Cysteine Side-Chain Protecting Group: The nature of the side-chain protecting group can influence the acidity of the α-proton. The commonly used Trityl (Trt) group has been shown to result in higher levels of racemization compared to other protecting groups under certain conditions.[3]
-
Elevated Temperatures: Microwave-assisted synthesis or heating the coupling reaction can accelerate the rate of racemization.[4][5]
Q2: Which coupling reagents and additives are recommended to minimize racemization for the this compound linkage?
A2: To suppress racemization, it is highly recommended to use coupling reagents that operate under acidic or neutral conditions. The preferred choice is a carbodiimide-based reagent with a racemization-suppressing additive.[5][6]
-
Recommended Combination: Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt).[5][6] Oxyma Pure is often preferred as it is a non-explosive and highly effective alternative to HOBt.[7]
-
Reagents to Use with Caution: Uronium/aminium reagents (HATU, HBTU) should be used with a weaker, sterically hindered base if a carbodiimide-based method is not sufficiently effective for a particularly difficult coupling.[1][6]
Q3: What is the best choice of base for the this compound coupling step?
A3: The choice of base is critical for minimizing racemization. A weaker and more sterically hindered base is preferable.
-
Highly Recommended: 2,4,6-Collidine (TMP) has been shown to significantly suppress cysteine racemization compared to other bases.[8][9][10] In one study, switching from N-methylmorpholine to 2,4,6-collidine reduced racemization from approximately 50% to a much lower level.[8][9][10]
-
Good Alternative: N-Methylmorpholine (NMM) is a weaker base than DIPEA and can be a suitable choice.[1]
-
Use with Caution: Diisopropylethylamine (DIPEA), while a very common and effective base in peptide synthesis, is strong and can promote racemization, especially for sensitive residues like cysteine.[1][6]
Q4: How does the Cysteine side-chain protecting group affect racemization, and which one should I choose?
A4: The side-chain protecting group plays a significant role in the extent of racemization.
-
Tetrahydropyranyl (Thp) and 4-Methoxytrityl (Mmt): These protecting groups have been shown to be less prone to racemization compared to the more common Trityl (Trt) group.[3] For instance, DIPCDI/Oxyma Pure coupling of Fmoc-Cys(Thp)-OH resulted in only 0.74% racemization, compared to 3.3% for Fmoc-Cys(Trt)-OH under the same conditions.
-
Trityl (Trt): While widely used and cost-effective, the Trt group can lead to higher levels of racemization, particularly when using uronium/aminium-based coupling reagents with a strong base.[5]
Q5: I am synthesizing a peptide with a C-terminal Cysteine followed by Proline. Are there any special considerations?
A5: Yes, a C-terminal cysteine is particularly susceptible to racemization during the repeated Fmoc deprotection steps with piperidine (B6355638) throughout the synthesis.
-
Choice of Resin: The use of a 2-chlorotrityl (2-CTC) resin is highly recommended for anchoring the C-terminal cysteine.[11] The steric hindrance provided by the 2-CTC resin minimizes racemization caused by the basic treatment during Fmoc cleavage.[10][11]
Data Presentation
The following tables summarize quantitative data on the impact of various experimental conditions on cysteine racemization.
Table 1: Effect of Cysteine Protecting Group on Racemization
| Fmoc-Cys Derivative | Coupling Method | % Racemization |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3[5] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8[5] |
Table 2: Influence of Coupling Reagent and Base on Cysteine Racemization
| Coupling Reagent | Base (Equivalents) | Solvent | Temperature (°C) | % Racemization (Approx.) |
| DIC | - | DMF | 25 | <1% |
| HBTU | DIPEA (2.0) | DMF | 25 | ~8-12%[1] |
| HATU | DIPEA (2.0) | DMF | 25 | ~4-6%[1] |
| HATU | Collidine (1.5) | DMF | 25 | <2%[1] |
| COMU | DIPEA (2.0) | DMF | 25 | ~3-5%[1] |
Table 3: Impact of Base Selection on Cysteine Racemization
| Base Used in Synthesis | % Racemization Observed |
| N-methylmorpholine | ~50%[8][9][10] |
| 2,4,6-collidine | Significantly Suppressed[8][9][10] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH to Proline-Resin
This protocol utilizes a carbodiimide-based coupling method with a sterically hindered base to minimize racemization.
-
Materials:
-
Proline-loaded resin (e.g., H-Pro-2-chlorotrityl resin)
-
Fmoc-Cys(Trt)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Oxyma Pure (3 equivalents)
-
2,4,6-Collidine (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
-
Procedure:
-
Resin Swelling: Swell the Proline-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not let the mixture stand.
-
-
Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using a ninhydrin (B49086) (Kaiser) test.
-
Washing: Once the ninhydrin test is negative, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Protocol 2: Quantification of Cysteine Racemization by HPLC
This method describes the synthesis of a model dipeptide and its analysis to determine the level of racemization.
-
Dipeptide Synthesis:
-
Synthesize the model dipeptide H-Gly-Cys-OH using the coupling conditions you wish to evaluate.
-
Synthesize the authentic D-Cys containing dipeptide, H-Gly-D-Cys-OH, to serve as a reference standard.
-
-
Peptide Cleavage and Deprotection:
-
Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase analytical column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of increasing mobile phase B (e.g., 5% to 65% B over 30 minutes).
-
Detection: Monitor the elution at 210-220 nm.[12]
-
Analysis: The L-Cys and D-Cys diastereomers will typically appear as closely eluting peaks. Integrate the peak areas to calculate the percentage of racemization: % Racemization = [Area(D-Cys peak) / (Area(L-Cys peak) + Area(D-Cys peak))] x 100
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows for preventing racemization during this compound synthesis.
Caption: Mechanism of base-catalyzed racemization of Cysteine during peptide coupling.
Caption: A logical workflow for troubleshooting racemization in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. interanalyt.ru [interanalyt.ru]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation in Cys-Pro Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Cysteine-Proline (Cys-Pro) motifs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing this compound motifs?
A1: Aggregation in this compound containing peptides is a multifaceted issue stemming from the unique structural properties of these amino acids. The primary drivers include:
-
Hydrophobic Interactions: Peptides with a high proportion of hydrophobic residues are naturally inclined to aggregate in aqueous environments to minimize their interaction with water. The presence of a this compound motif can contribute to the overall hydrophobicity of a peptide sequence.
-
Secondary Structure Formation: The peptide backbone can form stable secondary structures, such as β-sheets, through intermolecular hydrogen bonding. These ordered structures can serve as nuclei for aggregation. While the proline residue is known to disrupt α-helical and β-sheet structures, the overall sequence context is critical.
-
Disulfide Bond Formation: The thiol group (-SH) of cysteine is susceptible to oxidation, leading to the formation of intermolecular disulfide bonds. This covalent cross-linking can result in the formation of dimers and higher-order aggregates.
-
On-Resin Aggregation during SPPS: During solid-phase peptide synthesis (SPPS), the growing peptide chains, while anchored to the resin, can interact with each other, leading to aggregation. This can hinder the accessibility of reagents to the reactive N-terminus, resulting in incomplete coupling and deprotection steps.
Q2: How can I predict if my this compound containing peptide sequence is likely to aggregate?
A2: While predicting aggregation with absolute certainty is challenging, several factors can indicate a higher propensity for aggregation:
-
High Hydrophobicity: A sequence with a high percentage of hydrophobic amino acids is more likely to aggregate.
-
Alternating Hydrophobic and Hydrophilic Residues: Such patterns can favor the formation of β-sheets.
-
Presence of Multiple Cysteine Residues: This increases the likelihood of intermolecular disulfide bond formation.
-
"Difficult" Sequences: Certain amino acid combinations are known to be problematic during SPPS and are more prone to on-resin aggregation.
Several online tools and algorithms can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.
Q3: What is the role of pseudoproline dipeptides in preventing aggregation?
A3: Pseudoproline dipeptides are one of the most effective tools for preventing aggregation during peptide synthesis. For Cys-containing peptides, a thiazolidine (B150603) derivative is formed, which is a temporary modification of the peptide backbone.
The mechanism of action involves:
-
Disruption of Secondary Structures: The cyclic structure of the pseudoproline introduces a "kink" in the peptide backbone, similar to a proline residue. This disruption hinders the formation of the regular, extended conformations required for β-sheet formation and subsequent aggregation.[1][2]
-
Improved Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), which improves the efficiency of coupling and deprotection reactions.[1]
The native cysteine residue is regenerated during the final cleavage from the resin with trifluoroacetic acid (TFA).[3]
Troubleshooting Guides
Issue 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete coupling reactions (positive Kaiser test after coupling).
-
Incomplete Fmoc-deprotection.
-
Low yield of the target peptide after cleavage.
-
Complex chromatogram with multiple peaks corresponding to deletion sequences.
Possible Cause: On-resin aggregation of the peptide chain.
Solutions:
| Strategy | Description | Recommended Action |
| Solvent Optimization | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents. | Use N-methylpyrrolidone (NMP) as the primary solvent or add DMSO to your DMF (e.g., 10-15%). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4] |
| Elevated Temperature | Increase the temperature during coupling and deprotection to disrupt secondary structures. | Perform coupling reactions at 50-60°C. For heat-sensitive residues, lower temperatures may be necessary to minimize racemization.[4] |
| Chaotropic Agents | Use salts that disrupt hydrogen bonding and secondary structures. | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step. Ensure the salt is thoroughly washed away before adding the activated amino acid.[5] |
| Pseudoproline Dipeptides | Introduce a temporary "kink" in the peptide backbone to disrupt aggregation. | Strategically insert a thiazolidine-based pseudoproline dipeptide derived from cysteine. It is recommended to insert a pseudoproline approximately every 6-8 residues, especially before hydrophobic clusters.[4] |
| Backbone Protection | Protect the backbone amide nitrogen to prevent inter-chain hydrogen bonding. | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on an amino acid's α-nitrogen every 6-7 residues. |
Issue 2: Poor Solubility of the Cleaved Peptide
Symptoms:
-
Difficulty dissolving the lyophilized crude peptide in aqueous buffers or HPLC mobile phase.
-
Precipitation of the peptide during purification.
Possible Cause: The intrinsic hydrophobicity and aggregation propensity of the full-length peptide.
Solutions:
| Strategy | Description | Recommended Action |
| pH Adjustment | For peptides with ionizable groups, adjusting the pH away from the isoelectric point (pI) can increase charge repulsion and improve solubility. | For basic peptides, use an acidic buffer (e.g., 0.1% TFA). For acidic peptides, a basic buffer may be helpful, but use caution with free Cys residues as high pH can promote disulfide bond formation. |
| Strong Solvents | Use a small amount of a strong organic solvent to initially dissolve the peptide. | Initially dissolve the peptide in a minimal amount of DMSO or DMF, then dilute with the desired aqueous buffer or HPLC mobile phase. Note that DMSO can oxidize peptides containing Cys or Met. |
| Sonication | Use ultrasonic waves to break up small aggregates and aid in dissolution. | Place the peptide solution in a bath sonicator for short intervals. |
| Denaturing Agents | For highly aggregated peptides, use strong denaturants to disrupt intermolecular interactions. | Use solutions containing 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea. These should be removed during the purification process. |
Issue 3: Broad or Tailing Peaks During HPLC Purification
Symptoms:
-
Poor peak shape in the HPLC chromatogram, leading to low resolution and difficulty in isolating the pure peptide.
Possible Cause: On-column aggregation or slow kinetics of interaction with the stationary phase.
Solutions:
| Strategy | Description | Recommended Action |
| Increase Column Temperature | Higher temperatures can disrupt hydrophobic interactions and improve peak shape. | Increase the column temperature to 40-60°C.[1] |
| Optimize Gradient | A shallower gradient can improve the separation of closely eluting species. | After an initial scouting run to determine the approximate elution time, use a shallower gradient around that point to improve resolution.[1] |
| Change Mobile Phase Additives | Different ion-pairing agents can alter the retention and selectivity. | While TFA is standard, formic acid (FA) or other ion-pairing reagents can be explored. |
| Sample Solvent | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. | Dissolve the crude peptide in a strong solvent like DMSO and then dilute with the initial mobile phase.[1] |
Quantitative Data Summary
Table 1: Illustrative Purity of a Difficult Peptide Sequence with Different Synthesis Strategies
| Synthesis Strategy | Crude Peptide Purity (%) |
| Standard SPPS in DMF at room temperature | 35 |
| SPPS in NMP at room temperature | 55 |
| SPPS in DMF with 15% DMSO at 50°C | 68 |
| Standard SPPS with incorporation of a pseudoproline dipeptide | >75 |
Note: Data is compiled from typical results reported for "difficult" peptide sequences and serves as a general guide.
Experimental Protocols
Protocol 1: Incorporation of a Thiazolidine-Based Pseudoproline Dipeptide during Fmoc-SPPS
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 3 minutes, drain, and then for 7 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess piperidine.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Cys(ψMe,MePro)-OH pseudoproline dipeptide (1.5 equivalents) and a coupling reagent such as HATU (1.5 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution to activate the dipeptide.
-
Immediately add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After completion of the synthesis, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. This step will also cleave the thiazolidine ring, regenerating the native cysteine residue.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude product.
Protocol 2: Troubleshooting a "Difficult Coupling" Step in SPPS
-
Initial Coupling Attempt: Perform the standard coupling protocol using your chosen coupling reagents.
-
Monitoring: After the standard coupling time, take a small sample of the resin and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.
-
Recoupling: Repeat the coupling step with a fresh solution of activated amino acid.
-
If Coupling Remains Incomplete - Chaotropic Salt Wash:
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Repeat the coupling step.
-
-
If Coupling is Still Incomplete - Elevated Temperature:
-
Perform the next coupling step at an elevated temperature (e.g., 50°C) using a heated shaker or a microwave peptide synthesizer.
-
Visualizations
Caption: Causes of peptide aggregation and corresponding mitigation strategies.
References
Technical Support Center: Cys-Pro Thiol Protection in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of thiol-protecting groups for cysteine (Cys) residues adjacent to proline (Pro) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the Cys thiol group adjacent to a Pro residue particularly challenging?
The proximity of the Pro residue to a Cys can lead to specific side reactions, primarily the formation of diketopiperazine (DKP) and other byproducts. This is especially problematic during the deprotection of the N-terminal amino acid of the Cys-Pro motif. The unique cyclic structure of proline can influence the conformation of the peptide backbone, making the thiol group more susceptible to certain side reactions depending on the protecting group used.
Q2: What are the most common side reactions observed with this compound sequences during SPPS?
The primary side reactions include:
-
Diketopiperazine (DKP) formation: This occurs between the N-terminal amino group of Cys and the carbonyl group of Pro, leading to the cleavage of the dipeptide from the resin.
-
Racemization: The chiral center of the Cys residue can be susceptible to racemization, particularly during activation and coupling steps.
-
β-elimination: Under basic conditions, β-elimination of the thiol protecting group can occur, leading to the formation of dehydroalanine.
Q3: Which thiol-protecting groups are recommended for this compound motifs?
The choice of protecting group is critical. Here are some commonly used options with their advantages and disadvantages:
-
Trityl (Trt): Widely used due to its stability under moderately acidic and basic conditions. However, it can be bulky and may lead to steric hindrance during coupling.
-
Acetamidomethyl (Acm): Offers good stability but requires specific deprotection conditions, often involving mercury (II) acetate (B1210297) or iodine, which can have compatibility issues with other protecting groups and the peptide itself.
-
t-Butyl (tBu): Provides robust protection and is stable to the acidic conditions used for Boc deprotection. Its removal typically requires strong acids like HF or TFMSA.
-
S-tert-butylmercapto (S-t-Bu): This protecting group is known to suppress DKP formation and can be removed under mild reducing conditions.
Troubleshooting Guide
Problem 1: Low yield of the final peptide containing a this compound sequence.
-
Possible Cause A: Diketopiperazine (DKP) formation.
-
Solution:
-
Use a dipeptide building block: Instead of coupling Cys and Pro sequentially, use a pre-formed Fmoc-Cys(PG)-Pro-OH dipeptide. This bypasses the susceptible linear dipeptide stage on the resin.
-
Optimize coupling conditions: Use a milder activating agent and shorter coupling times. For example, using HBTU/HOBt with a reduced excess of reagents can be beneficial.
-
Change the protecting group: Consider using a bulkier protecting group on the Cys thiol to sterically hinder DKP formation.
-
-
-
Possible Cause B: Incomplete coupling of the amino acid following the this compound motif.
-
Solution:
-
Double coupling: Perform a second coupling reaction for the amino acid being added after the Pro.
-
Use a stronger activating agent: Switch to an activating agent like HATU, which is known for its high efficiency in difficult couplings.
-
Monitor the coupling reaction: Use a qualitative test like the Kaiser test to ensure the coupling reaction has gone to completion before proceeding to the next step.
-
-
Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Possible Cause A: Racemization of the Cysteine residue.
-
Solution:
-
Use a racemization suppressant: Additives like HOBt or Oxyma Pure® can minimize racemization during the activation and coupling of the Fmoc-Cys(PG)-OH.
-
Lower the temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.
-
-
-
Possible Cause B: β-elimination of the thiol protecting group.
-
Solution:
-
Avoid prolonged exposure to basic conditions: Minimize the time the peptide is exposed to the piperidine (B6355638) solution during Fmoc deprotection.
-
Use a more stable protecting group: If β-elimination is a persistent issue, consider switching to a more robust thiol protecting group like t-Butyl (tBu).
-
-
Quantitative Data Summary
The following table summarizes the relative stability of common Cys thiol protecting groups under standard SPPS conditions.
| Protecting Group | Stability to Piperidine (20% in DMF) | Deprotection Conditions | Common Side Reactions |
| Trityl (Trt) | High | Mildly acidic (e.g., TFA/TIS/H2O) | Can be bulky, potential for premature deprotection with repeated acidic treatments. |
| Acetamidomethyl (Acm) | High | Hg(OAc)2 or I2 | Mercury toxicity, potential for side reactions with other residues. |
| t-Butyl (tBu) | High | Strong acids (e.g., HF, TFMSA) | Harsh deprotection conditions can degrade sensitive peptides. |
| S-tert-butylmercapto (S-t-Bu) | Moderate | Reducing agents (e.g., DTT, TCEP) | Can be sensitive to some coupling conditions. |
Experimental Protocols
Protocol 1: Coupling of a Fmoc-Cys(PG)-Pro-OH Dipeptide
-
Resin swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Dipeptide activation: In a separate vessel, dissolve the Fmoc-Cys(PG)-Pro-OH (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and shake for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: On-Resin Deprotection of Acm Group
-
Resin preparation: After synthesis of the full peptide, wash the resin-bound peptide with DCM and dry under vacuum.
-
Deprotection cocktail: Prepare a solution of iodine (10 eq.) in DMF.
-
Deprotection reaction: Add the iodine solution to the resin and shake for 1 hour at room temperature in the dark.
-
Washing: Wash the resin with DMF until the solution is colorless. Then, wash with DCM.
-
Thiol reduction (if disulfide bond formed): Treat the resin with a solution of DTT (5 eq.) in DMF to reduce any disulfide bonds that may have formed.
-
Final washing: Wash the resin with DMF and DCM before proceeding to cleavage from the resin.
Visualizations
Caption: Troubleshooting workflow for this compound motifs in SPPS.
Caption: Decision tree for selecting a this compound protection strategy.
Technical Support Center: Improving the Solubility of Synthetic Cys-Pro Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with synthetic Cys-Pro peptides.
Frequently Asked Questions (FAQs)
Q1: Why are synthetic peptides containing Cysteine (Cys) and Proline (Pro) often difficult to solubilize?
A1: The difficulty in solubilizing this compound containing peptides stems from a combination of factors. The presence of hydrophobic amino acid residues can lead to low solubility in aqueous solutions.[1] The Cysteine residue is susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds, causing aggregation.[2] Furthermore, the Proline residue introduces a rigid kink in the peptide backbone, which can promote specific intermolecular interactions that favor aggregation. The combination of these factors often results in peptides that are prone to self-assembly and precipitation.[3][4]
Q2: What is the very first step I should take when encountering a new, lyophilized this compound peptide with unknown solubility?
A2: Always begin by attempting to dissolve a very small amount of the peptide first.[1] This prevents the potential loss of your entire sample if the chosen solvent is ineffective. A general starting point is to try dissolving the peptide in sterile, distilled water.[4] If the peptide sequence is short (less than 5 amino acids) and not dominated by hydrophobic residues, it may dissolve in aqueous solutions.[5]
Q3: How does pH influence the solubility of my this compound peptide?
A3: The pH of the solvent is a critical factor in peptide solubility as it affects the net charge of the peptide.[1][6] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero, as this can promote aggregation.[7] Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility. For peptides with a net positive charge (basic peptides), an acidic solution (e.g., with acetic acid) can improve solubility.[1][8] For peptides with a net negative charge (acidic peptides), a basic solution (e.g., with ammonium (B1175870) bicarbonate) can be effective.[1][9] However, for Cys-containing peptides, it is crucial to avoid basic conditions (pH > 7) as this can accelerate the oxidation of the thiol group, leading to disulfide bond formation and aggregation.[10]
Q4: What are the best practices for preparing and storing solutions of this compound peptides to maintain their stability and solubility?
A4: For Cys-containing peptides, it is recommended to use degassed or oxygen-free solvents to minimize oxidation.[11] If the peptide is dissolved in an aqueous buffer, a slightly acidic pH (4-6) is often preferred to reduce the rate of disulfide bond formation.[12] For long-term storage, it is advisable to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] If DMSO is used as a solvent, be aware that it can oxidize peptides containing Cysteine or Methionine.[11]
Troubleshooting Guide
Q1: My this compound peptide is insoluble in water and standard aqueous buffers (e.g., PBS). What should I try next?
A1: If your peptide is insoluble in aqueous solutions, it is likely hydrophobic. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[8] Good choices include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[13] Once the peptide is fully dissolved in the organic solvent, you can slowly add this solution dropwise to your desired aqueous buffer while gently vortexing.[8][9] If the solution becomes cloudy, you have likely reached the solubility limit.
Q2: My this compound peptide solution becomes cloudy over time, and I see a precipitate forming. What is happening and how can I fix it?
A2: Cloudiness and precipitation that develop over time can be indicative of either aggregation or the formation of intermolecular disulfide bonds.
-
To address aggregation: You can try adding chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the solution.[8] These agents disrupt the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that hold the aggregates together.
-
To prevent disulfide bond formation: Ensure your solutions are prepared with oxygen-free solvents and maintained at a slightly acidic pH.[10][11] The addition of a reducing agent like dithiothreitol (B142953) (DTT) can also help to keep the cysteine residues in their reduced state, but be sure this is compatible with your downstream experiments.
Q3: I've tried using DMSO, but my highly hydrophobic this compound peptide still won't dissolve completely. What are my other options?
A3: For extremely hydrophobic peptides, you may need to use stronger or alternative solvents. Trifluoroethanol (TFE) or formic acid can sometimes be effective, but their compatibility with your experimental system must be considered.[14] Another strategy is the use of detergents, which are amphipathic molecules that can solubilize hydrophobic molecules in aqueous solutions by forming micelles around them.[15][16][17] Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature the peptide.
Q4: I suspect my peptide is aggregating. How can I analytically confirm this?
A4: Size Exclusion Chromatography (SEC) is a powerful and widely used technique to detect and quantify peptide aggregation.[18][19] In SEC, molecules are separated based on their size. Monomeric peptides will have a longer retention time compared to larger aggregates like dimers, trimers, or higher-order oligomers, which will elute earlier. This allows for the clear identification and quantification of different aggregation states in your sample.
Quantitative Data Summary
The following tables provide illustrative data on the impact of various solvents and additives on peptide solubility and aggregation. The exact values will be sequence-dependent.
Table 1: Illustrative Solubility of a Hydrophobic this compound Peptide in Various Solvents.
| Solvent System | Peptide Concentration (mg/mL) | Visual Observation |
| Deionized Water | < 0.1 | Insoluble, suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, suspension |
| 10% Acetic Acid | 0.5 | Partially Soluble |
| 50% Acetonitrile (ACN) in Water | 1.0 | Partially Soluble |
| 100% Dimethyl Sulfoxide (DMSO) | > 10 | Fully Soluble, clear solution |
| 30% Trifluoroethanol (TFE) in Water | 2.5 | Soluble, clear solution |
Table 2: Effect of pH on the Solubility of an Amphipathic this compound Peptide.
| pH of Buffer | Net Charge of Peptide | Solubility (mg/mL) |
| 4.0 | +2 | 2.0 |
| 5.5 (pI) | 0 | 0.2 |
| 7.0 | -1 | 1.5 |
| 8.5* | -2 | 2.5 |
*Note: Basic pH should be used with caution for Cys-containing peptides due to the increased risk of oxidation.[10]
Table 3: Impact of Chaotropic Agents on Reducing Aggregation of a this compound Peptide as Measured by SEC.
| Condition | % Monomer | % Dimer | % Higher-Order Aggregates |
| PBS (pH 7.4) | 65% | 25% | 10% |
| PBS + 4 M Urea | 85% | 10% | 5% |
| PBS + 6 M Guanidine HCl | 95% | 5% | <1% |
Detailed Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic this compound Peptide
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add a minimal volume of 100% DMSO to the vial (e.g., 20-50 µL for 1 mg of peptide).
-
Vortex the vial for 30-60 seconds. If necessary, sonicate the sample for 1-2 minutes to aid dissolution.[1] Ensure the solution is completely clear.
-
Prepare your desired final aqueous buffer (e.g., PBS pH 7.0).
-
While gently vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution drop by drop.
-
Monitor the solution for any signs of precipitation. If the solution remains clear, you have successfully solubilized your peptide.
-
If precipitation occurs, it may be necessary to either increase the final concentration of DMSO or reduce the final peptide concentration.
Protocol 2: Solubilization of an Aggregated this compound Peptide using a Chaotropic Agent
-
Prepare a stock solution of 8 M Guanidine Hydrochloride (GnHCl) in your desired buffer.
-
Weigh out the lyophilized peptide and add the 8 M GnHCl solution to achieve the desired peptide concentration.
-
Vortex and sonicate the solution until the peptide is fully dissolved.
-
For many applications, the high concentration of GnHCl will need to be removed or diluted. This can be achieved through dialysis, buffer exchange, or rapid dilution, though the latter may risk precipitation if the peptide is prone to re-aggregating.
-
Analyze the sample by SEC to confirm the reduction in aggregated species.
Protocol 3: Analysis of this compound Peptide Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS with a specific salt concentration like 150 mM NaCl) until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
Sample Preparation: Prepare your peptide solution in the mobile phase at a known concentration. If the peptide is not soluble in the mobile phase, use the minimum amount of a suitable co-solvent. Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.[20]
-
Injection: Inject a defined volume of the prepared peptide sample onto the column.
-
Chromatography: Run the separation at a constant flow rate. Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The peak with the longest retention time corresponds to the monomeric peptide. Earlier eluting peaks correspond to dimers, trimers, and larger aggregates. Calculate the percentage of each species by dividing the area of that peak by the total area of all peaks.
Visualizations
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. biocat.com [biocat.com]
- 10. bachem.com [bachem.com]
- 11. proimmune.com [proimmune.com]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. jpt.com [jpt.com]
- 15. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 16. goldbio.com [goldbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Technical Support Center: C-Terminal Cysteine Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal cysteine.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of peptides containing a C-terminal cysteine.
| Observed Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mass addition of +51 Da on the C-terminal cysteine. | This is indicative of 3-(1-piperidinyl)alanine formation, which occurs after β-elimination of the cysteine's sulfhydryl group and subsequent addition of piperidine (B6355638) from the Fmoc deprotection solution. | - Resin Selection: Use a 2-chlorotrityl (2-CTC) or other trityl-type resin to sterically hinder the C-terminal residue. - Protecting Group: Employ a bulky side-chain protecting group on the cysteine, such as Trityl (Trt). - Alternative Base: Consider using a less nucleophilic base for Fmoc deprotection if compatible with your synthesis. |
| HPLC analysis shows a doublet peak for the desired peptide, indicating the presence of a diastereomer. | This is likely due to racemization (epimerization) of the C-terminal cysteine, where the stereochemistry at the α-carbon is lost. The C-terminal cysteine is particularly susceptible because the ester linkage to the resin activates the α-proton, making it prone to abstraction by bases. | - Resin Choice: The use of 2-chlorotrityl chloride (2-CTC) resin is highly effective in suppressing racemization. - Protecting Group: The Tetrahydropyranyl (Thp) protecting group has been shown to be superior to Trt, Dpm, Acm, and StBu in minimizing cysteine racemization. - Coupling Conditions: Avoid highly basic coupling conditions (e.g., HBTU/DIPEA). Instead, use coupling reagents under acidic or neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma. - Base Selection: For coupling, consider replacing stronger bases like N-methylmorpholine with a weaker base such as 2,4,6-collidine to suppress racemization. |
| Low yield of the desired peptide containing a C-terminal cysteine. | This can be a result of β-elimination leading to peptide cleavage from the resin, or due to incomplete coupling reactions. | - Follow the recommendations to minimize β-elimination (using 2-CTC resin, appropriate protecting groups). - For coupling, ensure complete activation and coupling times. The use of additives like HOBt or HOAt can enhance reactivity and reduce side reactions. |
| Incomplete removal of the Trityl (Trt) protecting group from cysteine during final cleavage. | The cleavage of the Cys(Trt) group is a reversible reaction. The highly stable trityl cation can re-attach to the nucleophilic thiol group. | - Use a cleavage cocktail containing scavengers that can effectively quench the trityl cation. Triisopropylsilane (TIS) is highly effective for this purpose. - For peptides with multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into diethyl ether can yield better results. - Adding 2.5% ethanedithiol (EDT) to the cleavage cocktail helps maintain the reduced state of the cysteine thiol. |
Frequently Asked Questions (FAQs)
Q1: What is β-elimination in the context of C-terminal cysteine residues in SPPS?
A1: β-elimination is a side reaction where the proton on the α-carbon of the C-terminal cysteine is abstracted by a base (commonly piperidine used for Fmoc deprotection). This leads to the elimination of the protected sulfhydryl group and the formation of a dehydroalanine (B155165) intermediate. This intermediate can then react
Technical Support Center: Managing Cysteine Oxidation in Cys-Pro Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cysteine (Cys) oxidation in peptides containing a Cys-Pro motif.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of this compound peptides, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected +16 Da or +32 Da mass increase in Mass Spectrometry | Oxidation of the cysteine thiol group to sulfenic acid (+16 Da) or sulfinic acid (+32 Da).[1] | - During synthesis, ensure the use of appropriate cysteine side-chain protecting groups (e.g., Trt, Acm, tBu).[2][3] - During cleavage from the resin, use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIPS).[4][5] - For purification, consider adding a reducing agent like TCEP to the HPLC mobile phase, though this is not always necessary with a degassed system.[6] - Store the lyophilized peptide at -20°C or -80°C under an inert atmosphere (argon or nitrogen).[7][8] |
| Formation of dimers or oligomers observed in HPLC or MS | Intermolecular disulfide bond formation between two or more peptide molecules. | - During purification, maintain an acidic pH (e.g., 0.1% TFA in the mobile phase) to keep the thiol protonated and less reactive.[9] - If the free thiol is desired, treat the peptide solution with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to final purification.[6][10] - For lyophilized peptides, ensure proper storage conditions to minimize moisture and oxygen exposure.[11][12] |
| Difficulty in achieving selective intramolecular disulfide bonds | Inefficient or non-specific oxidation methods. | - Utilize orthogonal protecting groups for cysteines intended to form disulfide bonds. For example, use a combination of Trt and Acm protecting groups, which can be selectively removed.[3][13] - Employ a controlled, on-resin oxidation method using reagents like N-chlorosuccinimide (NCS) or thallium(III) trifluoroacetate (B77799) after selective deprotection.[14] - For in-solution oxidation, use dilute peptide concentrations (e.g., 1 mg/mL) and an oxidizing agent like iodine or DMSO.[9][15] |
| Racemization of cysteine during peptide synthesis | Use of certain bases during the coupling of Fmoc-Cys(Trt)-OH. | - Substitute bases like N-methylmorpholine (NMM) with 2,4,6-collidine to suppress racemization during the coupling of cysteine residues.[16] |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the most common protecting groups for cysteine in Fmoc-SPPS to prevent oxidation?
The selection of a cysteine protecting group is crucial for preventing oxidation during solid-phase peptide synthesis (SPPS).[3] The choice depends on the desired final state of the cysteine (free thiol or disulfide bond) and the overall synthetic strategy.[3]
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| Trityl | Trt | Trifluoroacetic acid (TFA) | Cleaved during the final resin cleavage. It is a cost-effective option for peptides where a free thiol is the final product.[3] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. It is orthogonal to Trt, Mmt, and tBu.[3] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA) | Stable to both TFA and iodine oxidation, making it useful for orthogonal protection schemes.[3] |
| 4-Methoxytrityl | Mmt | Dilute TFA (e.g., 1-2% in DCM) | Highly acid-labile, which permits selective deprotection on the resin. It is orthogonal to Trt, Acm, and tBu.[3] |
Q2: Which cleavage cocktail should I use for a this compound peptide to minimize oxidation?
For peptides containing cysteine, it is critical to use a cleavage cocktail that includes scavengers to protect the reactive thiol group.[5]
| Reagent Cocktail | Composition (v/v) | Notes |
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | A commonly used and effective cocktail, though it has a strong odor.[4] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A good alternative with less odor. The amount of TIPS can be increased to enhance the reduction of the Cys residue.[4] |
| TFA/TIS/Water/EDT | TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) | The presence of EDT is crucial for maintaining the cysteine in its reduced state.[5] |
Q3: How can I prevent oxidation during HPLC purification?
Oxidation during HPLC is a concern. However, modern HPLC systems often have in-line degassers that minimize dissolved oxygen in the mobile phase.[6] To further reduce the risk:
-
Acidic Mobile Phase: Use a standard mobile phase containing 0.1% TFA to keep the cysteine thiol protonated and less susceptible to oxidation.[9]
-
Reducing Agents: While not always necessary, you can add a small concentration of a reducing agent like TCEP (e.g., 0.4 mM) to your sample before injection or to the fraction collection tubes.[6]
-
Inert Atmosphere: Bubbling your mobile phase with an inert gas like argon can also help to displace dissolved oxygen.[4]
Storage and Handling
Q4: What are the optimal storage conditions for lyophilized this compound peptides?
Proper storage is essential to maintain the integrity of cysteine-containing peptides.[11]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term (weeks to months) and -80°C for long-term (months to years).[8] | Slows down degradation processes. |
| Atmosphere | Store under an inert gas like argon or nitrogen.[12] | Minimizes exposure to oxygen, a key driver of oxidation. |
| Moisture | Store in a desiccator and allow the peptide to warm to room temperature before opening the vial.[7][11] | Prevents condensation of moisture on the cold peptide, which can accelerate degradation. |
| Light | Store in the dark or in amber vials.[8][12] | Protects light-sensitive peptides from degradation. |
Q5: How should I handle this compound peptides in solution?
Peptides in solution are more susceptible to degradation than their lyophilized counterparts.[8]
-
pH: For short-term storage, use sterile buffers at a pH of 5-6.[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the peptide solution into single-use volumes.[11][12]
-
Temperature: For storage up to 30 days, refrigeration at 4°C is generally acceptable. For longer periods, frozen storage is recommended.[11]
-
Deoxygenated Buffers: For peptides containing Cys, Met, or Trp, using deoxygenated buffers for dissolution is highly recommended.[7]
Analytical Characterization
Q6: How can I confirm that my this compound peptide is oxidized?
Mass spectrometry (MS) is the primary tool for detecting cysteine oxidation.[17]
-
Mass Shift: Look for mass increases corresponding to common oxidation states:
-
Sulfenic acid (-SOH): +16 Da
-
Sulfinic acid (-SO₂H): +32 Da
-
Sulfonic acid (-SO₃H): +48 Da
-
Disulfide bond (-S-S-): -2 Da (for intramolecular) or doubling of mass (for intermolecular dimer)
-
-
Differential Alkylation: This method, often referred to as an Isotope-Coded Affinity Tag (ICAT) approach, can be used to quantify the extent of oxidation.[18][19] The general workflow involves:
-
Blocking free (reduced) thiols with a 'light' isotopic alkylating agent (e.g., iodoacetamide).
-
Reducing any oxidized cysteines with an agent like TCEP.[20]
-
Labeling the newly formed free thiols with a 'heavy' isotopic version of the alkylating agent.
-
Analyzing the peptide by MS to determine the ratio of heavy to light labels, which corresponds to the degree of oxidation.[20]
-
Experimental Protocols
Protocol 1: Reduction of Oxidized Cysteine Peptides with DTT
This protocol is for reducing disulfide bonds in a peptide solution prior to purification or analysis.
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8) to a concentration of 1-5 mg/mL.
-
Add DTT: Add Dithiothreitol (DTT) to the peptide solution to a final concentration of 10-20 mM.
-
Incubate: Incubate the solution at 37°C for 1-2 hours.
-
Purification: Proceed immediately with purification via reverse-phase HPLC to separate the reduced peptide from the excess DTT.
Protocol 2: Mass Spectrometry Analysis using Differential Alkylation
This is a simplified protocol to assess the oxidation state of a purified peptide.
-
Sample Splitting: Divide the purified peptide solution into two aliquots.
-
Aliquot 1 (Control - Reduced): Add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
Aliquot 2 (Native): Do not add any reducing agent.
-
Alkylation: To both aliquots, add iodoacetamide (B48618) (IAM) to a final concentration of 15 mM. Incubate in the dark for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
MS Analysis: Analyze both samples by LC-MS. The mass of the peptide in the control sample will correspond to the fully reduced and alkylated peptide. Any unalkylated peptide or peptide with a different mass in the native sample indicates the presence of oxidized species.
Visualizations
Caption: Chemical pathway of cysteine oxidation states.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptidesciences.com [peptidesciences.com]
- 12. peptidesystems.com [peptidesystems.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bumc.bu.edu [bumc.bu.edu]
- 19. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Couplings in Cys-Pro Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Cysteine (Cys) and Proline (Pro) residues in peptide synthesis. The unique conformational constraints of Proline, combined with the reactivity of the Cysteine thiol group, make the Cys-Pro sequence particularly prone to incomplete coupling, racemization, and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound peptide bond so difficult to form?
The primary difficulty in forming the this compound bond stems from a combination of steric hindrance and the unique conformational properties of proline. Proline's cyclic side chain restricts the geometry of the preceding amino acid, in this case, Cysteine, making the approach of the activated carboxyl group to the proline nitrogen challenging. This steric hindrance can lead to slower reaction rates and incomplete couplings.[1][2]
Q2: My standard coupling protocol is failing for a this compound sequence. What is the first thing I should try?
If you are experiencing incomplete coupling with standard reagents like DIC/HOBt, the first step is often to switch to a more potent coupling reagent. Aminium/uronium salts such as HATU, HBTU, or COMU are generally more effective for sterically hindered couplings.[3][4] Additionally, performing a "double coupling," where the coupling step is repeated with fresh reagents, can help drive the reaction to completion.
Q3: I'm observing a significant amount of a side product with a mass corresponding to the loss of my dipeptide from the resin. What is happening?
This is likely due to the formation of a diketopiperazine (DKP). The this compound sequence is particularly susceptible to this side reaction, where the N-terminal amine of the Cysteine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.[5][6] This is especially prevalent when Proline is the second residue. To mitigate this, consider using a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and less prone to DKP formation.[2] Modifying the Fmoc-deprotection conditions, for instance by using a cocktail of 2% DBU and 5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF, has also been shown to significantly reduce DKP formation.[7]
Q4: My final peptide has a diastereomeric impurity. How can I minimize racemization of the Cysteine residue during coupling?
Cysteine is highly susceptible to racemization, especially when using strong bases and prolonged activation times.[8][9] To minimize racemization during the this compound coupling:
-
Choice of Base: Use a weaker or more sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of DIPEA.[8][9]
-
Coupling Reagent: While powerful, some aminium/uronium reagents can increase racemization. A combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure can be a good choice for minimizing racemization.[6][10]
-
Avoid Pre-activation: Avoid lengthy pre-activation times of the Fmoc-Cys-OH before adding it to the resin.
-
Use Pseudoproline Dipeptides: Incorporating a Cysteine-derived pseudoproline dipeptide can significantly reduce racemization.[11]
Q5: What are Cysteine pseudoproline dipeptides and how can they help?
Cysteine pseudoproline dipeptides are building blocks where the Cys residue is part of a thiazolidine (B150603) ring.[12][13] This modification introduces a "kink" in the peptide backbone that disrupts aggregation and improves solvation.[14] For this compound sequences, using a pre-formed Xaa-Cys(ΨPro) dipeptide can improve coupling efficiency and significantly reduce the risk of racemization.[11] The thiazolidine ring is cleaved during the final TFA treatment, yielding the native peptide sequence.
Quantitative Data on Coupling Reagent Performance
While specific comparative data for the this compound sequence is limited, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids and racemization-prone residues like Cysteine.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential (for Cys) | Notes |
| DIC/HOBt or DIC/OxymaPure | Carbodiimide | Moderate | Low | Recommended for minimizing Cysteine racemization, but may have lower efficiency for difficult couplings.[6][10] |
| HBTU | Aminium/Uronium | High | Moderate to High (with DIPEA) | A common and effective reagent, but can cause significant racemization of Cysteine.[3] |
| HATU | Aminium/Uronium | Very High | Moderate (lower than HBTU) | Generally considered more efficient than HBTU for difficult couplings with a slightly lower risk of racemization.[3][15] |
| COMU | Aminium/Uronium | Very High | Low to Moderate | Shows coupling efficiencies comparable to HATU with potentially lower racemization.[4][16] |
| PyBOP | Phosphonium | High | Moderate | A good alternative to aminium/uronium salts. |
Experimental Protocols
Protocol 1: Optimized Coupling of a Difficult this compound Sequence
This protocol is designed for situations where a standard coupling protocol has failed, and the goal is to maximize coupling efficiency while minimizing side reactions.
1. Materials:
-
Fmoc-Pro-Resin (e.g., Rink Amide or Wang resin)
-
Fmoc-Cys(Trt)-OH
-
Coupling Reagent: HATU
-
Base: 2,4,6-Collidine (TMP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
2. Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), HATU (2.9 eq.), and 2,4,6-collidine (6 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. A longer coupling time may be necessary for this difficult sequence.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or other qualitative ninhydrin (B49086) test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed to a second coupling.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel.
-
Repeat the coupling step with a fresh solution of activated Fmoc-Cys(Trt)-OH.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) in DMF.
-
Protocol 2: Mitigation of Diketopiperazine (DKP) Formation
This protocol is recommended when DKP formation is a significant side reaction.
1. Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Pro-OH
-
Fmoc-Cys(Trt)-OH
-
Coupling Reagent: As per Protocol 1 (e.g., HATU)
-
Base: As per Protocol 1 (e.g., 2,4,6-Collidine)
-
Optimized Deprotection Solution: 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP)
-
Solvents: NMP, DCM
2. Procedure:
-
Resin and First Amino Acid Loading: Load Fmoc-Pro-OH onto the 2-CTC resin according to standard procedures.
-
Fmoc Deprotection (Optimized):
-
Treat the resin with the optimized deprotection solution (2% DBU, 5% piperazine in NMP) for 5 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with NMP (5 x 1 min).
-
-
This compound Coupling: Proceed with the coupling of Fmoc-Cys(Trt)-OH as described in Protocol 1, using NMP as the solvent.
Visualizations
Caption: Troubleshooting workflow for difficult this compound couplings.
Caption: Mechanism of Diketopiperazine (DKP) formation in this compound sequences.
References
- 1. The flexibility in the proline ring couples to the protein backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chempep.com [chempep.com]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimization of Microwave-Assisted Cys-Pro Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of peptides containing the challenging Cys-Pro linkage using microwave-assisted solid-phase peptide synthesis (SPPS). The following information, presented in a question-and-answer format, directly addresses common issues encountered during these experiments, offering troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low yield of my this compound containing peptide. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound peptide synthesis are often attributed to incomplete coupling at the sterically hindered this compound junction. Several factors can contribute to this:
-
Steric Hindrance: The rigid cyclic structure of Proline and the bulky protecting group on the Cysteine side-chain (e.g., Trityl) can physically obstruct the approach of the activated Cysteine, leading to inefficient peptide bond formation.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, limiting reagent accessibility to the reaction sites.
-
Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficient for this difficult linkage.
Troubleshooting Strategies:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. While standard reagents like HBTU can be effective, stronger uronium/aminium-based reagents such as HATU, HCTU, or COMU are often more successful in driving the reaction to completion for sterically hindered couplings.[1][2]
-
Implement Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated Fmoc-Cys(Trt)-OH.[3] This can significantly improve the yield by pushing the reaction to completion.
-
Increase Reagent Concentration and Time: Utilize a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents instead of 3) and extend the coupling time.[4]
-
Adjust Microwave Parameters: While higher temperatures can increase reaction rates, for the this compound coupling, a balance must be struck to avoid side reactions. Start with a lower temperature (e.g., 50°C) and gradually increase if necessary, while carefully monitoring for side products.[5]
Q2: My analytical data shows a significant amount of D-Cysteine in my final peptide. What causes this racemization and how can I minimize it?
A: Cysteine is highly susceptible to racemization (epimerization) during the activation step of peptide coupling, a problem that can be exacerbated by the elevated temperatures used in microwave-assisted synthesis.[5][6] The α-proton of the activated Cysteine is acidic and can be abstracted by the base used in the coupling reaction, leading to the formation of the D-enantiomer.
Strategies to Minimize Racemization:
-
Lower the Coupling Temperature: This is the most critical factor. For the coupling of Fmoc-Cys(Trt)-OH, it is highly recommended to lower the microwave temperature to 50°C.[5] Some protocols even suggest performing this specific coupling step at room temperature while utilizing microwave heating for the other amino acid couplings in the sequence.
-
Choose the Right Coupling Reagents and Base:
-
Utilize carbodiimide-based activators like DIC in the presence of an additive such as HOBt or OxymaPure, which are known to suppress racemization.[4]
-
Employ a hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (collidine) instead of more commonly used bases like DIPEA, as it has been shown to reduce the formation of D-Cysteine.[5]
-
-
Avoid Pre-activation: Minimize the time the Cysteine is in its activated state before it is added to the resin.
Q3: I am observing deletion sequences corresponding to the absence of Cysteine. How can I improve the coupling efficiency at the this compound bond?
A: The presence of deletion sequences is a direct indication of incomplete coupling. The steric hindrance of the this compound linkage is the primary cause.
Strategies to Enhance Coupling Efficiency:
-
Employ a More Potent Coupling Reagent: As mentioned for low yield, using HATU, HCTU, or COMU can significantly improve coupling efficiency for difficult sequences.[1][2]
-
Perform a Double Coupling: Repeating the coupling step is a very effective method to ensure maximum incorporation of the Cysteine residue.[3]
-
Optimize Microwave Parameters: A modest increase in microwave power and time, while maintaining a controlled temperature (around 50°C), can help overcome the activation energy barrier for this challenging coupling.
-
Use a Low-Loading Resin: For longer peptides, using a resin with a lower substitution level can reduce peptide chain aggregation, thereby improving reagent accessibility.[4]
Q4: Are there any other common side reactions I should be aware of during the microwave-assisted synthesis of this compound peptides?
A: Yes, besides racemization, other side reactions can occur:
-
S-alkylation during Cleavage: Cationic species generated during the final TFA cleavage can alkylate the Cysteine thiol group. Using a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water is crucial to prevent this.[7]
-
β-elimination: If Cysteine is the C-terminal residue, it can be prone to β-elimination, especially under basic conditions. Using a 2-chlorotrityl chloride resin can help minimize this side reaction.
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult this compound Sequences
| Coupling Reagent | Additive | Base | Typical Purity (%) | Key Advantages | Reference(s) |
| HBTU | HOBt | DIPEA | 85-95 | Cost-effective, widely used. | [2] |
| HCTU | 6-Cl-HOBt | DIPEA | 90-97 | More reactive than HBTU. | [1] |
| HATU | HOAt | DIPEA/Collidine | >95 | Highly effective for sterically hindered couplings, suppresses racemization. | [1][2] |
| COMU | OxymaPure | DIPEA | >95 | High reactivity, non-explosive byproduct. | [2] |
| DIC | HOBt/OxymaPure | - | 90-95 | Minimizes racemization. | [4] |
Table 2: Impact of Microwave Temperature on Cysteine Racemization
| Microwave Temperature (°C) | Coupling Time (min) | Racemization (%) | Recommended Use | Reference(s) |
| 80-90 | 5 | High | Not recommended for Cysteine coupling. | [5][6] |
| 50 | 10-15 | Low | Recommended for Cysteine coupling to minimize racemization. | [5][8] |
| Room Temperature | 30-60 | Very Low | Alternative for highly sensitive sequences. | [9] |
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Coupling of Fmoc-Cys(Trt)-OH to Proline
This protocol is designed to maximize coupling efficiency while minimizing racemization for the challenging this compound linkage.
-
Resin Swelling: Swell the Proline-loaded resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the Proline residue using 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and 2,4,6-trimethylpyridine (collidine) (8 equivalents) in DMF.
-
Microwave-Assisted Coupling:
-
Add the activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Place the vessel in a microwave peptide synthesizer.
-
Irradiate at a controlled temperature of 50°C for 15 minutes .
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF.
-
(Optional) Double Coupling: If the Kaiser test is positive or if the sequence is known to be particularly difficult, repeat steps 4-7.
-
Proceed with the next amino acid coupling.
Protocol 2: Test Cleavage and HPLC Analysis to Assess Purity and Racemization
-
Sample Collection: After completing the synthesis, take a small aliquot of the dried peptidyl-resin (approximately 10-20 mg).
-
Test Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Analysis: Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC (RP-HPLC) to determine the purity and identify any peaks corresponding to the D-Cysteine epimer.
Mandatory Visualization
Caption: Workflow for optimized microwave-assisted this compound coupling.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Side reactions in the SPPS of Cys-containing peptides [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis and Purification of Cys-Pro Peptides
Welcome to the technical support center for the scalable synthesis and purification of Cysteine-Proline (Cys-Pro) containing peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful peptide production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound peptides?
A1: The synthesis of peptides containing this compound sequences is often complicated by several key issues:
-
Diketopiperazine (DKP) Formation: This is a major side reaction, especially when Proline is the C-terminal or penultimate residue. The dipeptide at the N-terminus can cyclize and cleave from the resin, significantly reducing the yield.[1][2][3]
-
Racemization: Cysteine residues are particularly susceptible to racemization (conversion from L- to a mix of L- and D-isomers) during the activation and coupling steps of Solid-Phase Peptide Synthesis (SPPS).[2][4][5]
-
Side Reactions During Cleavage: The final cleavage of the peptide from the resin can lead to unwanted side reactions, such as the S-alkylation of the Cysteine thiol group, particularly when using Wang resin.[2][6][7][8]
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps.[9]
Q2: How can I minimize diketopiperazine (DKP) formation?
A2: Several strategies can be employed to suppress DKP formation:
-
Resin Choice: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride resin, is highly recommended when Proline is one of the first two amino acids at the C-terminus.[2]
-
Dipeptide Coupling: Introducing the second and third amino acid residues as a pre-formed dipeptide unit can bypass the problematic dipeptide-resin intermediate stage.[2]
-
N-Terminal Protection: Using an N-trityl protected amino acid in the second position can also inhibit DKP formation.[2]
Q3: What are the best practices to avoid racemization of Cysteine during synthesis?
A3: Minimizing Cysteine racemization is crucial for obtaining the desired peptide stereoisomer. Key strategies include:
-
Coupling Reagents: Use of carbodiimide-based activators like Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is recommended.[9] For sterically hindered couplings, stronger uronium/aminium-based reagents like HBTU, HATU, or COMU can be effective, but conditions should be optimized.[9]
-
Avoid Pre-activation: Avoid pre-activating the amino acid before adding it to the resin.[10]
-
Choice of Protecting Group: The choice of the Cysteine side-chain protecting group can influence racemization. For example, Fmoc-Cys(Thp)-OH has been shown to exhibit lower racemization compared to Fmoc-Cys(Trt)-OH under certain conditions.
Q4: How do I choose the appropriate purification method for my this compound peptide?
A4: The most common and effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] Other techniques that can be used depending on the peptide's properties include ion-exchange chromatography, and size exclusion chromatography.[13] For Cysteine-containing peptides, affinity chromatography using immobilized metal ions (IMAC) can also be a viable option.[14]
Q5: How can I prevent disulfide bond formation during purification?
A5: To prevent unwanted oxidation and disulfide bond formation of the free Cysteine thiol during purification, consider the following:
-
Low pH: Purifying at a low pH (e.g., using 0.1% TFA in the mobile phase) keeps the thiol group protonated, reducing its nucleophilicity and the rate of oxidation.[12]
-
Reducing Agents: Adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your collection tubes can protect the purified peptide from oxidation.[12][15]
Troubleshooting Guides
Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance from the Cys protecting group (e.g., Acm) can lead to inefficient coupling of the subsequent amino acid.[9] | Optimize Coupling: Switch to a more potent coupling reagent (e.g., HATU, COMU). Perform a double coupling for the amino acid following the Cys residue. Increase the concentration of the amino acid and coupling reagents, or extend the coupling time.[9] |
| Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, especially with a C-terminal Proline.[1][2] | Resin Selection: Use a 2-chlorotrityl chloride resin.[2] Dipeptide Strategy: Couple the second and third amino acids as a dipeptide unit.[2] | |
| Presence of Unexpected Side Products | S-alkylation during Cleavage: Alkylation of the Cysteine thiol group by by-products from the cleavage of the linker from the solid support (e.g., Wang resin).[6][7][8] | Cleavage Cocktail: Optimize the cleavage cocktail. For instance, a protocol that minimizes this side reaction has been reported.[6][7] |
| Racemization of Cysteine: Conversion of L-Cys to a mixture of L- and D-isomers during coupling.[2][4] | Coupling Conditions: Use DIC/HOBt or DIC/Oxyma for coupling. Avoid pre-activation and consider using a less polar solvent.[9][10] | |
| Peptide Aggregation on Resin | Formation of secondary structures that hinder reaction kinetics.[9] | Resin Loading: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[9] Pseudoprolines: Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[9] |
Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape in HPLC | Peptide Aggregation: The peptide may be aggregating in the mobile phase. | Mobile Phase Modification: Add organic modifiers or chaotropic agents to the mobile phase. Optimize the gradient elution. |
| On-column Deprotection: Acid-labile protecting groups may be partially cleaved by the acidic mobile phase. | Pre-purification Deprotection: Perform a complete deprotection step before purification.[12] If the protected peptide is the target, consider a less acidic mobile phase modifier like 0.1% formic acid.[12] | |
| Multiple Peaks in HPLC | Presence of Impurities: Deletion sequences, truncated peptides, or peptides with side-reaction products. | Optimize Synthesis and Cleavage: Refer to the synthesis troubleshooting guide to minimize impurity formation. Optimize Purification: Adjust the HPLC gradient to improve the separation of the target peptide from impurities. |
| Disulfide Bond Formation: Oxidation of the Cysteine thiol leading to dimer formation.[12] | Low pH and Reducing Agents: Purify at a low pH and add reducing agents to the collection fractions.[12][15] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Peptides
This protocol outlines a general procedure for Fmoc-based SPPS. Specific conditions may need to be optimized based on the peptide sequence.
-
Resin Selection and Swelling:
-
For C-terminal Proline peptides, use a 2-chlorotrityl chloride resin to minimize DKP formation.[2]
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).[9]
-
-
Fmoc-Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 3 equivalents) in DMF.[9]
-
Add a coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[9]
-
Monitor the reaction completion using a Kaiser test.[9]
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Cleavage and Deprotection:
-
After synthesis completion, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition of the cleavage mixture may need to be optimized to minimize side reactions.[7]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).
-
Column and Mobile Phases:
-
Gradient Elution:
-
Equilibrate the column with the starting mobile phase composition.
-
Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5% to 65% B over 60 minutes.[9]
-
-
Fraction Collection and Analysis:
Visualizations
Caption: General workflow for this compound peptide synthesis and purification.
Caption: Troubleshooting decision tree for low purity this compound peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stability of Cys-Pro Dipeptides in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cys-Pro (Cysteine-Proline) dipeptides in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound dipeptides in an aqueous solution?
A1: this compound dipeptides are susceptible to several chemical degradation pathways, primarily involving the cysteine residue. The most common pathways are:
-
Oxidation: The thiol group (-SH) of the cysteine residue is highly susceptible to oxidation. This can lead to the formation of a disulfide bond between two dipeptide molecules, resulting in a dimer. Further oxidation can produce sulfenic, sulfinic, and sulfonic acid derivatives.[1] This process is often accelerated at higher pH and in the presence of atmospheric oxygen.
-
β-Elimination: Under certain conditions, particularly alkaline pH, the cysteine residue can undergo β-elimination.[1] This reaction can lead to the formation of dehydroalanine (B155165) and subsequent cleavage of the peptide backbone.
-
Hydrolysis: Like all peptides, the amide bond between cysteine and proline can be hydrolyzed. This reaction is typically slow but can be catalyzed by acidic or basic conditions and elevated temperatures.[1] The Asp-Pro bond is particularly known to be vulnerable to hydrolysis.[1]
Q2: How does pH affect the stability of this compound dipeptides?
A2: pH is a critical factor influencing the stability of this compound dipeptides.[2][3][4]
-
Alkaline pH (pH > 8): Significantly increases the rate of both oxidation and β-elimination.[1] The deprotonation of the thiol group on cysteine makes it more reactive and prone to forming disulfide bonds.
-
Acidic pH (pH < 6): Can accelerate the hydrolysis of the peptide bond, although this is generally a slower process compared to oxidation at alkaline pH.
-
Neutral pH (pH 6-8): Generally offers the best compromise for stability, though oxidation can still occur.[5] Optimizing the pH within this range is a common strategy to enhance peptide stability in formulations.[2][6]
Q3: What role does temperature play in the degradation of these dipeptides?
A3: Elevated temperatures accelerate most chemical degradation reactions, including hydrolysis, oxidation, and β-elimination.[1][3] For long-term storage, it is recommended to keep this compound dipeptide solutions frozen at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles, which can also promote degradation.[5]
Q4: Can this compound dipeptides form aggregates in solution?
A4: Yes, aggregation is a potential issue.[3] The primary mechanism for this compound dipeptide aggregation is the formation of intermolecular disulfide bonds, leading to dimers and larger oligomers.[3] Hydrophobic interactions can also contribute to the self-association of peptide molecules, especially at high concentrations.[2] Factors such as pH, temperature, and ionic strength can influence the tendency to aggregate.[2]
Troubleshooting Guides
Problem 1: I'm observing a rapid loss of my this compound dipeptide in solution, confirmed by HPLC.
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidation | 1. Prepare solutions using deoxygenated buffers (e.g., by sparging with nitrogen or argon).2. Add an antioxidant like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the solution.3. Store aliquots under an inert atmosphere (e.g., nitrogen). | The thiol group of cysteine is readily oxidized by dissolved oxygen. Excluding air and using reducing agents can prevent disulfide bond formation. |
| Incorrect pH | 1. Measure the pH of your solution.2. Adjust the pH to a range of 6.0-7.5 for optimal stability.[5]3. Use a stable buffer system appropriate for your target pH. | High pH (>8) significantly accelerates oxidation and β-elimination.[1] |
| Contamination | 1. Ensure all glassware is thoroughly cleaned.2. Use high-purity solvents and reagents.3. Filter the solution through a 0.22 µm filter to remove microbial contaminants that could secrete proteases. | Metal ions or microbial enzymes can catalyze peptide degradation. |
Problem 2: My solution has become cloudy or has formed a precipitate.
| Potential Cause | Troubleshooting Step | Explanation |
| Aggregation/Precipitation | 1. Centrifuge the sample and analyze both the supernatant and the resuspended pellet by HPLC to confirm aggregation.2. Lower the peptide concentration.3. Modify the buffer by adjusting ionic strength or adding solubility-enhancing excipients (e.g., a small percentage of organic solvent like acetonitrile (B52724) if compatible with your experiment). | High concentrations can promote self-association and aggregation.[3] Changes in solution conditions can sometimes improve solubility. |
| Oxidation-Induced Dimerization | 1. Add a reducing agent like DTT or TCEP and see if the precipitate dissolves.2. Analyze the sample using mass spectrometry to confirm the presence of dimers. | The formation of intermolecular disulfide bonds can lead to larger, less soluble species that precipitate out of solution.[3] |
Problem 3: Mass spectrometry analysis shows unexpected masses.
| Potential Cause | Troubleshooting Step | Explanation |
| Dimer Formation | 1. Look for a mass corresponding to (2 * M) - 2, where M is the monomer mass.2. Treat the sample with DTT and re-run the analysis to see if the dimer peak disappears and the monomer peak increases. | This is the classic signature of a disulfide-linked dimer. |
| Oxidation Products | 1. Look for masses corresponding to M+16 (sulfenic acid), M+32 (sulfinic acid), or M+48 (sulfonic acid).2. Use HPLC-MS to separate and identify these different species.[7] | These masses indicate progressive oxidation of the cysteine thiol group. |
| Hydrolysis | 1. Look for masses corresponding to the individual cysteine and proline amino acids. | This indicates the cleavage of the peptide bond. |
Quantitative Data Summary
The stability of dipeptides is highly sequence and condition-dependent. The following table provides illustrative data on the half-life (t½) of a model this compound dipeptide under various stress conditions.
Table 1: Illustrative Half-Life of this compound Dipeptide Under Different Conditions
| Condition | pH | Temperature (°C) | Buffer System | Half-Life (t½) in hours | Primary Degradation Product |
| A | 5.0 | 40 | 100 mM Acetate | ~120 | Hydrolysis Products |
| B | 7.4 | 40 | 100 mM Phosphate | ~48 | Dimer (Oxidation) |
| C | 9.0 | 40 | 100 mM Borate | ~8 | Dimer, β-Elimination Products |
| D | 7.4 | 25 | 100 mM Phosphate | ~150 | Dimer (Oxidation) |
| E | 7.4 (N₂ Sparged) | 40 | 100 mM Phosphate | ~96 | Dimer (Reduced Rate) |
Note: This data is for illustrative purposes to demonstrate trends.
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Stability Assessment
This protocol outlines a general method for monitoring the degradation of this compound dipeptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8][9]
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
-
Sample Preparation and Analysis:
-
Prepare a stock solution of the this compound dipeptide in the desired buffer.
-
Incubate the solution under the desired test conditions (e.g., specific pH, temperature).
-
At specified time points (t=0, 2, 4, 8, 24 hrs, etc.), withdraw an aliquot.
-
Quench any reaction by diluting the aliquot in Mobile Phase A and storing it at 4°C or freezing immediately.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound dipeptide.
-
Calculate the peak area at each time point.
-
Plot the natural logarithm of the percentage of remaining peptide against time. The slope of this line can be used to determine the degradation rate constant and the half-life (t½ = 0.693 / rate constant).
-
Visualizations
Caption: Primary degradation pathways for this compound dipeptides in solution.
Caption: A typical experimental workflow for assessing peptide stability.
Caption: A decision tree for troubleshooting unexpected analytical results.
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Cys-Pro Conundrum: A Comparative Guide to Peptide Structure Validation
For researchers, scientists, and drug development professionals navigating the intricate world of peptide therapeutics, validating the three-dimensional structure of peptides containing the Cys-Pro motif presents a significant challenge. The inherent conformational heterogeneity of the this compound peptide bond, which can exist in both cis and trans isomeric states, necessitates robust analytical techniques for accurate structural elucidation. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural validation of this compound containing peptides, supported by experimental data and detailed protocols.
Two-dimensional NMR spectroscopy stands as a cornerstone for determining the solution-state structure and dynamics of peptides.[1] Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful in distinguishing between the cis and trans conformations of the Xaa-Proline bond and providing distance restraints for 3D structure calculations.[2][3]
The Power of 2D NMR in this compound Peptide Analysis
At the heart of 2D NMR's utility is its ability to probe the spatial proximity of protons within a molecule. The intensity of cross-peaks in NOESY and ROESY spectra is inversely proportional to the sixth power of the distance between two protons, providing crucial information for defining the peptide's conformation.[4] For the this compound motif, characteristic NOE or ROE cross-peaks allow for the unambiguous assignment of the cis or trans isomer. Specifically, a strong NOE/ROE between the α-proton of the Cysteine residue and the δ-protons of the Proline residue is indicative of a trans conformation, while a strong correlation between the α-protons of both Cysteine and Proline suggests a cis conformation.
Quantitative Analysis of Isomer Populations
Beyond qualitative identification, 2D NMR allows for the quantification of the relative populations of the cis and trans isomers by integrating the volumes of their respective cross-peaks.[5] This quantitative data is invaluable for understanding the conformational landscape of the peptide in solution.
A Comparative Look: 2D NMR vs. Alternative Methods
While 2D NMR is a powerful tool, a multi-faceted approach employing complementary techniques can provide a more comprehensive structural validation. Here, we compare 2D NMR with X-ray Crystallography, Ion Mobility Mass Spectrometry, Circular Dichroism, and Computational Modeling.
| Technique | Information Provided | Advantages | Limitations | Quantitative Data Example |
| 2D NMR (NOESY/ROESY) | 3D structure in solution, cis/trans isomer identification and quantification, dynamics. | Provides information in a near-physiological state, can characterize dynamic regions. | Requires soluble, non-aggregating samples in relatively high concentrations; structure calculation can be complex. | For the tripeptide Ac-Pro-Gly-Pro-OH, the trans-trans isomer is the most dominant (41%) in aqueous solution, followed by trans-cis (26%), cis-trans (20%), and cis-cis (13%).[2] |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Can provide atomic-level detail. | Requires well-ordered crystals, which can be difficult to obtain for flexible peptides; the crystal structure may not represent the solution conformation. | Crystal structure of (Pro-Pro-Gly)10 determined to 1.7 Å resolution.[5] |
| Ion Mobility Mass Spectrometry (IM-MS) | Information on the size, shape, and charge of ions in the gas phase; can separate conformers. | High sensitivity, requires small sample amounts, can analyze complex mixtures. | Gas-phase conformations may not reflect the solution state; interpretation of collision cross-section data can be complex. | Quadruply-protonated peptide ions can exhibit multiple conformers with distinct collision cross-section (CCS) values of 492, 506, and 534 Ų.[6] |
| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). | Rapid, requires low sample concentration, provides a global view of the secondary structure. | Provides low-resolution structural information; does not give residue-specific details.[7][8] | Estimation of helical content can be compared between different solvent conditions.[9] |
| Computational Modeling (e.g., AlphaFold2) | Predicted 3D structure(s). | Can provide structural insights when experimental methods are not feasible; can generate ensembles of conformations. | Accuracy can be lower for small, flexible peptides and side-chain conformations; predictions require experimental validation.[10][11] | Can predict the propensity for cis-proline formation.[12] |
Experimental Protocols
To facilitate the application of these techniques, detailed experimental protocols are provided below.
2D NMR (NOESY) Spectroscopy
A typical workflow for a 2D NOESY experiment to determine this compound peptide structure involves several key steps.
Experimental Details:
-
Sample Preparation: Dissolve the this compound containing peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) containing a suitable buffer.[13]
-
1D ¹H Spectrum: Acquire a standard 1D proton NMR spectrum to check sample purity and to determine the spectral width for the 2D experiments.[14]
-
2D NOESY Acquisition: Set up a phase-sensitive 2D NOESY experiment. The mixing time (d8) is a crucial parameter and should be optimized based on the molecular weight of the peptide; for small peptides, a mixing time of 400-500 ms (B15284909) is a good starting point.[4][14]
-
Data Processing: Process the acquired free induction decay (FID) data using appropriate window functions, followed by Fourier transformation, phasing, and baseline correction.[14]
-
Resonance Assignment: Assign the proton chemical shifts using a combination of 2D TOCSY and NOESY spectra.
-
NOE Analysis: Identify and integrate the volumes of the NOE cross-peaks. The volumes are then calibrated to obtain upper distance limits between protons.[15]
-
Structure Calculation: Use the distance restraints, along with any dihedral angle restraints obtained from coupling constants, to calculate an ensemble of 3D structures using molecular dynamics or distance geometry-based software.[16]
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots, RMSD, and agreement with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.
Experimental Details:
-
Sample Preparation: Prepare a peptide solution of approximately 100 µM in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer at pH 7).[17] The sample must be pure and free of aggregates.[7]
-
Blank Spectrum: Record a CD spectrum of the buffer alone in a quartz cuvette (e.g., 1 mm path length) over the wavelength range of 195-260 nm.[17]
-
Sample Spectrum: Record the CD spectrum of the peptide solution using the same instrument parameters.[17]
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the CD spectrum of the peptide.[17]
-
Data Analysis: Convert the observed ellipticity (in millidegrees) to mean residue ellipticity. The resulting spectrum can then be analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[18]
Ion Mobility Mass Spectrometry (IM-MS)
IM-MS provides information about the shape and size of peptide ions in the gas phase.
Experimental Details:
-
Sample Preparation: Prepare a solution of the peptide at a concentration of 1-20 µM in a volatile buffer such as ammonium acetate (B1210297) (e.g., 50 mM, pH 6.8).[19]
-
Instrument Setup: Set the mass spectrometer to ion mobility mode. Optimize parameters such as capillary voltage, cone voltage, and the pressures of the trapping and mobility cell gases.[19]
-
Data Acquisition: Introduce the sample into the instrument via nano-electrospray ionization. The ions are then guided into the ion mobility cell where they are separated based on their size and shape as they drift through a neutral gas under the influence of a weak electric field.[20]
-
Mass Analysis: Following mobility separation, the ions enter the mass analyzer (e.g., time-of-flight) for m/z detection.
-
Data Analysis: The data is typically visualized as a 2D plot of drift time versus m/z. Different spots at the same m/z but with different drift times correspond to different conformers. The drift times can be calibrated using known standards to determine the collision cross-section (CCS) of each conformer, which is a measure of its size and shape in the gas phase.[21]
Conclusion
The structural validation of this compound containing peptides is a multifaceted challenge that benefits from an integrated analytical approach. While 2D NMR spectroscopy remains the gold standard for determining solution-state conformations and quantifying cis/trans isomerism, complementary techniques provide valuable orthogonal data. X-ray crystallography can offer unparalleled atomic resolution in the solid state, ion mobility mass spectrometry provides insights into the gas-phase conformational landscape with high sensitivity, circular dichroism offers a rapid assessment of secondary structure, and computational modeling can guide experimental design and interpretation. By judiciously combining these methods, researchers can build a comprehensive and robust structural model of this compound peptides, a critical step in the development of novel and effective peptide-based therapeutics.
References
- 1. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive peptide ion structure studies using ion mobility techniques: Part 1. An advanced protocol for molecular dynamics simulations and collision cross section calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput prediction of peptide structural conformations with AlphaFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring AlphaFold2′s Performance on Predicting Amino Acid Side-Chain Conformations and Its Utility in Crystal Structure Determination of B318L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 14. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 15. youtube.com [youtube.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. moodle2.units.it [moodle2.units.it]
- 19. T-wave Ion Mobility-mass Spectrometry: Basic Experimental Procedures for Protein Complex Analysis [jove.com]
- 20. Ion mobility–mass spectrometry for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Functional Assays for Cys-Pro Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Cysteine-Proline (Cys-Pro) containing peptides represent a unique class of molecules with significant therapeutic potential. The inherent conformational constraint imposed by the proline residue, often resulting in a cyclic or rigid structure, can lead to enhanced binding affinity, selectivity, and stability compared to their linear counterparts.[1] The presence of a cysteine residue provides a reactive thiol group, crucial for forming disulfide bonds or for site-specific conjugation and modification.[2] This guide provides a comparative overview of key functional assays essential for characterizing these peptides, from initial binding validation to cellular activity and stability profiling.
Part 1: Target Binding and Affinity Assays
The foundational step in characterizing a this compound peptide is to quantify its interaction with the intended biological target. These assays determine binding kinetics (on/off rates) and affinity (K_d), providing a primary measure of potency.
Comparison of Binding Assays
| Assay Technique | Principle | Information Obtained | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as the peptide (analyte) flows over the immobilized target (ligand).[3] | K_on, K_off, K_d | Medium | Real-time, label-free, provides kinetic data.[4] | Requires protein immobilization which can affect activity; can be expensive. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the peptide and its target in solution.[3] | K_d, ΔH, ΔS, Stoichiometry (n) | Low | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure sample; low throughput.[5] |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate (and thus polarization of emitted light) of a fluorescently labeled peptide upon binding to a larger protein target.[3] | K_d, IC₅₀ | High | Solution-based, high throughput, relatively simple setup. | Requires fluorescent labeling of the peptide; potential for interference from library compounds. |
| Microscale Thermophoresis (MST) | Measures the change in movement of molecules along a microscopic temperature gradient, which is altered upon binding.[3] | K_d | High | Low sample consumption, solution-based, wide affinity range.[6] | Requires fluorescent labeling of one binding partner. |
| Pull-Down Assay / Co-IP | Uses a "bait" peptide (often biotinylated) immobilized on a resin to capture its binding partners ("prey") from a complex mixture like a cell lysate.[7] | Qualitative or Semi-Quantitative Binding | Low-Medium | Identifies novel interaction partners in a biological context.[7] | Prone to false positives; generally not quantitative. |
Featured Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for determining the binding kinetics of a this compound peptide to a target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+).
-
Target protein and this compound peptide of interest.
Procedure:
-
Chip Preparation & Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (ligand) diluted in immobilization buffer to the desired density.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
-
Analyte Binding:
-
Prepare a dilution series of the this compound peptide (analyte) in running buffer. A typical concentration range might be 0.1 nM to 1 µM.
-
Inject each concentration of the peptide over the ligand-immobilized and reference flow cells for a set association time, followed by a dissociation phase with running buffer.
-
Between injections, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., Glycine-HCl, pH 2.0) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d).[3]
-
Part 2: Cell-Based Functional Assays
After confirming target binding, the next critical step is to assess the peptide's activity in a relevant biological context. Cell-based assays measure the physiological response triggered by the peptide-target interaction.[8]
Comparison of Cell-Based Assays
| Assay Technique | Principle | Information Obtained | Throughput | Pros | Cons |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., Luciferase, GFP) whose expression is controlled by a promoter that is responsive to the signaling pathway of interest.[9] | EC₅₀, IC₅₀, Agonist/Antagonist activity | High | Highly sensitive, directly measures pathway activation/inhibition. | Requires genetic modification of cell lines; indirect measure of the primary target. |
| Cell Viability / Cytotoxicity Assay | Measures cellular health or death in response to the peptide. Common readouts include metabolic activity (MTT), membrane integrity (LDH), or ATP levels.[10] | CC₅₀ (Cytotoxic Concentration) | High | Simple, fast, important for assessing therapeutic window and toxicity. | Provides no information on the mechanism of action. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., protein localization, morphology, proliferation) in response to treatment.[9] | Phenotypic changes, target engagement | Medium-High | Provides multiparametric, mechanistic insights in a native cellular context. | Complex data analysis; higher cost and setup time. |
| Caco-2 Permeability Assay | Uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess the rate of peptide transport from the apical to basolateral side.[11] | Apparent Permeability Coefficient (P_app) | Medium | In vitro model for predicting oral bioavailability. | Results may not always correlate with in vivo outcomes. |
Featured Experimental Protocol: Luciferase Reporter Gene Assay
This protocol describes how to measure the inhibition of a signaling pathway by a this compound peptide.
Materials:
-
Host cell line stably transfected with the target receptor and a pathway-responsive luciferase reporter construct.
-
Cell culture medium, serum, and antibiotics.
-
White, opaque 96-well cell culture plates.
-
This compound peptide and a known agonist for the pathway.
-
Luciferase assay reagent (containing substrate, e.g., luciferin).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate overnight to allow attachment.
-
-
Peptide Treatment:
-
Prepare a serial dilution of the this compound peptide (antagonist).
-
Pre-incubate the cells with the peptide dilutions for 1-2 hours.
-
Add the pathway agonist at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).
-
Include control wells: cells only, cells + agonist (max signal), and cells + vehicle (baseline).
-
-
Incubation and Lysis:
-
Incubate the plate for a duration appropriate for the signaling pathway (e.g., 6-24 hours).
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well, which lyses the cells and provides the substrate for the reaction.
-
-
Signal Detection:
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the normalized luminescence against the logarithm of the peptide concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Stability and Degradation Assays
A peptide's therapeutic potential is heavily dependent on its stability in biological fluids. Peptides, particularly linear ones, are susceptible to rapid degradation by proteases. The constrained structure of many this compound peptides can enhance stability, but this must be experimentally verified.[1][12]
Comparison of Stability Assays
| Assay Technique | Principle | Information Obtained | Throughput | Pros | Cons |
| Plasma/Serum Stability Assay | The peptide is incubated in plasma or serum for various time points. The remaining intact peptide is quantified, typically by LC-MS.[12] | Half-life (t₁/₂) | Medium | Provides a direct and physiologically relevant measure of stability. | Plasma matrix can be complex; requires sensitive analytical methods. |
| Protease Degradation Assay | The peptide is incubated with specific proteases (e.g., trypsin, chymotrypsin) and the degradation is monitored over time by HPLC or LC-MS. | Degradation rate, cleavage sites | Medium | Helps identify specific enzymatic liabilities and informs rational design for improved stability. | May not fully represent the complexity of in vivo degradation. |
Featured Experimental Protocol: Plasma Stability Assay
Materials:
-
Human or animal plasma, anticoagulated (e.g., with K₂EDTA).
-
This compound peptide stock solution.
-
Incubator or water bath at 37°C.
-
Quenching/precipitation solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid).
-
Centrifuge.
-
LC-MS system for analysis.
Procedure:
-
Incubation:
-
Pre-warm plasma aliquots to 37°C.
-
Spike the this compound peptide into the plasma at a final concentration of ~1-5 µM.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the aliquot to 3-4 volumes of ice-cold acetonitrile solution to stop enzymatic reactions and precipitate plasma proteins.[12]
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to separate the intact peptide from any metabolites or degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide versus time.
-
Fit the data to a first-order decay model to calculate the peptide's half-life (t₁/₂) in plasma.
-
Part 4: Visualized Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams outline a typical signaling pathway and common experimental workflows.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) assay.
Caption: Workflow for a typical cell-based reporter gene assay.
References
- 1. biomolther.org [biomolther.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 4. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 5. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Drug Discovery Services [conceptlifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Peptide Cyclization: Cys-Pro Strategies vs. Conventional Methods
For researchers, scientists, and drug development professionals, the cyclization of peptides is a critical tool for enhancing therapeutic properties such as stability, binding affinity, and cell permeability. This guide provides an objective comparison of two emerging cyclization strategies involving cysteine and proline residues—Proline-to-Cysteine (PTC) and Cysteinyl Prolyl Ester (CPE)-mediated cyclization—against established methods like lactam and disulfide bridge formation.
This document delves into the mechanisms, quantitative performance, and experimental protocols of these techniques, offering a comprehensive resource for selecting the optimal cyclization strategy for your research needs.
At a Glance: Comparing Cyclization Chemistries
The choice of cyclization strategy depends on several factors, including the desired linkage type (head-to-tail, side-chain-to-side-chain), the peptide sequence, and the intended application. The following table summarizes the key characteristics of the methods discussed in this guide.
| Cyclization Method | Linkage Type | Key Reactants/Moieties | Typical Yields | Key Advantages | Key Disadvantages |
| Proline-to-Cysteine (PTC) Cyclization | Side-Chain-to-Side-Chain | N-terminal Proline, C-terminal Cysteine, bis-electrophilic linker (e.g., α,α'-dibromo-m-xylene) | High | Forms a stable tertiary amine in the backbone; compatible with on-resin synthesis.[1] | Requires specific N- and C-terminal residues; introduces a synthetic linker. |
| Cysteinyl Prolyl Ester (CPE) Cyclization | Head-to-Tail | C-terminal Cysteinyl Prolyl Ester, N-terminal Cysteine | Moderate to High[2] | In situ generation of thioester avoids handling of unstable intermediates; proceeds via Native Chemical Ligation (NCL).[2] | Requires specific C- and N-terminal residues; can lead to dimer formation.[2] |
| Lactam Bridge | Side-Chain-to-Side-Chain or Head-to-Tail | Carboxylic acid (Asp/Glu) and Amine (Lys/Orn) side chains, or N- and C-termini | Variable (can be high) | Forms a stable amide bond; mimics a natural peptide bond. | Can be challenging for small rings due to strain; may require orthogonal protecting groups.[3] |
| Disulfide Bridge | Side-Chain-to-Side-Chain | Two Cysteine residues | Generally High | Mimics natural disulfide bonds found in many proteins; mild reaction conditions.[4] | Unstable in reducing environments (e.g., intracellularly); potential for scrambled disulfide formation.[4][5] |
| Click Chemistry (CuAAC) | Side-Chain-to-Side-Chain | Azide and Alkyne functionalized amino acids | High to Quantitative | High efficiency and orthogonality; forms a stable triazole linkage.[5] | Requires incorporation of non-natural amino acids; potential for copper cytotoxicity. |
In-Depth Analysis of Cyclization Methods
Proline-to-Cysteine (PTC) Cyclization: A Robust Side-Chain Strategy
PTC cyclization is a powerful method for creating side-chain-to-side-chain cyclic peptides. This technique involves the reaction of a linear peptide containing an N-terminal proline and a C-terminal cysteine with a bis-electrophilic linker, such as α,α'-dibromo-m-xylene. The reaction results in the formation of a stable macrocycle with a tertiary amine integrated into the peptide backbone.[1]
Mechanism: The reaction proceeds through a bis-alkylation mechanism. The thiol group of the C-terminal cysteine and the secondary amine of the N-terminal proline act as nucleophiles, attacking the electrophilic sites on the linker to form the cyclic product.[6]
Performance: PTC cyclization is reported to be a robust and high-yielding reaction.[6] It can be performed both in solution and on-resin, making it compatible with solid-phase peptide synthesis (SPPS) workflows.[1]
Cysteinyl Prolyl Ester (CPE)-Mediated Cyclization: A Head-to-Tail Approach via Native Chemical Ligation
CPE-mediated cyclization is an elegant strategy for achieving head-to-tail cyclization. This method utilizes a C-terminal cysteinyl prolyl ester (CPE) moiety, which undergoes an intramolecular N-S acyl shift to generate a peptide thioester in situ. This reactive intermediate then undergoes native chemical ligation (NCL) with an N-terminal cysteine residue to form the desired cyclic peptide.[2][7]
Mechanism: The process is initiated by the intramolecular rearrangement of the CPE to form a diketopiperazine and a C-terminal thioester. This is followed by the standard NCL mechanism, where the N-terminal cysteine of the same or another peptide molecule attacks the thioester, leading to a transthioesterification followed by an S-N acyl shift to form a stable amide bond.[2][8][9]
Performance: This method can efficiently produce cyclic peptides, and the one-pot nature of the reaction avoids the isolation of potentially unstable thioester intermediates.[8] However, the formation of cyclic dimers and trimers can be a competing side reaction.[2]
Experimental Protocols
Protocol 1: Proline-to-Cysteine (PTC) Cyclization (On-Resin)
This protocol describes the on-resin cyclization of a peptide with an N-terminal proline and a C-terminal cysteine using α,α'-dibromo-m-xylene.
-
Peptide Synthesis: The linear peptide is synthesized on a solid support using standard Fmoc-based SPPS. The N-terminal proline and C-terminal cysteine should be incorporated with their side-chains unprotected (or deprotected selectively on-resin).
-
Resin Swelling: The peptidyl-resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Cyclization Reaction: A solution of α,α'-dibromo-m-xylene (e.g., 5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (e.g., 10 equivalents) in DMF is added to the resin.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature with gentle agitation. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After completion of the reaction, the resin is thoroughly washed with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cysteinyl Prolyl Ester (CPE)-Mediated Cyclization
This protocol outlines the head-to-tail cyclization of a peptide with an N-terminal cysteine and a C-terminal CPE.
-
Peptide Synthesis: The linear peptide precursor is synthesized via standard Fmoc-SPPS. The C-terminal amino acid is coupled to a CPE-functionalized resin. The N-terminal amino acid is cysteine.
-
Cleavage from Resin: The linear peptide is cleaved from the resin with full side-chain deprotection using a standard cleavage cocktail.
-
Purification of Linear Peptide: The crude linear peptide is purified by RP-HPLC.
-
Cyclization Reaction: The purified linear peptide is dissolved in a ligation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) at a low concentration (e.g., 1-5 mM) to favor intramolecular cyclization over intermolecular dimerization. The reaction mixture is typically degassed and may contain a reducing agent like TCEP to ensure the cysteine thiol is in its free form.
-
Reaction Monitoring: The cyclization is monitored by RP-HPLC by observing the conversion of the linear peptide peak to the cyclic peptide peak.
-
Purification: Upon completion, the cyclic peptide is purified from any remaining linear peptide or oligomers by RP-HPLC.
Visualizing Cyclization Workflows
The following diagrams illustrate the general workflows for PTC and CPE-mediated peptide cyclization.
Caption: Workflow for Proline-to-Cysteine (PTC) peptide cyclization.
Caption: Workflow for CPE-mediated peptide cyclization.
Conclusion
The selection of a peptide cyclization strategy is a critical decision in the design of peptide-based therapeutics. While traditional methods like lactam and disulfide bridge formation are well-established, newer techniques such as PTC and CPE-mediated cyclization offer unique advantages for specific applications. PTC cyclization provides a robust method for creating side-chain-to-side-chain macrocycles with a novel backbone modification, while CPE-mediated cyclization presents an efficient route to head-to-tail cyclic peptides via an in situ thioesterification-NCL cascade. By understanding the comparative performance and experimental considerations of these methods, researchers can make informed choices to accelerate the development of next-generation cyclic peptide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of a cysteinyl prolyl ester (CPE) autoactivating unit in peptide ligation reactions | CiNii Research [cir.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Cys-Pro and Pro-Cys Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric dipeptides: Cysteine-Proline (Cys-Pro) and Proline-Cysteine (Pro-Cys). By examining their differential performance in key biological assays and elucidating the structural basis for their activities, this document aims to inform research and development efforts in therapeutics and functional foods.
Executive Summary
The spatial arrangement of amino acids within a peptide sequence profoundly influences its biological function. In the case of the dipeptides this compound and Pro-Cys, the position of the nucleophilic cysteine and the conformationally rigid proline dictates their respective potencies as an antioxidant and as an inhibitor of Angiotensin-Converting Enzyme (ACE). Quantitative Structure-Activity Relationship (QSAR) studies and extensive research on bioactive peptides suggest that This compound is likely a more potent antioxidant , while Pro-Cys is predicted to be a more effective ACE inhibitor . This guide will delve into the experimental evidence and theoretical basis for these differences.
Data Presentation: A Comparative Overview
| Biological Activity | Dipeptide | Predicted Potency | Rationale |
| Antioxidant Activity | This compound | Higher | The N-terminal position of cysteine allows for more effective donation of a hydrogen atom from its sulfhydryl group to scavenge free radicals.[1][2] |
| Pro-Cys | Lower | The C-terminal cysteine's sulfhydryl group may have reduced accessibility for radical scavenging compared to an N-terminal cysteine. | |
| ACE Inhibitory Activity | This compound | Lower | The presence of a C-terminal proline is a well-established feature of potent ACE inhibitors, contributing to strong binding at the enzyme's active site. |
| Pro-Cys | Higher | The C-terminal proline in Pro-Cys is expected to confer greater ACE inhibitory activity.[3][4][5] |
In-Depth Analysis of Biological Activities
Antioxidant Properties: The N-Terminal Cysteine Advantage
The antioxidant capacity of cysteine-containing peptides is primarily attributed to the thiol group (-SH) of the cysteine residue, which can donate a hydrogen atom to neutralize free radicals. Quantitative Structure-Activity Relationship (QSAR) analyses of cysteine-containing dipeptides have indicated that the position of the cysteine residue is a critical determinant of antioxidant activity.
A recent QSAR study demonstrated that for the majority of dipeptides, antioxidant activity is enhanced when cysteine is located at the N-terminal position.[1][2] This suggests that this compound would exhibit superior radical scavenging capabilities compared to Pro-Cys. The increased activity of N-terminal cysteine is likely due to the higher accessibility of the thiol group, allowing for more efficient interaction with and quenching of reactive oxygen species (ROS).
Signaling Pathway: Direct Radical Scavenging
The primary antioxidant mechanism for this compound is direct radical scavenging. The sulfhydryl group of cysteine donates a hydrogen atom to a free radical (R•), neutralizing it and forming a thiyl radical (Cys-S•), which is relatively stable and can be regenerated back to its thiol form by other cellular antioxidants like glutathione.
Figure 1. Antioxidant mechanism of this compound via hydrogen atom donation.
ACE Inhibition: The C-Terminal Proline Anchor
Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major therapeutic strategy for hypertension. The structure-activity relationships of ACE inhibitory peptides have been extensively studied, revealing a strong preference for peptides with a proline residue at the C-terminus.[3][4][5]
Signaling Pathway: Competitive Inhibition of ACE
Pro-Cys likely acts as a competitive inhibitor of ACE. It binds to the active site of the enzyme, preventing the substrate, angiotensin I, from binding and being converted to angiotensin II. This leads to a reduction in vasoconstriction and an overall lowering of blood pressure.
Figure 2. Competitive inhibition of ACE by Pro-Cys.
Experimental Protocols
Detailed methodologies for assessing the antioxidant and ACE inhibitory activities of this compound and Pro-Cys are provided below. These protocols are based on standard assays used in the field.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test dipeptides (this compound and Pro-Cys) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a series of concentrations for each dipeptide and the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the dipeptide solutions or control to the respective wells.
-
For the blank, add 100 µL of the solvent used for the peptides.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the dipeptide concentration.
ACE Inhibitory Activity Assay
This assay measures the inhibition of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Test dipeptides (this compound and Pro-Cys)
-
Positive control (e.g., Captopril)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in borate buffer to a final concentration of a specified activity (e.g., 2 mU/mL).
-
Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
-
Sample Preparation: Prepare a series of concentrations for each dipeptide and the positive control.
-
Assay:
-
Pre-incubate 50 µL of each dipeptide solution or control with 50 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction:
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 15 seconds, and centrifuge to separate the layers.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent in a vacuum concentrator or by heating.
-
-
Measurement:
-
Re-dissolve the dried hippuric acid (the product of the reaction) in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with no inhibitor) and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value (the concentration of the dipeptide required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the dipeptide concentration.
Figure 3. General experimental workflow for comparing the biological activities.
Conclusion
The available evidence strongly suggests a functional divergence between this compound and Pro-Cys dipeptides based on the positioning of their constituent amino acids. This compound is poised to be a more effective antioxidant due to the favorable N-terminal placement of its reactive cysteine. Conversely, Pro-Cys is predicted to exhibit superior ACE inhibitory activity, a characteristic attributed to its C-terminal proline residue, which is a known feature of potent ACE inhibitors.
For researchers and drug development professionals, these findings highlight the critical importance of peptide sequence in determining biological function. Further in-vitro and in-vivo studies are warranted to confirm these predicted activities and to explore the full therapeutic potential of these and other structurally related dipeptides. The experimental protocols provided herein offer a standardized approach for such investigations.
References
- 1. Identification, structural characterization, and molecular dynamic simulation of ACE inhibitory peptides in whey hydrolysates from Chinese Rushan cheese by-product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 5. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cys-Pro Analogs as Cysteine Protease Inhibitors
This guide offers an objective comparison of Cysteine-Proline (Cys-Pro) analogs, focusing on their structure-activity relationships (SAR) as inhibitors of cysteine proteases. The information is tailored for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.
Introduction to this compound Analogs in Drug Discovery
The this compound dipeptide motif serves as a valuable scaffold in medicinal chemistry, particularly for developing enzyme inhibitors. The unique structural properties of this motif—the nucleophilic thiol group of cysteine and the conformationally rigid pyrrolidine (B122466) ring of proline—make it an attractive starting point for designing targeted inhibitors. The cysteine residue, especially its thiol group, is often crucial for covalent or non-covalent interactions with the active site of target enzymes, such as cysteine proteases.[1][2] Understanding the structure-activity relationship is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of these analogs.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound analogs is highly dependent on their structural modifications. The following table summarizes the activity of a series of analogs against a representative cysteine protease, Cathepsin S. The data, compiled from hypothetical studies for illustrative purposes, demonstrates key SAR trends.
| Analog ID | Structural Modification | Modification Site | Inhibitory Potency (IC₅₀, nM) |
| CP-01 | Unmodified L-Cys-L-Pro | Core Scaffold | 1250 |
| CP-02 | N-acetyl-L-Cys-L-Pro | N-Terminus | 780 |
| CP-03 | L-Cys-L-Pro-NH₂ | C-Terminus | 650 |
| CP-04 | N-acetyl-L-Cys-L-Pro-NH₂ | N- & C-Terminus | 320 |
| CP-05 | S-methyl-L-Cys-L-Pro | Cysteine Thiol | >20,000 (Inactive) |
| CP-06 | L-Cys-(4R)-hydroxyproline | Proline Ring | 410 |
| CP-07 | D-Cys-L-Pro | Stereochemistry | 5500 |
Analysis:
-
N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group (CP-02) or amidating the C-terminus (CP-03) independently improves potency, likely by preventing degradation by exopeptidases and forming additional hydrogen bonds in the enzyme's active site. Combining both modifications (CP-04) results in a synergistic enhancement of activity.
-
Importance of the Free Thiol: Alkylation of the cysteine thiol group (CP-05) completely abolishes inhibitory activity, highlighting its critical role in binding to the catalytic cysteine residue (e.g., Cys25) in the active site of the protease.
-
Proline Ring Substitution: Introducing a hydroxyl group on the proline ring (CP-06) enhances potency, suggesting that this modification can form favorable interactions with residues in a sub-pocket of the enzyme.
-
Stereochemistry: The stereochemistry of the cysteine residue is crucial. The D-Cys analog (CP-07) shows significantly reduced activity, indicating a strong stereospecific preference by the target enzyme.[3]
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound analogs against a cysteine protease.
Protocol: Fluorometric Cysteine Protease Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound analogs against a target cysteine protease (e.g., human Cathepsin S).
-
Materials:
-
Recombinant human Cathepsin S
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.
-
Fluorogenic Substrate: Z-Val-Val-Arg-AMC (Z-VVR-AMC).
-
Test Compounds: this compound analogs dissolved in DMSO.
-
96-well, black, flat-bottom microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Activate the recombinant enzyme by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
Prepare serial dilutions of the this compound analogs in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Add 50 µL of the enzyme solution (final concentration ~1 nM) to each well of the microplate.
-
Add 25 µL of the diluted this compound analog or vehicle (for control wells) to the corresponding wells.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (final concentration ~20 µM) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 20 minutes.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each analog concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC₅₀ value.
-
Visualized Workflows and Pathways
Visual diagrams help clarify the complex processes involved in SAR studies and the mechanism of action of the inhibitors.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Inhibition of a Cathepsin S-mediated signaling pathway by a this compound analog.
References
- 1. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative configuration of this compound ester peptides in thioester formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cys-Pro Pseudoproline Dipeptides versus Standard Dipeptides in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenges of aggregation, poor solubility, and low yields are persistent hurdles, particularly when dealing with "difficult sequences." Cys-Pro pseudoproline dipeptides have emerged as a powerful tool to overcome these obstacles. This guide provides an objective comparison of the performance of this compound pseudoproline dipeptides against standard dipeptides in solid-phase peptide synthesis (SPPS), supported by experimental principles and data.
The Challenge of "Difficult" Peptides
During SPPS, growing peptide chains can form secondary structures, such as β-sheets, leading to aggregation.[1][2] This aggregation hinders the efficiency of coupling and deprotection steps, resulting in lower yields and purity of the final peptide. Cysteine-containing peptides, in particular, can be challenging due to the reactivity of the thiol group and their propensity to be involved in aggregation-prone sequences.
The Pseudoproline Solution
This compound pseudoproline dipeptides are derivatives of cysteine where the side-chain thiol group is cyclized with the backbone amide nitrogen, forming a thiazolidine (B150603) ring.[3] This rigid, proline-like structure introduces a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[3][4] This temporary modification is fully reversible under standard cleavage conditions with trifluoroacetic acid (TFA), regenerating the native cysteine residue.[4]
The primary advantages of incorporating this compound pseudoproline dipeptides include:
-
Reduced Aggregation: The induced "kink" disrupts interchain hydrogen bonding, preventing the formation of β-sheets.[3]
-
Enhanced Solubility: By minimizing aggregation, the peptide chain remains better solvated in the synthesis solvent.[4]
-
Improved Yield and Purity: More efficient coupling and deprotection reactions lead to a higher yield of the target peptide with fewer deletion sequences.[4]
Performance Comparison: Quantitative Data
While direct head-to-head quantitative data for a single peptide synthesized with and without a this compound pseudoproline dipeptide is not extensively available in a single published source, the benefits can be illustrated through case studies of other "difficult" peptides where pseudoprolines (Ser/Thr-based) were employed. The principles of aggregation disruption and improved synthesis outcomes are directly applicable to this compound pseudoprolines.
For instance, in the synthesis of a challenging human growth hormone (hGH)-derived peptide, the use of a Ser-based pseudoproline resulted in a significant improvement in the purity of the crude product. A similar magnitude of improvement is anticipated with the use of this compound pseudoprolines in aggregation-prone cysteine-containing sequences.
Table 1: Comparison of Crude Peptide Purity in the Synthesis of a "Difficult" hGH-Derived Peptide
| Synthesis Strategy | Crude Purity (%) |
| Standard SPPS | 42% |
| SPPS with Pseudoproline | 70% |
Data adapted from a study on a Ser-based pseudoproline, illustrating the expected performance enhancement.
Another compelling example is the synthesis of human Amylin (a 37-residue peptide), which is notoriously prone to aggregation. Standard Fmoc SPPS methods yielded only trace amounts of the desired product. However, the incorporation of pseudoproline dipeptides enabled the successful synthesis with high yield and purity.[4]
Table 2: Synthesis Outcome for Human Amylin
| Synthesis Strategy | Outcome |
| Standard Fmoc SPPS | Traces of desired product |
| SPPS with Pseudoproline Dipeptides | High yield and purity |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Cysteine-Containing Peptide
This protocol outlines the synthesis of a model peptide with and without a this compound pseudoproline dipeptide.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Standard Synthesis: Couple the standard Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) followed by Fmoc-Cys(Trt)-OH in separate steps.
-
Pseudoproline Synthesis: Couple the pre-formed Fmoc-Ala-Cys(ψPro)-OH dipeptide in a single step.
-
Use a coupling reagent such as HBTU/HATU in DMF. The reaction is typically allowed to proceed for 1-2 hours.
-
Wash the resin with DMF.
4. Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the thiazolidine ring of the pseudoproline, to yield the native cysteine residue.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: HPLC Analysis of Crude Peptide Purity
1. System:
-
A reverse-phase HPLC (RP-HPLC) system with a C18 column.
2. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Gradient:
-
A linear gradient from 5% to 65% of mobile phase B over 30 minutes.
4. Detection:
-
UV absorbance at 214 nm and 280 nm.
5. Sample Preparation:
-
Dissolve the lyophilized crude peptide in mobile phase A and filter through a 0.22 µm filter before injection.
6. Data Analysis:
-
Integrate the peak areas of the chromatogram to determine the percentage purity of the target peptide.
Protocol 3: Quantitative Solubility Determination by UV-Vis Spectroscopy
1. Preparation of a Saturated Solution:
-
Add an excess amount of the lyophilized peptide to a known volume of a specific solvent (e.g., water, phosphate-buffered saline).
-
Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
2. Separation of Undissolved Peptide:
-
Centrifuge the suspension at high speed to pellet the undissolved peptide.
-
Carefully collect the supernatant.
3. UV-Vis Measurement:
-
Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (typically 280 nm for peptides containing Trp or Tyr, or 214 nm for the peptide bond). Use the solvent as a blank.
4. Calculation of Concentration:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dissolved peptide, where A is the absorbance, ε is the molar extinction coefficient of the peptide, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient can be estimated based on the amino acid composition.
Visualizing the Impact and Workflow
The following diagrams illustrate the structural difference between a standard dipeptide and a this compound pseudoproline dipeptide, and the comparative workflow of peptide synthesis.
Caption: Structural difference between a standard dipeptide and a this compound pseudoproline dipeptide.
Caption: Comparative workflow of standard vs. pseudoproline-assisted SPPS.
Conclusion
The incorporation of this compound pseudoproline dipeptides is a highly effective strategy for mitigating aggregation during the solid-phase synthesis of "difficult" cysteine-containing peptides. By introducing a temporary, conformation-disrupting "kink" in the peptide backbone, these specialized building blocks lead to significant improvements in synthesis efficiency, resulting in higher yields and purities of the final product. For researchers working on complex peptides for therapeutic, diagnostic, or fundamental research, this compound pseudoproline dipeptides represent a valuable tool to overcome common synthetic challenges.
References
- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
A Comparative Analysis of Cys-Pro and Other Turn-Inducing Dipeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural effects of dipeptides is critical for rational peptide and protein design. This guide provides a detailed comparative analysis of the Cys-Pro dipeptide and other prominent turn-inducing dipeptides, supported by experimental data and detailed methodologies.
The induction of turns in peptide and protein chains is a fundamental aspect of their three-dimensional structure and, consequently, their function. Dipeptides containing proline are well-known for their ability to promote these turns, primarily due to the conformational constraints imposed by proline's cyclic side chain. Among these, the this compound motif presents unique characteristics owing to the presence of a thiol group in the cysteine residue. This analysis delves into the conformational preferences of this compound in comparison to other X-Pro dipeptides, its role in biological signaling, and the experimental techniques used to characterize these structures.
Conformational Preferences: The Propensity for Turn Formation
The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The relative population of these isomers is a key determinant of the local peptide backbone structure and the propensity to form a β-turn. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to quantify the cis and trans populations in solution.
A systematic study by Reimer et al. (1998) on the pentapeptide series Ac-Ala-Xaa-Pro-Ala-Lys-NH2 provides valuable quantitative data on the influence of the amino acid preceding proline (Xaa) on the cis isomer population. These findings, determined by 1H-NMR spectroscopy, offer a basis for comparing the turn-inducing potential of various dipeptides.[1]
| Dipeptide (X-Pro) | % cis Isomer | Dipeptide (X-Pro) | % cis Isomer |
| This compound | 12.0 | Gly-Pro | 10.1 |
| Ala-Pro | 6.0 | Leu-Pro | 7.9 |
| Val-Pro | 6.0 | Ile-Pro | 6.0 |
| Phe-Pro | 14.7 | Tyr-Pro | 15.6 |
| Trp-Pro | 20.9 | Ser-Pro | 10.1 |
| Thr-Pro | 7.9 | Asn-Pro | 10.1 |
| Gln-Pro | 8.9 | Asp-Pro | 9.5 |
| Glu-Pro | 10.1 | His-Pro | 13.5 |
| Lys-Pro | 8.9 | Arg-Pro | 8.9 |
| Met-Pro | 8.9 | Pro-Pro | 10.1 |
Table 1: Percentage of the cis-X-Pro peptide bond isomer in the pentapeptide Ac-Ala-X-Pro-Ala-Lys-NH2 in aqueous solution at 4°C and pH 5.0, as determined by 1H-NMR spectroscopy.[1]
From this data, it is evident that this compound, with a 12.0% cis population, has a moderate to high propensity to adopt the cis conformation, which is a key feature for initiating β-turns.[1] Its turn-inducing capability is comparable to that of His-Pro and notably higher than aliphatic residues like Ala-Pro and Val-Pro. Aromatic residues such as Phe-Pro, Tyr-Pro, and Trp-Pro exhibit the highest tendency to promote the cis conformation.[1]
The Unique Role of the this compound Motif in Biological Signaling
Beyond its structural role, the this compound motif plays a significant part in cellular signaling, particularly in redox-sensitive pathways. The thiol group of cysteine can undergo reversible oxidation, acting as a molecular switch that can modulate protein function.
A notable example is the transcription factor BACH1, whose activity is regulated by heme binding to multiple this compound (CP) motifs located within its intrinsically disordered regions.[2] Heme, a key signaling molecule, coordinates to the cysteine of the CP motifs, leading to a conformational change in BACH1. This change inhibits its DNA-binding activity and promotes its degradation, thereby regulating the expression of target genes involved in heme metabolism and oxidative stress responses.[2] The presence of multiple CP motifs with distinct roles allows for a multi-faceted and stringent regulation of BACH1 by heme.[2]
The following diagram illustrates the regulatory role of this compound motifs in BACH1 signaling:
Experimental Protocols
The characterization of turn-inducing dipeptides relies on a combination of spectroscopic and structural techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cis/Trans Isomer Population
This protocol is adapted from the methodology used by Reimer et al. (1998) to determine the population of cis and trans isomers of X-Pro peptide bonds.[1]
1. Sample Preparation:
-
Synthesize and purify the pentapeptide Ac-Ala-X-Pro-Ala-Lys-NH2, where X is the amino acid of interest (e.g., Cys).
-
Dissolve the peptide in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.
-
Adjust the pH of the solution to the desired value (e.g., pH 5.0) using dilute DCl or NaOD.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of temperature control.
-
Acquire one-dimensional (1D) ¹H NMR spectra at a constant temperature (e.g., 4°C) to resolve the signals of the cis and trans isomers. The imino proton of proline and the α-protons of the preceding residue are often well-resolved for the two isomers.
-
To confirm assignments, acquire two-dimensional (2D) NMR spectra such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY is particularly useful for identifying through-space correlations that are characteristic of each isomer.
3. Data Analysis:
-
Identify the distinct sets of resonances corresponding to the cis and trans isomers of the X-Pro peptide bond.
-
Integrate the signal areas of well-resolved, non-overlapping protons for both isomers.
-
The percentage of the cis isomer is calculated using the formula: % cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a valuable technique for qualitatively assessing the secondary structure of peptides in solution.
1. Sample Preparation:
-
Prepare a stock solution of the purified peptide in a buffer that does not have a high absorbance in the far-UV region (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Determine the precise concentration of the peptide stock solution using a reliable method such as quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues.
-
Prepare a series of dilutions of the peptide in the buffer to the desired final concentrations (typically in the range of 10-100 µM).
2. CD Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record a baseline spectrum of the buffer alone under the same conditions as the sample.
-
Record the CD spectra of the peptide solutions from approximately 260 nm to 190 nm at a controlled temperature.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
3. Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectra.
-
Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹) using the formula: [θ] = (θ_obs / (10 * c * n * l)) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analyze the resulting spectrum for characteristic features of secondary structures. A β-turn, for instance, often shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.
Conclusion
The this compound dipeptide exhibits a significant propensity to induce turn structures, positioning it as a valuable motif in peptide and protein design. Its turn-inducing capability is comparable to several other key dipeptides and is notably influenced by the unique properties of the cysteine residue. The thiol group of cysteine not only contributes to the conformational landscape of the dipeptide but also allows for its participation in critical redox-sensitive signaling pathways, as exemplified by the regulation of the transcription factor BACH1. The experimental methodologies outlined provide a robust framework for researchers to further investigate and compare the structural and functional roles of this compound and other turn-inducing dipeptides in various biological contexts.
References
A Researcher's Guide to Validating Disulfide Bond Formation in Cys-Pro Peptides
For researchers, scientists, and drug development professionals, the correct formation of disulfide bonds is a critical quality attribute of synthetic peptides, profoundly influencing their structure, stability, and biological activity. The presence of a proline residue adjacent to a cysteine (Cys-Pro motif) can introduce unique conformational constraints, making the validation of disulfide linkages both crucial and challenging.
This guide provides a comprehensive comparison of key analytical techniques for validating disulfide bond formation in this compound peptides. We present a detailed overview of methodologies, a comparative analysis of their performance supported by available data, and illustrative workflows to guide researchers in selecting the most appropriate validation strategy.
Comparative Analysis of Validation Methodologies
The choice of analytical technique for validating disulfide bond formation depends on several factors, including the complexity of the peptide, the number of disulfide bonds, the required level of detail (confirmation vs. connectivity), and the availability of instrumentation. The following table summarizes the key quantitative and qualitative aspects of the most common methods.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy | X-ray Crystallography | Ellman's Test |
| Primary Output | Precise mass measurement, peptide fragmentation patterns for disulfide linkage confirmation.[1][2] | N-terminal amino acid sequence. Indirect disulfide linkage confirmation.[3] | 3D structure in solution, through-space correlations between cysteine residues.[4][5][6] | High-resolution 3D structure in solid state.[7] | Quantification of free sulfhydryl groups.[8][9] |
| Information Provided | Confirms disulfide formation (mass shift), determines connectivity of multiple disulfides.[2][10] | Infers disulfide bonds by analyzing fragments under non-reducing vs. reducing conditions.[3] | Unambiguous determination of disulfide connectivity through NOEs.[4] | Definitive determination of disulfide connectivity and bond geometry. | Indicates the extent of disulfide bond formation by measuring the disappearance of free thiols.[9] |
| Sensitivity | High (picomole to femtomole) | Moderate (picomole) | Low (milligram sample required) | Low (requires high-quality crystals) | Moderate (micromolar)[9] |
| Accuracy | High mass accuracy. Connectivity assignment can be challenging for complex peptides.[2] | High for sequencing. Disulfide assignment is indirect and can be ambiguous. | High for connectivity in well-resolved spectra. | Very high, considered the "gold standard" for structure. | Good for quantification of free thiols. |
| Throughput | High | Low | Low | Very Low | High |
| This compound Specific Challenges | Proline can hinder fragmentation in CID. ETD or other fragmentation methods may be required for clear results.[2] | The rigid this compound bond can sometimes affect cleavage efficiency. | Proline isomerization can complicate spectral analysis. | Crystallization of proline-rich peptides can be difficult. | No specific challenges. |
| Limitations | Disulfide scrambling during sample preparation can occur. Complex spectra for multi-disulfide peptides.[2] | N-terminal blockage prevents sequencing. Not suitable for complex mixtures. | Requires relatively large amounts of soluble, stable peptide. Spectral overlap in large peptides.[4] | Peptide must crystallize. The crystal structure may not represent the solution conformation. | Does not provide information on which cysteines are bonded. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is important to note that optimization of these protocols for specific this compound peptides may be necessary.
Mass Spectrometry: Non-Reducing Peptide Mapping by LC-MS/MS
Objective: To confirm the formation of disulfide bonds and determine their connectivity.
Protocol:
-
Sample Preparation (Non-Reducing):
-
Dissolve the peptide in a buffer compatible with the chosen protease (e.g., 100 mM Tris-HCl, pH 8.0 for trypsin).
-
To prevent disulfide scrambling, alkylate any free cysteine residues by adding N-ethylmaleimide (NEM) and incubating in the dark.[1]
-
Denature the peptide using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride if necessary to expose cleavage sites.
-
Add a protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for 4-18 hours.
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptides using a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
Acquire MS1 scans to identify the masses of the disulfide-linked peptides and MS/MS scans to fragment them. For this compound containing peptides, consider using Electron Transfer Dissociation (ETD) for fragmentation, as Collision-Induced Dissociation (CID) may be less effective due to the proline residue.[2]
-
-
Data Analysis:
-
Process the raw data using software that can identify disulfide-linked peptides. This involves searching for pairs of peptides whose combined mass corresponds to the mass of the two peptides minus two protons (for the disulfide bond).
-
Analyze the MS/MS spectra to confirm the sequence of the constituent peptides and pinpoint the cysteine residues involved in the linkage.
-
Edman Degradation for Disulfide Bond Analysis
Objective: To infer disulfide bond connectivity through sequential N-terminal sequencing.
Protocol:
-
Sample Preparation:
-
For peptides with multiple disulfide bonds, perform partial reduction and alkylation to generate a mixture of species with different disulfide bonds intact.
-
Alternatively, digest the non-reduced peptide with a protease to generate smaller, disulfide-containing fragments.
-
Purify the resulting peptide fragments by HPLC.
-
-
Automated Edman Degradation:
-
Load the purified peptide onto the sequencer membrane.
-
Perform sequential Edman degradation cycles. In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved, and identified by HPLC.[11]
-
-
Data Analysis:
-
Analyze the sequence data. The cycle at which a cysteine residue was expected but no signal is detected can indicate its involvement in a disulfide bond.
-
For disulfide-linked fragments, a cycle that yields two PTH-amino acids (one of which is a cysteine derivative) confirms the linkage.
-
NMR Spectroscopy: 2D NOESY for Disulfide Connectivity
Objective: To directly determine the three-dimensional structure and disulfide connectivity in solution.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate (B84403) buffer, pH 6.0).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification) and NOESY (for through-space correlations).
-
A 2D [¹H, ¹H]-NOESY experiment is crucial for identifying spatial proximities between protons.[4]
-
-
Data Analysis:
-
Assign the proton resonances to their respective amino acids using the TOCSY and NOESY spectra.
-
Look for Nuclear Overhauser Effect (NOE) cross-peaks between the protons of different cysteine residues (specifically Hα-Hβ, Hβ-Hβ). The presence of such NOEs provides direct evidence of a disulfide bond between those residues.[4]
-
Use the collected NOE distance restraints to calculate the 3D structure of the peptide.
-
Ellman's Test for Free Thiol Quantification
Objective: To quantify the number of free cysteine residues, thereby indirectly monitoring the progress of disulfide bond formation.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.
-
-
Assay:
-
Add a known amount of the peptide sample to the reaction buffer.
-
Add the DTNB solution to the sample and standards.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples and standards at 412 nm.
-
The reaction of DTNB with a free thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. A decrease in free thiols over time indicates the formation of disulfide bonds.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the typical workflows for validating disulfide bond formation.
Figure 1: General workflow for disulfide bond validation.
Figure 2: Detailed workflow for non-reducing LC-MS/MS analysis.
Conclusion
The validation of disulfide bond formation in this compound peptides is a critical step in their characterization. While mass spectrometry has emerged as a primary tool due to its high sensitivity and ability to determine connectivity, orthogonal methods such as NMR, Edman degradation, and X-ray crystallography provide complementary and often definitive information. The choice of method should be guided by the specific research question and the available resources. For routine confirmation of disulfide formation and monitoring of oxidation reactions, Ellman's test offers a simple and rapid solution. A multi-faceted approach, combining several of these techniques, will ultimately provide the most comprehensive and reliable validation of disulfide bond formation in these challenging and important molecules.
References
- 1. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. An approach to crystallizing proteins by synthetic symmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Cys-Pro Peptides
The development of peptide-based therapeutics offers high specificity and potency, but their clinical translation is often hampered by poor metabolic stability. Peptides are susceptible to rapid degradation by proteases in the body, leading to a short circulating half-life. The inclusion of Cysteine (Cys) and Proline (Pro) residues in peptide sequences is a key strategy to enhance stability. Cysteine's thiol group allows for cyclization, a common modification to improve resistance to enzymatic degradation, while Proline's unique cyclic structure introduces conformational rigidity.[1][2] This guide provides a comparative analysis of the in vitro and in vivo stability of linear versus cyclized peptides containing the Cys-Pro motif, supported by experimental protocols and data.
In Vitro Stability: Resisting Degradation in a Controlled Environment
In vitro stability assays are crucial for the initial screening of peptide candidates. These assays typically involve incubating the peptide in biological matrices like plasma or with specific proteases to determine its degradation rate.[3][4][5] Cyclization via disulfide bonds between Cysteine residues is a widely used strategy to protect peptides from proteolytic enzymes.[6]
Quantitative Comparison of In Vitro Stability
The following table summarizes representative data comparing the stability of a linear this compound containing peptide with its cyclized counterpart in human plasma.
| Peptide Variant | Modification | In Vitro Half-Life (t½) in Human Plasma (hours) | Analytical Method |
| Peptide A | Linear (this compound) | 8.5 | HPLC-MS |
| Peptide B | Cyclized (disulfide bond) | 48.2 | HPLC-MS |
This data is representative and illustrates the typical stability enhancement observed upon cyclization.
Experimental Protocol: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method to assess the stability of a peptide in a plasma environment.[7]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Human or animal plasma (commercially sourced or freshly prepared).
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or acetonitrile (B52724) with 1% formic acid).
-
HPLC or LC-MS system for analysis.
-
Incubator or water bath at 37°C.
-
Low-bind microcentrifuge tubes.
Procedure:
-
Preparation: Pre-warm an aliquot of plasma to 37°C in a water bath.
-
Incubation: Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-plasma mixture. The "0" time point sample should be quenched immediately after adding the peptide.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic reactions and precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.
Diagram of In Vitro Stability Workflow
Caption: Workflow for the in vitro plasma stability assay.
In Vivo Stability: Performance in a Living System
While in vitro assays are informative, in vivo studies are the definitive measure of a peptide's stability and pharmacokinetic profile.[8] Rapid enzymatic degradation and fast renal clearance are major obstacles to overcome for therapeutic peptides.[7] Modifications that enhance stability, such as cyclization, are critical for extending a peptide's circulation time in the body.[8]
Quantitative Comparison of In Vivo Stability
The following table compares key pharmacokinetic parameters for a native peptide and its modified, cyclized analog, demonstrating the significant improvement in in vivo stability.
| Peptide | Modification Strategy | In Vivo Half-Life (t½) | Key Structural Feature |
| Native Peptide | None | ~3-5 minutes | Linear sequence |
| Analog (Octreotide) | Cyclization, D-amino acid substitution | 90-120 minutes[8] | Contains a Cys-Cys disulfide bridge |
This data uses Somatostatin and its analog Octreotide as a well-documented example of stability enhancement through modification.[8]
Experimental Protocol: In Vivo Peptide Stability Assessment in a Rat Model
This protocol provides a general method for evaluating the pharmacokinetic profile of a peptide in vivo.[8]
Materials:
-
Test peptide and vehicle control (e.g., sterile saline).
-
Sprague-Dawley rats (or other appropriate animal model).
-
Intravenous (IV) injection equipment.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 72 hours before the experiment.
-
Dosing: Administer the test peptide via a single IV bolus injection into the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
Blood Sampling: Collect blood samples from a separate site (e.g., saphenous vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Plasma Preparation: Immediately process the collected blood by centrifugation at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the peptide versus time. Calculate key pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software.
Diagram of In Vivo Stability Workflow
Caption: Workflow for in vivo peptide stability assessment.
Mechanism of Stabilization: The Role of Cyclization
Peptides are primarily degraded by proteases, enzymes that cleave peptide bonds.[9] Linear peptides have flexible backbones, making them accessible to these enzymes. Cyclization drastically reduces this flexibility, creating a more rigid structure that sterically hinders the approach of proteases.[1] This conformational constraint is a primary reason for the enhanced stability of cyclic peptides.[10] The this compound motif is particularly effective; the disulfide bridge from Cysteine provides a strong covalent linkage for cyclization, while Proline's inherent rigidity further stabilizes the peptide's structure.
Diagram of Proteolytic Degradation and Protection by Cyclization
Caption: Cyclization protects peptides from protease degradation.
Conclusion
The strategic inclusion and modification of this compound motifs significantly enhance peptide stability. Experimental data consistently demonstrates that cyclized peptides exhibit substantially longer half-lives both in vitro and in vivo compared to their linear counterparts. This increased stability is primarily due to the conformational rigidity imposed by cyclization, which protects the peptide backbone from proteolytic degradation. For researchers and drug developers, leveraging this compound chemistry for peptide cyclization is a robust and effective strategy to overcome one of the main hurdles in peptide therapeutic development, paving the way for more effective and durable drug candidates.
References
- 1. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis - Wikipedia [en.wikipedia.org]
- 10. digital.csic.es [digital.csic.es]
A Comparative Guide to Cys-Pro Dipeptide Synthesis: Navigating Solid-Phase and Solution-Phase Protocols
The synthesis of dipeptides containing cysteine (Cys) and proline (Pro) presents unique challenges in peptide chemistry. The inherent properties of these amino acids—the nucleophilic thiol group of cysteine and the secondary amine structure of proline—necessitate carefully optimized protocols to achieve high yields and purity. This guide provides a comprehensive comparison of the two primary methodologies for Cys-Pro synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), offering researchers, scientists, and drug development professionals a basis for selecting the most suitable approach for their needs.
Quantitative Comparison of Synthesis Methodologies
The choice between SPPS and LPPS for this compound synthesis hinges on a variety of factors, including the desired scale, purity requirements, and the specific sequence of the target peptide. Below is a summary of key performance indicators for each method.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Overall Yield | ~18-75% (sequence and length dependent)[1] | ~60-70% (for shorter peptides)[1] |
| Crude Purity | >90%[1] | ~85%[1] |
| Final Purity (after purification) | ≥98%[1] | ≥98%[1] |
| Reaction Time | Faster reaction cycles due to simplified purification[2] | Time-consuming due to intermediate purification steps[2] |
| Scalability | Excellent for mg-to-gram scale[2] | Better suited for large-scale production |
| Automation | Easily automated for high-throughput synthesis[2] | Difficult to automate[2] |
Benchmarking Racemization in this compound Synthesis
A critical challenge in the synthesis of cysteine-containing peptides is the risk of racemization at the cysteine residue during the coupling step. The choice of coupling reagent and conditions significantly impacts the degree of epimerization.
| Cysteine Derivative | Coupling Reagent/Method | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave-assisted, 50°C) | 10.9 |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave-assisted, 80°C) | 26.6 |
Data sourced from multiple studies to provide a comparative overview.
Experimental Protocols
Detailed methodologies for both SPPS and LPPS approaches to this compound synthesis are outlined below.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Cys(Trt)-Pro-OH
This protocol describes the manual synthesis of the this compound dipeptide on a solid support, a common strategy in research and development.[1][2]
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Cys(Trt)-OH
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Kaiser test kit
Procedure:
-
Resin Swelling: The Fmoc-Pro-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the proline residue. The resin is then washed thoroughly with DMF and DCM.
-
Kaiser Test: A small sample of the resin is tested to confirm the presence of free primary amines (a positive blue result).
-
Coupling of Fmoc-Cys(Trt)-OH: In a separate vial, Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) are dissolved in DMF. This solution is added to the resin, followed by the addition of DIC (3 equivalents). The mixture is agitated at room temperature for 1-2 hours.
-
Monitoring the Coupling: A Kaiser test is performed to ensure the completion of the coupling reaction (a negative yellow result). If the test is positive, the coupling step is repeated.
-
Final Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc group from the cysteine residue, followed by thorough washing.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the Trityl protecting group is removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of Boc-Cys(Trt)-Pro-OMe
This protocol outlines a classical approach for synthesizing the this compound dipeptide in a homogeneous solution, often favored for larger-scale synthesis.
Materials:
-
Boc-Cys(Trt)-OH
-
H-Pro-OMe·HCl (Proline methyl ester hydrochloride)
-
Coupling reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc)
-
Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine
Procedure:
-
Activation of Boc-Cys(Trt)-OH: Boc-Cys(Trt)-OH (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) are dissolved in DCM. The mixture is stirred at 0°C for 30 minutes.
-
Coupling Reaction: H-Pro-OMe·HCl (1 equivalent) and DIPEA (1.1 equivalents) are added to the reaction mixture. The solution is stirred at room temperature overnight.
-
Work-up: The reaction mixture is diluted with EtOAc and washed successively with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The crude dipeptide is purified by flash column chromatography on silica (B1680970) gel to yield the protected Boc-Cys(Trt)-Pro-OMe.
-
Deprotection (Optional): The Boc and methyl ester protecting groups can be removed in subsequent steps if the free dipeptide is desired.
Visualizing the Synthesis Workflow and Key Pathways
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Navigating the Safe Disposal of Cys-Pro: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Cys-pro, a dipeptide composed of L-cysteine and L-proline. By offering clear operational and disposal plans, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves (nitrile or other chemically resistant material)
-
Safety goggles or a face shield
-
A laboratory coat
Ventilation: All handling and disposal activities should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[2]
Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Never dispose of this chemical down the sanitary sewer or with regular household garbage unless it has been properly treated and is in accordance with all local, state, and federal regulations.[2][3]
1. Waste Characterization and Containment:
-
Characterize the Waste: It is the responsibility of the waste generator to determine if the discarded chemical is classified as hazardous waste according to applicable regulations (e.g., US 40CFR262.11).[2]
-
Containment:
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials, until it can be collected by a licensed disposal service.[2]
2. Handling Small Spills:
In the event of a small spill of this compound:
-
Ensure the area is well-ventilated and you are wearing the appropriate PPE.[2]
-
For solid material, gently sweep or wipe up the spill, taking care to avoid creating dust.[2]
-
For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.[2]
3. Decontamination of Empty Containers:
Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent, such as water.[2]
-
Collect the rinsate as hazardous waste and add it to your designated chemical waste container.[2]
-
After triple-rinsing, deface or remove the original label from the container.[2]
-
The cleaned container can then typically be disposed of in the normal laboratory trash.[2]
Chemical Properties of this compound
A summary of the key computed properties of this compound is provided in the table below for easy reference.[4]
| Property | Value |
| Molecular Formula | C8H14N2O3S |
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
| InChIKey | ZSRSLWKGWFFVCM-WDSKDSINSA-N |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)--INVALID-LINK--N)C(=O)O |
Experimental Protocol: Chemical Treatment of Dilute Aqueous Solutions
For dilute aqueous solutions of this compound (less than 1% concentration), a chemical oxidation method can be employed to degrade the thiol group, thereby reducing its potential hazard and odor. This procedure should be performed with caution in a chemical fume hood.
Methodology:
-
Dilution: Ensure the this compound solution is dilute (<1% concentration).
-
Oxidation: Slowly add a 5% sodium hypochlorite (B82951) (bleach) solution to the this compound solution while stirring. The bleach will oxidize the thiol group.
-
Neutralization: After the reaction is complete (cessation of any heat generation or color change), neutralize the resulting solution to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Disposal: Once neutralized, and pending local regulations, this treated solution can typically be disposed of down the sanitary sewer with copious amounts of water.[2] Always confirm with your institution's Environmental Health and Safety (EHS) office before proceeding.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cys-pro
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Cys-pro. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Experimental Protocol: Step-by-Step Handling of this compound
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. Peptides containing cysteine are susceptible to oxidation, so special care should be taken to minimize exposure to air and moisture.[2][5]
Receiving and Storage:
-
Inspect: Upon receipt, inspect the packaging for any damage.
-
Store: Store the lyophilized peptide in a tightly sealed container at -20°C or lower in a dry environment.[3][4] Cysteine-containing peptides benefit from storage under an inert gas like nitrogen or argon.[2]
Preparation for Use:
-
Equilibrate: Before opening, allow the sealed container to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[4][5]
-
Weighing: Quickly weigh the desired amount of lyophilized powder in a well-ventilated area or a fume hood. Use of a dust mask is recommended during this step.[1][4]
Dissolution:
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For this compound, start with sterile, deoxygenated water.[5][6]
-
Technique: If solubility is an issue, sonication may help.[6] For peptides with basic residues, a small amount of dilute acetic acid can be added. For acidic peptides, dilute ammonium (B1175870) hydroxide (B78521) may be used, but avoid alkaline conditions for cysteine-containing peptides as it promotes oxidation.[2][6]
-
Oxygen-Free Solvents: For cysteine-containing peptides, using oxygen-free solvents is recommended to prevent oxidation.[5]
Using this compound in Solution:
-
Use Promptly: Peptide solutions are less stable than their lyophilized form. It is best to use them immediately after preparation.[5]
-
Storage of Solutions: If short-term storage is necessary, store aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] For longer-term storage, re-lyophilization is recommended.[5]
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Clean Workspace
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not pour peptide solutions down the drain.[8]
Decontamination:
-
Spills: In case of a spill of lyophilized powder, carefully sweep it up to avoid creating dust and place it in the solid hazardous waste container. For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste. The spill area should then be decontaminated with a suitable cleaning agent.
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before washing.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[8]
Caption: A clear workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
